B1580050 L-LEUCINE (13C6)

L-LEUCINE (13C6)

Cat. No.: B1580050
M. Wt: 137.13
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine (13C6) is a stable isotope-labeled amino acid essential for advanced biomedical and nutritional research. It serves as a critical tracer for investigating dynamic metabolic processes in vivo. A primary application is in human skeletal muscle protein metabolism studies, where it is infused to precisely measure the fractional synthesis rate (FSR) of muscle proteins, including myofibrillar protein, in response to nutritional and exercise interventions . This allows researchers to elucidate the anabolic response to essential amino acids and exercise, which is particularly relevant for studying age-related muscle loss (sarcopenia) and metabolic health . Furthermore, this compound is vital for quantitative proteomic methodologies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . When incorporated into cell culture media, L-Leucine (13C6) is metabolically integrated into newly synthesized proteins, creating a mass shift that enables accurate quantification of protein expression and comparative analysis under different physiological conditions . The compound's key research value stems from the central biological role of leucine itself; it is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a master regulator of protein synthesis and cell growth . By utilizing this isotopically labeled version, scientists can trace the metabolic fate of leucine and simultaneously probe the mechanisms by which it regulates muscle protein anabolism, energy metabolism, and overall metabolic health .

Properties

Molecular Weight

137.13

Purity

98%

Origin of Product

United States

Foundational & Exploratory

molecular weight difference between L-Leucine (13C6) and unlabeled leucine

Precision Quantitative Proteomics: The Molecular Mechanics of L-Leucine

Executive Summary

In the realm of quantitative proteomics, the distinction between unlabeled L-Leucine and its stable isotope counterpart, L-Leucine (

6.0201 Da

This guide details the physicochemical properties, exact mass calculations, and experimental protocols required to utilize

Part 1: The Physics of the Mass Difference

Exact Mass Calculation

To understand the detection limits in Mass Spectrometry (MS), one must move beyond nominal mass. The substitution of six Carbon-12 (


The Neutron Contribution: The mass difference is not exactly 1.0 Da per carbon atom because of the mass defect—the difference between the mass of an isotope and its mass number due to nuclear binding energy.

  • Mass of

    
    :  12.00000 u (Standard definition)
    
  • Mass of

    
    :  13.00335 u (IUPAC value)
    
  • Delta per Carbon: 1.00335 u

Molecular Weight Breakdown:

ComponentUnlabeled L-Leucine (

)
Labeled L-Leucine (

)
Carbon Mass


Hydrogen Mass


Nitrogen Mass


Oxygen Mass


Monoisotopic Mass 131.09468 Da 137.11478 Da
Exact Mass Shift +6.02010 Da

Table 1: Comparative monoisotopic mass analysis. Note that the shift is >6.0 Da due to the positive mass defect of Carbon-13.

The "Silent" Label Advantage

A critical advantage of


Chromatographic Isotope Effect
  • Deuterium (

    
    ):  Deuterated compounds often elute slightly earlier than their unlabeled counterparts on Reverse Phase LC columns due to changes in bond vibrational energy and hydrophobicity. This separation can lead to ionization differences (matrix effects) between the heavy and light peptides, compromising quantification accuracy.[1]
    
  • Carbon-13 (

    
    ):  The 
    
    
    isotope effect is negligible.
    
    
    L-Leucine co-elutes perfectly with unlabeled leucine. This ensures that both heavy and light peptides enter the mass spectrometer source at the exact same moment, subject to identical ionization conditions [1].

Part 2: Application in SILAC Workflows

The primary application of this mass difference is in SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[2][3] This method relies on the metabolic incorporation of the heavy amino acid into the proteome.[3][4]

The SILAC Mechanism

The following diagram illustrates the parallel processing of cell populations, ensuring that the only variable is the mass tag.

SILAC_Workflowcluster_lightCondition A (Control)cluster_heavyCondition B (Treatment)Media_LMedia + 12C-LeuCells_LCell Culture(5-6 Passages)Media_L->Cells_LMetabolicUptakeLysis_LLysisCells_L->Lysis_LMix1:1 Mixingof LysatesLysis_L->MixMedia_HMedia + 13C6-LeuCells_HCell Culture(>97% Incorporation)Media_H->Cells_HMetabolicUptakeLysis_HLysisCells_H->Lysis_HLysis_H->MixDigestTrypsin Digestion(Cleaves at Arg/Lys)Mix->DigestLCMSLC-MS/MS AnalysisDigest->LCMSQuantQuantification(Heavy/Light Ratio)LCMS->QuantMass Shift Detection(+6.02 Da)

Figure 1: Comparative workflow for SILAC experiments. Note the convergence at the mixing stage, which minimizes downstream processing errors.

Part 3: Experimental Protocol & Quality Control

To achieve the theoretical mass shift in practice, researchers must ensure near-complete replacement of natural leucine with

Reagents and Media Preparation
  • Base Media: Use DMEM or RPMI 1640 deficient in Leucine, Lysine, and Arginine.

  • Dialyzed FBS: Standard Fetal Bovine Serum contains unlabeled amino acids. You must use dialyzed FBS (10 kDa MWCO) to prevent isotopic dilution [2].

  • Isotope Stock: Dissolve

    
     L-Leucine in PBS. Filter sterilize (0.22 µm).
    
Incorporation Protocol (Step-by-Step)
  • Seeding: Thaw cells and seed into two parallel T-25 flasks.

    • Flask A: Light Media (contains naturally occurring L-Leucine).

    • Flask B: Heavy Media (contains

      
       L-Leucine at same concentration, typically 50-100 mg/L).
      
  • Adaptation Phase: Passage cells for a minimum of 5 to 6 doublings .

    • Why? This allows the turnover of pre-existing proteins. After 5 doublings, theoretical incorporation is

      
       [3].
      
  • Incorporation Check (Critical QC):

    • Before starting the actual experiment, lyse a small aliquot of "Heavy" cells.

    • Run a simple SDS-PAGE, digest a prominent band (e.g., Actin or Tubulin), and analyze via MS.

    • Requirement: The spectra should show <5% intensity of the unlabeled peptide peak. If unlabeled peaks persist, continue passaging.

  • Experimentation: Once >97% incorporation is validated, apply treatment to one population and vehicle to the other.

  • Lysis & Mixing: Lyse cells in buffer (e.g., 8M Urea). Quantify protein concentration (BCA assay). Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein mass.

Troubleshooting Mass Shifts
IssueObservation in MSRoot CauseCorrective Action
Incomplete Labeling Satellite peaks at M+0 (Light) in Heavy samples.Residual unlabeled Leu in media (usually from non-dialyzed FBS).Switch to 10kDa dialyzed FBS; increase passage number.
Arginine to Proline Conversion Heavy Arginine converts to Heavy Proline, splitting signal.Metabolic recycling of Arginine.Although this guide focuses on Leucine, if co-labeling with Arg, titrate Proline concentration (200 mg/L) to inhibit conversion [4].
Retention Time Shift Heavy peak elutes earlier than Light.Contamination with Deuterated Leucine (

-Leu).
Verify reagent purity. Ensure

reagents are used, not Deuterium.

Part 4: Data Interpretation

When analyzing the MS spectra, the software (e.g., MaxQuant, Proteome Discoverer) looks for "doublets."

  • Scenario: A peptide contains one Leucine residue.[5][6]

    • Light Peak: Mass

      
      .
      
    • Heavy Peak: Mass

      
      .
      
  • Scenario: A peptide contains two Leucine residues.[5][7]

    • Light Peak: Mass

      
      .
      
    • Heavy Peak: Mass

      
      .
      

Note on Resolution: Low-resolution instruments (e.g., older Ion Traps) may struggle to distinguish the isotopic envelope of the heavy peptide from the noise of the light peptide if the ratio is extreme (e.g., 1:100). High-resolution instruments (Orbitrap, FT-ICR) are recommended to resolve the neutron binding energy differences and ensure accurate peak integration.

References

  • Zhang, G. et al. (2011). Effect of chemical structure on chromatographic isotope effect in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems Guide.Link

  • Ong, S.E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[5][4][8] Molecular & Cellular Proteomics. Link

  • Bendall, S.C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

  • IUPAC. (2013). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry. Link

chemical structure and isotopic purity of L-Leucine (13C6)

L-Leucine ( ): Structural Architecture and Isotopic Purity Guide

Executive Summary

L-Leucine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


123

This guide serves as a technical manual for researchers utilizing L-Leucine (

Part 1: Chemical Architecture & Isotopic Topology

Molecular Specification

Unlike radioisotopes, L-Leucine (

FeatureNatural L-LeucineL-Leucine (

)
Formula


Molecular Weight (MW) 131.17 g/mol 137.13 g/mol
Monoisotopic Mass 131.0946 Da137.1148 Da
Mass Shift (

m)
+6.0201 Da
Spin Quantum Number (I)

(I=0, NMR Silent)

(I=1/2, NMR Active)
CAS Number 61-90-5201740-84-3
Isotopic Topology Visualization

The "U-


LeucineStructureFigure 1: Isotopic Topology of L-Leucine (13C6). All 6 carbons are 13C-enriched.C1C1 (COOH)13CC2C2 (Alpha)13CC1->C2C3C3 (Beta)13CC2->C3C4C4 (Gamma)13CC3->C4C5C5 (Delta-1)13CC4->C5C6C6 (Delta-2)13CC4->C6NH2NH2NH2->C2L-isomer

[4][6]

Part 2: Synthesis & Production Dynamics

Microbial Fermentation

The synthesis of high-purity L-Leucine (

microbial fermentation
  • Carbon Source: The organism is cultured on a minimal medium where U-

    
    -Glucose is the sole carbon source.[4]
    
  • Metabolic Pathway: Glucose is processed via glycolysis to Pyruvate, which enters the branched-chain amino acid (BCAA) biosynthetic pathway.

Biosynthetic Logic Flow

The following diagram illustrates the carbon flow from the labeled precursor to the final amino acid. This understanding is critical for metabolic flux analysis applications, as "scrambling" or dilution can occur if unlabeled exogenous carbon sources (like acetate or CO2) enter the system.

BiosynthesisFigure 2: Biosynthetic Pathway for 13C6 Leucine Production via Fermentation.GlucoseU-13C Glucose(Sole Carbon Source)Pyruvate13C-PyruvateGlucose->PyruvateGlycolysisAcetolactatealpha-AcetolactatePyruvate->AcetolactateAcetolactate SynthaseKIValpha-Ketoisovalerate(Valine Precursor)Acetolactate->KIVIsomeroreductase/DehydrataseKICalpha-KetoisocaproateKIV->KICIPM Synthase (LeuA)LeucineL-Leucine (13C6)(Final Product)KIC->LeucineTransaminase (TyrB/IlvE)

Part 3: Analytical Validation (The QC Suite)

Trustworthiness in isotopic labeling relies on verifying three distinct purity metrics: Chemical Purity , Isotopic Enrichment , and Chiral Purity .

Protocol: Isotopic Enrichment Verification (MS)

Objective: Confirm >99%


  • Sample Prep: Dissolve 1 mg L-Leucine (

    
    ) in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.
    
  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF).

  • Acquisition: Direct infusion ESI(+). Scan range m/z 100–200.

  • Analysis Logic:

    • Target Peak: m/z 138.12 (M+H)

      
       for 
      
      
      .
    • Contaminant Peak: m/z 132.10 (M+H)

      
       for 
      
      
      (Natural Leucine).
    • Calculation:

      
      
      
    • Acceptance Criteria: Enrichment > 98.5 atom % [5, 12].[3]

Protocol: Chiral Purity (Marfey’s Method)

Objective: Ensure <0.5% D-Leucine contamination, which can be biologically inactive or toxic in cell culture.

  • Derivatization: React sample with FDAA (Marfey’s reagent).

  • Separation: C18 Reverse-Phase HPLC.

  • Validation: L-FDAA-Leu elutes significantly earlier than D-FDAA-Leu.

  • Acceptance: D-isomer < 1% (optical purity > 99%).

Part 4: Applications in High-Resolution Biology

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

L-Leucine (

Mechanism: Cells are grown in media where natural Leucine is replaced by L-Leucine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5

SILACFigure 3: SILAC Workflow using L-Leucine (13C6) for Quantitative Proteomics.cluster_lightCondition A (Control)cluster_heavyCondition B (Treated)CellsLCells + 12C-Leu (Light)Mix1:1 Mixing of LysatesCellsL->MixCellsHCells + 13C6-Leu (Heavy)CellsH->MixDigestTrypsin DigestionMix->DigestMSLC-MS/MS AnalysisDigest->MSDataQuantification(Heavy/Light Ratio)MS->Data

[6]

NMR Spectroscopy

In structural biology, L-Leucine (

  • Backbone Assignment: In triple-resonance experiments (HNCA, HN(CO)CA), the uniform

    
     labeling allows magnetization transfer through the carbon backbone.
    
  • Methyl-TROSY: While specific precursors (like

    
    -ketoisovalerate) are often used for selective methyl labeling to reduce crowding, U-
    
    
    Leucine is essential when total side-chain assignment is required or for metabolic tracking of Leucine carbons into other metabolites [18, 20].

Part 5: Handling & Stability

  • Storage: Store at room temperature (15-25°C) in a desiccator. The isotope is stable, but the chemical substance is hygroscopic.

  • Solubility: Soluble in water (24 g/L) and 5M HCl.

  • Sterility: For cell culture (SILAC), dissolve in buffer and filter-sterilize (0.22 µm). Do not autoclave, as high heat can cause minor degradation or Maillard reactions if sugars are present.

References

  • Cambridge Isotope Laboratories. (n.d.). L-Leucine (¹³C₆, 99%) Product Specification. Retrieved from

  • BOC Sciences. (n.d.). Leucine: Definition, Structure, Benefits, Sources and Uses. Retrieved from

  • NIST. (n.d.). Leucine - NIST Chemistry WebBook, SRD 69. Retrieved from

  • MedChemExpress. (n.d.). L-Leucine-13C6 Product Information. Retrieved from

  • Sigma-Aldrich. (n.d.). L-Leucine-13C6 Product Sheet (201740-84-3). Retrieved from

  • Creative Biolabs. (n.d.). L-Leucine, 13C6 for SILAC. Retrieved from

  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Retrieved from

  • PubMed. (n.d.). Microbial synthesis of L-[15N]leucine and L-[13C]isoleucine. Retrieved from

  • NIH PMC. (2007). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses. Retrieved from

  • Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids. Retrieved from

  • ResearchGate. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups. Retrieved from

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards for Mass Spectrometry. Retrieved from

basic principles of stable isotope tracing with L-Leucine (13C6)

Technical Deep Dive: Stable Isotope Tracing with L-Leucine ( )

Executive Summary

The quantification of protein turnover—specifically the Fractional Synthesis Rate (FSR)—is a cornerstone of metabolic research and drug development. While various tracers exist, L-Leucine (


)

Part 1: The Mechanistic Foundation

Why Leucine?

Leucine is not merely a building block; it is a metabolic signal.[1] As an essential Branched-Chain Amino Acid (BCAA), it is oxidized primarily in skeletal muscle rather than the liver, making it an ideal probe for muscle protein synthesis (MPS).

The validity of the leucine tracer method hinges on the Precursor-Product Relationship . To calculate the synthesis rate of a product (protein), one must know the enrichment of the true precursor pool from which the amino acid was drawn.

The "Precursor Pool" Problem

The fundamental error in early tracer studies was assuming that plasma leucine enrichment equals intracellular leucine enrichment. This is incorrect.

  • Dilution Effect: Labeled leucine entering the cell from plasma is diluted by unlabeled leucine generated from proteolysis (protein breakdown).

  • Consequence: Using plasma leucine enrichment (

    
    ) overestimates the precursor enrichment, leading to a calculated FSR that is underestimated .
    
The KIC Solution: A Surrogate Marker

The solution lies in


-Ketoisocaproate (KIC)
  • The Logic: Because KIC is formed from leucine inside the cell and then released into the plasma, plasma KIC enrichment reflects the intracellular leucine enrichment more accurately than plasma leucine itself.

  • Protocol Implication: We infuse L-Leucine (

    
    ) but measure Plasma KIC (
    
    
    ) to determine the precursor enrichment (
    
    
    ).

Leucine_KIC_Metabolismcluster_plasmaPlasma Compartmentcluster_intracellularIntracellular Compartment (Muscle)Plasma_LeuPlasma Leucine(Infused Tracer)Intra_LeuIntracellular Leucine(True Precursor)Plasma_Leu->Intra_LeuTransportPlasma_KICPlasma KIC(Measured Precursor)Intra_Leu->Plasma_LeuEffluxIntra_KICIntracellular KICIntra_Leu->Intra_KICBCAT(Transamination)ProteinMuscle Protein(Product)Intra_Leu->ProteinSynthesis (FSR)Intra_KIC->Plasma_KICEffluxProtein->Intra_LeuBreakdownBreakdownProteolysis(Unlabeled Source)Breakdown->Intra_LeuDilution

Figure 1: The Metabolic Fate of L-Leucine. Note that Plasma KIC is derived from the Intracellular Leucine pool, making it a valid surrogate for the true precursor enrichment.

Part 2: Experimental Protocol (Primed Constant Infusion)

To achieve high scientific integrity, the system must be in an Isotopic Steady State . A simple continuous infusion would take hours to equilibrate. We bypass this using a Prime + Constant approach.

The Protocol

Tracer: L-Leucine (U-

2Subject State:
StepActionTechnical Rationale
1. Catheterization Insert two catheters: one in an antecubital vein (infusion) and one in a contralateral hand vein (sampling).The sampling hand should be heated ("arterialized") to obtain blood that reflects tissue supply rather than just venous drainage.
2. Background Sample Collect blood and/or tissue biopsy before tracer administration.Essential to determine natural abundance (baseline) for accurate enrichment calculations.
3. Priming Dose Bolus injection of L-Leucine (

) (~1.0 mg/kg).
Instantly raises the plasma pool enrichment to the target level (e.g., 5-6% TTR).
4. Constant Infusion Continuous infusion (~1.0 mg/kg/h) for 3–6 hours.Maintains the equilibrium established by the prime, countering metabolic clearance.
5. Sampling Blood draws every 15–30 mins. Muscle biopsies at

(e.g., 120 min) and

(e.g., 300 min).
Multiple blood points confirm "Steady State."[3] Two biopsies are required to measure the change in protein-bound enrichment (

).
Critical Validation: Isotopic Steady State

You cannot calculate FSR accurately if the precursor pool is fluctuating.

  • Validation: Plot Plasma KIC enrichment over time. The slope should be effectively zero during the sampling window.

  • Correction: If the pool is rising, the prime was too low. If falling, the prime was too high.

Infusion_Protocolcluster_timelineExperimental Timeline (Hours)T_minusT = -30 minCatheters & BackgroundT_0T = 0Bolus Prime +Start InfusionT_minus->T_0T_SteadyT = 120 minSteady State Achieved(Biopsy 1)T_0->T_SteadyEquilibration PhaseT_EndT = 300 minEnd Study(Biopsy 2)T_Steady->T_EndLinear Uptake Phase

Figure 2: The Primed Constant Infusion Workflow. Biopsies are timed to occur only after isotopic steady state is confirmed.

Part 3: Analytical Workflows (GC-MS)

While LC-MS is gaining traction, Gas Chromatography-Mass Spectrometry (GC-MS) remains the robust workhorse for these calculations due to the stability of the t-BDMS derivative.

Sample Preparation[2][4]
  • Plasma (Precursor): Acidify to precipitate protein -> Supernatant contains free amino acids/KIC -> Derivatize.

  • Muscle (Product): Homogenize -> Precipitate -> Hydrolyze (6M HCl, 110°C, 24h) to break peptide bonds -> Purify amino acids -> Derivatize.

Derivatization: The t-BDMS Method

We use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form the t-BDMS derivative.[4][5]

  • Why? It creates a stable

    
     fragment (loss of a tert-butyl group) that is high in mass (good signal-to-noise) and analytically distinct.
    
Mass Spectrometry Targets

For L-Leucine (

AnalyteDerivativeIon Fragmentm/z (Natural)m/z (Tracer)
Leucine t-BDMS

302 308
KIC t-BDMS (quinoxalinol)

232 238

Note: The shift is exactly +6 because all 6 carbons in the leucine/KIC skeleton are labeled.

Figure 3: Mass Isotopomer Shift. The analytical window monitors the ratio of m/z 308 to m/z 302 to calculate enrichment.

Part 4: Calculations & Data Interpretation

Calculating Enrichment (TTR)

Enrichment is expressed as the Tracer-to-Tracee Ratio (TTR).

Fractional Synthesis Rate (FSR)

The FSR represents the percentage of the protein pool that is renewed per unit time (usually %/hour).

The Equation:

Where:

  • 
    : The increase in protein-bound  leucine enrichment (m/z 308) between the two biopsies.
    
  • 
    : The average enrichment of Plasma KIC  (m/z 238) during the steady state.
    
  • 
    : The time interval between biopsies (in hours).
    
Interpretation & Pitfalls
  • Recirculation: If the infusion is too long (>6-8 hours), labeled amino acids from protein breakdown begin to re-enter the precursor pool, complicating the kinetics.

  • Low Enrichment: If

    
     is very low (common in slow-turnover tissues), the signal-to-noise ratio at m/z 308 becomes critical. This is where high-sensitivity GC-C-IRMS or modern LC-HRMS may be required over standard quadrupole GC-MS.
    

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Rieu, I., et al. (2006). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia.[6] The Journal of Physiology, 575(1), 305-315. Link

  • Matthews, D. E., et al. (1982). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[7] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. Link

  • Wilkinson, D. J., et al. (2014). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Clinical Nutrition, 33(1), 83-88. Link

  • NIST Mass Spectrometry Data Center. L-Leucine, 2TBDMS derivative.[8] NIST Chemistry WebBook. Link

metabolic pathways of L-Leucine (13C6) in mammalian cells

L-Leucine ( ) in Mammalian Systems: A Technical Guide to Metabolic Tracing and Signaling

Executive Summary

L-Leucine (

This guide provides a comprehensive framework for utilizing

Part 1: The Metabolic Map & Carbon Atom Fate

Understanding the precise fate of each carbon atom is prerequisite to interpreting mass isotopologue distributions (MID).

The Catabolic Cascade

Leucine metabolism occurs primarily in the mitochondria. The catabolism of Uniformly Labeled (U-

  • Transamination (Reversible): Leucine (

    
    ) is converted to 
    
    
    -Ketoisocaproate (
    
    
    -KIC,
    
    
    ) by BCAT (Branched-Chain Aminotransferase).[1]
  • Decarboxylation (Irreversible): The BCKDH complex decarboxylates

    
    -KIC.
    
    • Fate: The C1 carboxyl group is released as

      
       (M+1) .
      
    • Product: Isovaleryl-CoA (

      
      ).
      
  • Carboxylation (Anaplerosis): 3-Methylcrotonyl-CoA Carboxylase (MCC) adds a bicarbonate ion to the skeleton.

    • Note: In standard media, bicarbonate is unlabeled (

      
      ).
      
    • Product: 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This molecule now contains 5 labeled carbons (from Leucine) and 1 unlabeled carbon (from media).

  • Lysis (The Split): HMG-CoA Lyase cleaves HMG-CoA into two distinct fragments:

    • Acetyl-CoA: Derived from the "tail" of the leucine skeleton. It contains two

      
       atoms. (Isotopologue: M+2) .
      
    • Acetoacetate: Contains three

      
       atoms and the one 
      
      
      from bicarbonate. (Isotopologue: M+3) .
Downstream Flux
  • TCA Cycle Entry: The M+2 Acetyl-CoA enters the TCA cycle, condensing with Oxaloacetate to form Citrate (M+2) .

  • Lipogenesis: Citrate (M+2) can be exported to the cytosol, cleaved by ACLY, and incorporated into fatty acids (adding +2 mass units per elongation step) or sterols.

  • Ketogenesis: The M+3 Acetoacetate can be exported or activated to Acetoacetyl-CoA, which splits into one Acetyl-CoA (M+2) and one Acetyl-CoA (M+1).

Visualization of Carbon Mapping

The following diagram traces the carbon atoms from Leucine to its terminal metabolites.

LeucineFateLeuL-Leucine (U-13C6)[6 Labeled C]KICα-KIC (U-13C6)Leu->KICBCAT(Transamination)IVCoAIsovaleryl-CoA[5 Labeled C]KIC->IVCoABCKDH(Decarboxylation)CO2_1CO2 (13C)[Lost]KIC->CO2_1HMGHMG-CoA (Mitochondrial)[5 Labeled, 1 Unlabeled]IVCoA->HMGMCC + HydrataseAcCoAAcetyl-CoA(M+2)HMG->AcCoAHMG-CoA LyaseAcAcAcetoacetate(M+3)HMG->AcAcHMG-CoA LyaseHCO3HCO3- (12C)[From Media]HCO3->HMG+12CTCATCA Cycle(Citrate M+2)AcCoA->TCACS (Condensation)SterolsSterol/Fatty Acid SynthesisAcCoA->SterolsCytosolic ExportAcAc->AcCoASecondary Cleavage(Yields M+2 & M+1)

Figure 1: Carbon atom mapping of U-

Part 2: The Signaling Hub (mTORC1)[4]

Leucine is not merely a fuel source; it is a potent signaling ligand. In drug development, distinguishing between leucine's metabolic flux and its signaling efficacy is critical.

The Sensing Mechanism

Leucine activates mTORC1 (mechanistic Target of Rapamycin Complex 1) via the Sestrin2-GATOR axis.[3][4]

  • Low Leucine: Sestrin2 binds GATOR2, inhibiting it.[5][6] GATOR1 remains active, inhibiting Rag GTPases. mTORC1 is inactive (cytosolic).

  • High Leucine: Leucine binds Sestrin2.[5][3][4][7] Sestrin2 dissociates from GATOR2.[5][7] Free GATOR2 inhibits GATOR1. Rag GTPases load with GTP, recruiting mTORC1 to the lysosome for activation.[3]

mTORSignalingLeuL-LeucineSestrinSestrin2(Sensor)Leu->SestrinBindsGATOR2GATOR2Sestrin->GATOR2Inhibits (Low Leu)Sestrin->GATOR2Dissociates (High Leu)GATOR1GATOR1(GAP)GATOR2->GATOR1InhibitsRagRagA/B(GTPase)GATOR1->RagInhibits (GAP Activity)mTORmTORC1(Active)Rag->mTORRecruits/Activates

Figure 2: The Leucine sensing pathway.[3][4][6] Leucine binding relieves Sestrin2-mediated inhibition of the GATOR2-mTORC1 axis.

Part 3: Experimental Protocol

This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa, CHO) to trace Leucine incorporation into TCA intermediates and lipids.

Reagents & Media Preparation
  • Tracer: L-Leucine (

    
    ), 99% purity (e.g., Cambridge Isotope Labs CLM-2262).
    
  • Base Media: DMEM lacking Leucine, Lysine, and Methionine (custom formulation). Reconstitute Lysine and Methionine with unlabeled stocks.

  • Serum: Dialyzed FBS (dFBS) is mandatory to remove endogenous unlabeled leucine. Standard FBS contains ~100-200 µM leucine, which will dilute the tracer.

Workflow: Pulse-Chase vs. Steady State
ParameterMetabolic Flux (Steady State)Signaling/Turnover (Dynamic)
Seeding Seed cells in standard media 24h prior.Seed cells 24h prior.
Starvation Wash 2x with PBS.[8][9] Incubate 1h in Leu-free media.Starve 50 min in amino-acid free media.
Labeling Replace with media containing 400-800 µM

-Leu
.
Add

-Leu (stimulate).
Duration 24 hours (Lipids/Protein) or 4-6 hours (TCA).10-60 mins (Phospho-signaling).
Quenching Rapid wash with ice-cold Saline (0.9% NaCl).Lysing directly into Laemmli buffer.
Metabolite Extraction (LC-MS/MS)
  • Quench: Place plate on dry ice/ethanol bath. Aspirate media completely.

  • Extract: Add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Scrape: Scrape cells while frozen; transfer to Eppendorf tube.

  • Cycle: Vortex 1 min; Freeze-thaw (liquid N2 -> 37°C) x3 to lyse organelles (mitochondria).

  • Clarify: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Supernatant: Transfer to glass vial for LC-MS.

  • Pellet: Save for protein normalization (BCA assay).

Part 4: Data Interpretation & Troubleshooting

Mass Isotopologue Distribution (MID) Analysis

When analyzing data, look for these specific signatures to validate the pathway:

  • Acetyl-CoA: Expect enrichment in M+2 . If you see high M+0, check dFBS dialysis or incomplete labeling equilibrium.

  • Citrate: Expect M+2 (first turn of TCA). M+4 indicates multiple turns or condensation of two labeled Acetyl-CoA units (rare in short timeframes).

  • Glutamate: A surrogate for

    
    -Ketoglutarate.[1] M+2 indicates flux from Citrate -> 
    
    
    -KG.
Correction for Natural Abundance

You must correct for the natural abundance of

  • Formula:

    
     (where A is the natural abundance matrix).
    
  • Use software like IsoCor or Polly for automated correction.

Common Pitfalls
  • Tracer Dilution: Failure to use dialyzed FBS results in ~50% unlabeled leucine, skewing flux calculations.

  • Compartmentalization: Acetyl-CoA exists in cytosolic and mitochondrial pools. Whole-cell extraction mixes these. To resolve them, trace downstream markers:

    • Citrate/Succinate represents Mitochondrial Acetyl-CoA.

    • Fatty Acids/Malonyl-CoA represents Cytosolic Acetyl-CoA.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[5][3][4][6][7] Science. Link

  • Crown, S. B., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife.[10] Link

  • Cybulski, J. D., et al. (2023).[8][11] Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols. Link

  • Neinast, M., et al. (2019). Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids. Cell Metabolism. Link

  • Cambridge Isotope Labor

    
    ) Product Specification & Applications.[12] Link
    

advantages of Carbon-13 labeling over Deuterium in leucine studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug development—particularly for sarcopenia, cachexia, and metabolic disease—the accurate measurement of Fractional Synthesis Rate (FSR) is non-negotiable. While Deuterated leucine (


-Leu) offers a cost-effective entry point, it introduces significant experimental noise through the Kinetic Isotope Effect (KIE) and metabolic label loss. This guide delineates the mechanistic superiority of Carbon-13 (

) labeling, specifically L-[1-

]leucine, demonstrating why it remains the gold standard for determining protein turnover with absolute fidelity.

The Physicochemical Divergence: Mass vs. Bond Strength

The fundamental choice between Carbon-13 and Deuterium is a choice between mass tagging and bond alteration .

The Kinetic Isotope Effect (KIE)

Deuterium (


) doubles the mass of the hydrogen atom.[1][2] This seemingly small change significantly increases the zero-point vibrational energy of the C-D bond compared to the C-H bond, making the C-D bond stronger and harder to break.
  • Consequence: If a metabolic step involves breaking a C-H bond (e.g., oxidation or transamination), substituting it with Deuterium can artificially slow down the reaction rate.[2] This is the Primary Kinetic Isotope Effect.

  • The

    
     Advantage:  Carbon-13 increases the mass of the carbon atom by only ~8% (12u to 13u).[1] The effect on bond strength is negligible. Therefore, 
    
    
    
    -leucine behaves biochemically identical to natural leucine, ensuring that the measured flux reflects physiology, not the tracer.

The Metabolic Fidelity: The Transamination Trap

The most critical argument against specific Deuterium labels (particularly


-labeled) in leucine studies is the reversible transamination  step.
The Mechanism of Label Loss

Leucine is not directly oxidized; it is first transaminated to


-Ketoisocaproate (KIC) by Branched-Chain Aminotransferase (BCAT). This reaction is reversible.[3]
  • Forward Reaction: Leucine donates its amino group to

    
    -ketoglutarate.[3][4][5] Crucially, the hydrogen on the 
    
    
    
    -carbon is removed.
  • Reverse Reaction: KIC accepts an amino group to become Leucine again.[4] The hydrogen added back to the

    
    -carbon comes from the body water pool, not the original tracer.
    

The Failure Mode: If you use L-[2-


]leucine (alpha-deuterated), the label is stripped during the first pass to KIC. When that KIC recycles back to leucine, the label is gone. The tracer is "lost" to the solvent, leading to a gross underestimation of the precursor pool enrichment.

The


 Solution:  The carbon backbone is not exchangeable with the solvent. L-[1-

]leucine retains its label throughout the reversible transamination, allowing KIC enrichment to serve as a valid surrogate for the intracellular leucine pool.

Leucine_Transamination Leu L-Leucine (Intracellular) KIC α-Ketoisocaproate (KIC) Leu->KIC Deamination (BCAT) Loss of α-H/D Protein Muscle Protein Leu->Protein Synthesis (mTOR) KIC->Leu Re-amination Gain of H from Pool Oxidation Oxidation (Irreversible) KIC->Oxidation BCKAD Pool Body Water Pool (H2O) Pool->Leu Solvent Exchange

Figure 1: The Transamination Cycle. Note the "Loss of α-H/D" step. If the tracer is Deuterium at the alpha position, it is lost to the body water pool. Carbon-13 on the backbone remains intact.

Experimental Protocol: Primed Constant Infusion

To measure Fractional Synthesis Rate (FSR) accurately, we utilize the Primed Constant Infusion method. This establishes an isotopic steady state in the plasma precursor pool.

Protocol Design

Objective: Maintain a constant plasma enrichment (Target: 4–6 Mole Percent Excess, MPE) of L-[1-


]leucine.

Step-by-Step Workflow:

  • Baseline Sampling (T=-30 min):

    • Collect blood and breath samples to determine natural background abundance of

      
       (essential for baseline correction).
      
  • The Prime (T=0):

    • Tracer: L-[1-

      
      ]leucine.[6][7][8]
      
    • Dose: ~4.0 – 5.0

      
      mol/kg (Bolus IV).
      
    • Purpose: Instantly raise the plasma pool enrichment to the target level, bypassing the slow accumulation phase.

    • Bicarbonate Prime: Administer NaH

      
       (~2.0 
      
      
      
      mol/kg) to prime the bicarbonate pool if oxidation rates are also being measured.
  • Constant Infusion (T=0 to T=End):

    • Rate: 0.06 – 0.10

      
      mol/kg/min.[9]
      
    • Maintenance: This replenishes the tracer being cleared by protein synthesis and oxidation.

  • Tissue Biopsies:

    • Muscle: Vastus lateralis is standard.

    • Timing: First biopsy at ~120 min (steady state achieved); second biopsy at ~240–360 min. The FSR is calculated based on the increment of tracer incorporation into bound protein between these time points.

Infusion_Protocol cluster_details Key Parameters T_minus T = -30 min Background Sample T_zero T = 0 min Bolus Prime + Start Infusion T_minus->T_zero Baseline T_steady T = 120 min Isotopic Steady State (Biopsy 1) T_zero->T_steady Equilibration Phase T_end T = 240-360 min Final Sampling (Biopsy 2) T_steady->T_end Linear Uptake Phase Params Prime: 4-5 µmol/kg Infusion: 0.06 µmol/kg/min Tracer: L-[1-13C]Leucine

Figure 2: Timeline of a standard Primed Constant Infusion protocol for measuring muscle protein synthesis.

Analytical Precision: Mass Spectrometry

In Gas Chromatography-Mass Spectrometry (GC-MS), the distinction between tracers is quantified by the mass-to-charge ratio (m/z).

  • Signal-to-Noise:

    
     provides clean M+1 mass shifts. While Deuterium can provide M+1, M+2, or M+3 depending on the number of labels, the potential for "scrambling" (loss of label) creates complex isotopomer distributions that are difficult to model mathematically.
    
  • The Precursor Surrogate: Because intracellular leucine is difficult to measure directly without tissue disruption, we use plasma KIC enrichment.

    • Why? KIC is derived almost exclusively from intracellular leucine.

    • The

      
       Win: Since the 
      
      
      
      backbone is stable during the Leucine
      
      
      KIC transition, plasma
      
      
      -KIC enrichment accurately reflects intracellular
      
      
      -Leucine enrichment. If using
      
      
      -D-Leucine, the label is lost, and plasma KIC enrichment becomes effectively zero, destroying the validity of the surrogate.

Comparative Data Summary

FeatureCarbon-13 (

-Leu)
Deuterium (

-Leu)
Impact on Study
Label Stability High. Backbone is non-exchangeable.Variable.

-H exchanges with water; Methyl-H is more stable but subject to KIE.

allows for robust precursor enrichment calculations.
Kinetic Isotope Effect Negligible. Behaves like natural Leu.Significant. Can slow enzymatic rates (e.g., CYP450, BCAT).

may alter the very metabolic rate you are trying to measure.
Surrogate Validity Excellent. Plasma KIC reflects intracellular Leu.Poor (for

-label).
Label is lost during transamination.

enables less invasive sampling (plasma vs. tissue) for precursor E.
Cost Higher.Lower.

is budget-friendly for pilot data, but risky for pivotal trials.
Analysis (MS) Clean M+1 shift.Complex fragmentation if scrambling occurs.

simplifies data processing and modeling.

References

  • Matthews, D. E., et al. (1980).[10] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard text on Primed Constant Infusion).
  • Smith, K., et al. (1992). "Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine."[6] American Journal of Physiology.[10] Link

  • Wilkinson, D. J., et al. (2013). "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism. (Context on D2O vs AA tracers). Link

  • Tessari, P., et al. (2017).[11] "Leucine Transamination Is Lower in Middle-Aged Compared with Younger Adults."[11] The Journal of Nutrition. Link

Sources

An In-depth Technical Guide to U-13C6 Leucine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of using uniformly labeled L-Leucine (U-13C6 Leucine) for metabolic flux analysis (MFA). We will delve into the core concepts, experimental design, analytical methodologies, and data interpretation, offering insights honed from extensive field experience.

Foundational Principles: Why U-13C6 Leucine is a Powerful Tracer

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a biological system.[1] By tracing the journey of stable, non-radioactive isotopes like Carbon-13 (¹³C) through metabolic pathways, we can construct a detailed map of cellular metabolic activity.[2][3] U-13C6 Leucine, an essential branched-chain amino acid (BCAA), serves as a particularly insightful tracer for several key reasons:

  • Central Role in Metabolism: Leucine is not only a fundamental building block for protein synthesis but also a significant contributor to the tricarboxylic acid (TCA) cycle through its catabolism to acetyl-CoA and acetoacetate.[4][5] This dual role allows for the simultaneous investigation of protein turnover and central carbon metabolism.

  • Probing Protein Dynamics: The incorporation of ¹³C from labeled leucine into newly synthesized proteins provides a direct measure of protein synthesis rates.[6][7] Conversely, the dilution of the labeled leucine pool by unlabeled leucine from protein degradation offers insights into proteolysis.

  • Unique Catabolic Pathway: Leucine's catabolism provides a distinct entry point into the TCA cycle, offering complementary information to more commonly used tracers like ¹³C-glucose or ¹³C-glutamine.[4] This is particularly valuable for dissecting complex metabolic phenotypes, such as those observed in cancer cells or during drug treatment.[4][8]

Experimental Design: A Step-by-Step Guide to a Robust U-13C6 Leucine Labeling Experiment

A successful MFA experiment hinges on meticulous planning and execution. The following protocol outlines the key steps for a cell culture-based U-13C6 Leucine labeling experiment.

Cell Culture and Adaptation
  • Culture Cells to a Healthy State: Begin with a robust cell culture, ensuring consistent growth and viability.

  • Adaptation to Labeling Media: Prior to the experiment, adapt the cells to a custom-formulated medium where natural leucine is replaced with U-13C6 Leucine.[9] This is a critical step to minimize metabolic perturbations when the tracer is introduced. This "training" period allows the cells to adjust their metabolic machinery to the new nutrient environment.

Isotopic Labeling
  • Initiate Labeling: Replace the standard culture medium with the pre-warmed U-13C6 Leucine-containing medium. The concentration of labeled leucine should ideally match that of the standard medium to avoid inducing a metabolic response to amino acid availability.[9]

  • Achieve Isotopic Steady State: Incubate the cells for a sufficient duration to reach isotopic steady state, a point where the isotopic enrichment of intracellular metabolites becomes constant.[4][9] This duration is cell-line dependent and should be determined empirically by performing a time-course experiment (e.g., harvesting at 18 and 24 hours) to confirm that labeling has plateaued.[4]

Sample Quenching and Metabolite Extraction
  • Rapidly Halt Metabolism: To preserve the in vivo metabolic state, it is crucial to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then immediately adding a quenching solution, such as -80°C 80% methanol.[1][10]

  • Efficient Metabolite Extraction: After quenching, scrape the cells and transfer the cell suspension to a microcentrifuge tube.[1] The cells are then lysed, and the soluble metabolites are separated from the insoluble cell debris by centrifugation at a high speed at 4°C.[1][11]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} U-13C6 Leucine Metabolic Flux Analysis Workflow.

Analytical Techniques: Unveiling the Isotopic Fingerprints

Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the analytical workhorse for MFA.[6][12]

  • GC-MS: This technique is particularly well-suited for the analysis of proteinogenic amino acids, which provide a time-integrated view of the labeling state of their precursor pools.[12]

  • LC-MS/MS: For the analysis of intracellular metabolites, which are often more polar and less volatile, LC-MS/MS is the preferred method.[1] High-resolution mass spectrometers are essential for accurately resolving and quantifying the different mass isotopologues of each metabolite.[1]

The output of the MS analysis is the mass isotopomer distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), which reflects the number of ¹³C atoms incorporated into the molecule.[1]

Data Analysis and Interpretation: From Raw Data to Biological Insight

The final and most complex step in MFA is the conversion of MIDs into quantitative metabolic flux maps. This requires sophisticated computational modeling.[13][14]

  • Data Processing: Raw MS data is processed to determine the MIDs for each metabolite of interest.[1] This involves peak integration and correction for the natural abundance of ¹³C.

  • Computational Flux Estimation: The measured MIDs are then used as inputs for computational models that simulate the flow of ¹³C through the metabolic network.[15] By iteratively adjusting the flux values in the model, the algorithm finds the flux distribution that best fits the experimental data.[3]

  • Statistical Validation: It is crucial to assess the precision of the estimated fluxes by calculating confidence intervals.[1] This provides a measure of the reliability of the obtained flux map.

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=0.6, height=0.6, margin=0.1]; edge [fontname="Arial", fontsize=9];

} Metabolic fate of U-13C6 Leucine.

Applications in Research and Drug Development

The insights gained from U-13C6 Leucine MFA are invaluable across various research and development domains:

  • Understanding Disease Metabolism: MFA can reveal metabolic reprogramming in diseases like cancer, providing novel therapeutic targets.[4][8]

  • Mechanism of Action Studies: This technique can elucidate how a drug candidate perturbs metabolic pathways, offering critical insights into its mechanism of action.[1]

  • Bioprocess Optimization: In biotechnology, MFA is used to optimize the metabolic performance of microorganisms for the production of valuable compounds.[12]

Quantitative Data Summary

To illustrate the type of data generated in a U-13C6 Leucine MFA experiment, the following table presents a hypothetical comparison of metabolic fluxes in a cancer cell line treated with a metabolic inhibitor versus a vehicle control.

Metabolic FluxVehicle Control (Relative Flux)Drug-Treated (Relative Flux)Fold Change
Leucine uptake100 ± 585 ± 40.85
Protein synthesis60 ± 345 ± 20.75
Leucine to Acetyl-CoA40 ± 230 ± 1.50.75
TCA cycle activity150 ± 1090 ± 70.60

Table 1: Hypothetical Metabolic Flux Data. This table summarizes the relative flux rates through key metabolic pathways, demonstrating the quantitative power of U-13C6 Leucine MFA in assessing the impact of a drug.

Conclusion

U-13C6 Leucine is a versatile and powerful tracer for metabolic flux analysis, providing a unique window into the intricate interplay between protein metabolism and central carbon metabolism. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can generate high-quality, quantitative data to unravel complex biological questions and accelerate the development of novel therapeutics.

References

  • Kaminski, T., & Stelling, J. (2014). Software applications toward quantitative metabolic flux analysis and modeling. Briefings in Bioinformatics, 15(5), 727–740. Retrieved from [Link]

  • Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C. (n.d.). CK Isotopes. Retrieved from [Link]

  • Weitzel, M. (2014). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Retrieved from [Link]

  • Yang, C., & Hua, Q. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (60), 3538. Retrieved from [Link]

  • Ford, G. C., Cheng, K. N., & Halliday, D. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(2), 167–172. Retrieved from [Link]

  • Commonly used software tools for metabolic flux analysis (MFA). (n.d.). ResearchGate. Retrieved from [Link]

  • Measuring Metabolic Flux. (n.d.). The Animation Lab. Retrieved from [Link]

  • Tian, B., Chen, S., Zhang, S., & Liu, H. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968903. Retrieved from [Link]

  • Matthews, D. E., Schwarz, H. P., Yang, R. D., Motil, K. J., Young, V. R., & Bier, D. M. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105–1112. Retrieved from [Link]

  • Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2021). 13CFLUX - third-generation high-performance engine for isotopically (non)stationary 13C metabolic flux analysis. Bioinformatics, 37(22), 4233–4235. Retrieved from [Link]

  • D'Alessandro, A., & Zolla, L. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26031–26053. Retrieved from [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195–206. Retrieved from [Link]

  • Fan, T. W., Lane, A. N., Higashi, R. M., & Farag, M. A. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Seminars in cell & developmental biology, 73, 102–111. Retrieved from [Link]

  • del R_o, G., S_nchez, B., & Margolles, A. (2009). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses. Applied and Environmental Microbiology, 75(5), 1545–1547. Retrieved from [Link]

  • D'Alessandro, A., & Zolla, L. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26031–26053. Retrieved from [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6, 62. Retrieved from [Link]

  • Automating Metabolic Flux Analysis with Symphony and Polly. (n.d.). Waters Corporation. Retrieved from [Link]

  • Beyß, M., Beyß, M., Arias-Garc_a, L. E., & Nöh, K. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 698516. Retrieved from [Link]

  • Young, J. D. (2011). Isotopically Nonstationary 13C Metabolic Flux Analysis. Methods in Molecular Biology, 789, 309–331. Retrieved from [Link]

  • Fraction of infused tracer ((13C]leucine) that underwent oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Preston, T., & Slater, C. (1994). Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society, 53(2), 363–372. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. In Methods in Molecular Biology (pp. 127–142). Retrieved from [Link]

  • Flux-analysis. (n.d.). Fiehn Lab. Retrieved from [Link]

  • Beyß, M., Beyß, M., Arias-Garc_a, L. E., & Nöh, K. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 698516. Retrieved from [Link]

  • Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

  • Cheng, K. N., Dworak, F., & Halliday, D. (1990). Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model. European Journal of Clinical Investigation, 20(3), 281–288. Retrieved from [Link]

  • Mitchell, W. K., Phillips, B. E., Williams, J. P., Rankin, D., Lund, J. N., & Smith, K. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. Journal of Applied Physiology, 131(5), 1438–1448. Retrieved from [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). Retrieved from [Link]

  • Buse, M. G., & Weigand, D. A. (1983). Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. Biochimica et Biophysica Acta, 762(4), 523–530. Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 2019, 69–91. Retrieved from [Link]

  • Guide to sample cleanup and storage. (n.d.). Metabolomics Core Facility - EMBL. Retrieved from [Link]

  • Guide for metabolomics experiments. (n.d.). Nebraska Center for Integrated Biomolecular Communication. Retrieved from [Link]

  • Secreted Protein as a Non- Disruptive Information Carrier for 13C-Based Metabolic Flux Analysis. (2021). Preprints.org. Retrieved from [Link]

  • Mitchell, W. K., Phillips, B. E., Williams, J. P., Rankin, D., Lund, J. N., & Smith, K. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in. American Journal of Physiology-Endocrinology and Metabolism, 321(5), E599–E610. Retrieved from [Link]

  • Tian, B., Chen, S., Zhang, S., & Liu, H. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968903. Retrieved from [Link]

  • Rieu, I., Balage, M., Sornet, C., Giraudet, C., Pujos, E., & Grizard, J. (2006). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of Physiology, 575(Pt 1), 305–315. Retrieved from [Link]

Sources

Methodological & Application

protocol for preparing SILAC media with L-Leucine (13C6)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation of SILAC Media using L-Leucine (


) 

Abstract & Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for quantitative proteomics, allowing for mass-spectrometry-based relative quantification of protein abundance.[1][2][3] While Lysine and Arginine are the canonical amino acids used due to Trypsin specificity, L-Leucine labeling is frequently required for specific applications:

  • Hydrophobic Peptides: Leucine is abundant in transmembrane helices and hydrophobic cores, improving coverage for membrane proteins.

  • Chymotrypsin/Elastase Digestion: For non-tryptic workflows where cleavage occurs at hydrophobic residues.

  • Metabolic Turnover Studies: Leucine is an essential amino acid with distinct metabolic flux, useful in pulse-chase experiments.

This protocol details the preparation of SILAC media using L-Leucine (


) , ensuring >98% incorporation efficiency while maintaining cellular phenotype.

Materials & Reagents

To ensure data integrity, reagents must be SILAC-grade. Standard media cannot be used as the base.

Core Reagents
ReagentSpecificationPurpose
L-Leucine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

Isotopic Purity,

Da mass shift.[1][4][5]
"Heavy" label source.[2][3][5][6][7][8][9]
L-Leucine (Natural) BioReagent grade, unlabeled."Light" control source.[5][7][9][10][11]
Base Media Custom Formulation: DMEM or RPMI 1640 deficient in L-Leucine (and Lys/Arg if multiplexing).Prevents isotope dilution.
Dialyzed FBS (dFBS) 10 kDa MWCO, dialyzed x3.Removes endogenous light amino acids.
L-Glutamine 200 mM Stock.Essential energy source (often unstable in liquid media).
Base Amino Acids L-Lysine, L-Arginine (if base media is deficient).[7][11]Restore full amino acid profile.[6]

Critical Note on Base Media: Most commercial SILAC media are only deficient in Lys/Arg. You must source Leucine-deficient media (e.g., from Athena ES or custom formulation from Gibco/Sigma) to prevent light Leucine contamination.

Experimental Design Considerations

The Auxotrophy Requirement

Mammalian cells are generally auxotrophic for Leucine. However, incomplete dialysis of FBS is the #1 cause of SILAC failure. Standard FBS contains ~100-200 µM Leucine, which will compete with the


 label, capping incorporation at ~80-90% and destroying quantitation accuracy. Always use Dialyzed FBS. 
Concentration Matching

Cells sense amino acid levels via the mTORC1 pathway. To prevent differential growth rates (which introduce biological bias), the concentration of


-Leucine in the Heavy media must exactly match  the natural Leucine concentration in the Light media.
  • DMEM Standard: ~105 mg/L (0.80 mM)

  • RPMI-1640 Standard: ~50 mg/L (0.38 mM)

Protocol: Media Preparation

Step 1: Stock Solution Preparation

Prepare 1000x stock solutions to minimize pipetting errors.

  • Heavy Stock (

    
    -Leu): 
    
    • Weigh 105 mg (for DMEM) or 50 mg (for RPMI) of L-Leucine (

      
      ).
      
    • Dissolve in 10 mL of sterile PBS.

    • Concentration: 10.5 mg/mL (DMEM target) or 5.0 mg/mL (RPMI target).

    • Sterile filter (0.22 µm) and aliquot.[8] Store at -20°C.

  • Light Stock (Natural Leu):

    • Prepare identical mass/volume as above using unlabeled L-Leucine.

Step 2: Media Formulation (500 mL Unit)

The following table outlines the mixing for DMEM-based SILAC media.

ComponentVolume (Light Media)Volume (Heavy Media)Final Conc.
Base Media (-Leu, -Lys, -Arg) 440 mL440 mL1X
Dialyzed FBS 50 mL50 mL10%
L-Glutamine (200 mM) 5 mL5 mL2 mM
Pen/Strep (100x) 5 mL5 mL1X
L-Arg / L-Lys Stock (1000x) 0.5 mL each0.5 mL eachStandard
Light Leu Stock (1000x) 0.5 mL --105 mg/L
Heavy Leu (

) Stock
--0.5 mL 105 mg/L

Procedure:

  • Combine Base Media, dFBS, Glutamine, and Antibiotics in a sterile bottle.

  • Add Arginine and Lysine (if missing from base) to both bottles.

  • Add Light Stock to the bottle marked "Light".

  • Add Heavy Stock to the bottle marked "Heavy".

  • Crucial: Filter both media bottles through a 0.22 µm PES membrane filter unit (e.g., Stericup) to ensure sterility after mixing.

  • Label clearly with date and isotope type.

Cell Adaptation & Workflow

Cells require time to metabolically replace their existing proteome with the heavy isotope. This process is governed by protein turnover rates, not just cell division.

Visual Workflow (Graphviz)

SILAC_Workflow Stock Stock Solutions (Light & Heavy) LightMedia Light Media (Natural Leu) Stock->LightMedia HeavyMedia Heavy Media (13C6 Leu) Stock->HeavyMedia Base Base Media (-Leu, -Lys, -Arg) Base->LightMedia Base->HeavyMedia dFBS Dialyzed FBS (10%) dFBS->LightMedia dFBS->HeavyMedia Adaptation Adaptation Phase (5-6 Passages / >14 Days) LightMedia->Adaptation HeavyMedia->Adaptation Cells Cells (P0) Cells->Adaptation Split QC QC Check (MS Analysis) Adaptation->QC Check Incorp. QC->Adaptation <95% Exp Experimental Treatment (+/- Drug) QC->Exp >98% Mix Mix Lysates 1:1 Exp->Mix MS LC-MS/MS Quantification Mix->MS

Figure 1: Complete SILAC workflow from media formulation to MS analysis. Note the critical QC checkpoint before experimental treatment.

Adaptation Protocol
  • Thaw: Thaw cells into standard media first to ensure viability.

  • Passage 1: Split cells (e.g., 1:5) into two dishes. Resuspend one in Light and one in Heavy media.

  • Expansion: Passage cells for a minimum of 5-6 population doublings .

    • Note: For slow-turnover proteins, 10 doublings may be required.

  • QC Check: Before the main experiment, harvest

    
     cells from the Heavy condition. Digest and run a short LC-MS gradient.
    
    • Success Criteria: The ratio of Heavy/Light peptide peaks should be

      
       (i.e., 
      
      
      
      remaining light signal).

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Incorporation (<90%) Contaminated FBS.Ensure FBS is dialyzed (10kDa cutoff).[8][9][11] Switch lots.
Low Incorporation (<90%) Leucine in Base Media.Verify base media formulation is explicitly "-Leu".
Growth Retardation Missing Micronutrients.[11]Dialysis removes growth factors. Supplement with insulin or specific growth factors if cell line is sensitive.
Arginine-Proline Conversion Metabolic Flux.[11]Although less common with Leucine, if using Arg co-labeling, add Proline (200 mg/L) to suppress conversion [1].

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3] Molecular & Cellular Proteomics, 1(5), 376–386. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems. Retrieved October 26, 2023. Link

  • Cambridge Isotope Laboratories. (n.d.). L-Leucine (

    
    , 99%) Product Page.[1][12] Link
    
  • Blagoev, B., & Mann, M. (2006). Quantitative proteomics to study mitogen-activated protein kinases. Methods, 40(3), 243-250. Link

Sources

measuring muscle protein synthesis rates using L-Leucine (13C6) infusion

Application Note: High-Resolution Measurement of Muscle Protein Synthesis (MPS) via L-Leucine ( ) Stable Isotope Infusion

Abstract

This application note details a field-validated protocol for quantifying the Fractional Synthetic Rate (FSR) of mixed muscle protein in human subjects. By utilizing a primed, continuous infusion of L-Leucine (


Scientific Rationale & Mechanism

The Precursor-Product Principle

Muscle protein synthesis is a dynamic process where free amino acids (the precursor pool) are incorporated into muscle protein (the product pool). To measure the rate of this incorporation (FSR), one must determine two variables:

  • Product Enrichment (

    
    ):  The rate at which the tracer (
    
    
    -Leucine) appears in the bound muscle protein over time.
  • Precursor Enrichment (

    
    ):  The enrichment of the tracer in the pool from which protein synthesis directly occurs (aminoacyl-tRNA).
    
Why L-Leucine ( )?
  • Metabolic Partitioning: Leucine is an essential branched-chain amino acid (BCAA) that is uniquely ketogenic. Unlike other amino acids, it is reversibly transaminated to

    
    -ketoisocaproate (KIC) in skeletal muscle.
    
  • The KIC Advantage: Direct measurement of aminoacyl-tRNA enrichment is technically difficult and tissue-destructive. However, the intracellular KIC pool is in rapid equilibrium with the intracellular leucine pool. Consequently, plasma KIC enrichment provides a stable, accessible, and accurate surrogate for intracellular leucine enrichment, superior to plasma leucine itself (which is diluted by dietary influx and proteolysis).

  • Mass Shift: The

    
     mass shift of 
    
    
    (all carbons labeled) eliminates spectral overlap with naturally occurring isotopes (
    
    
    ,
    
    
    , etc.), significantly improving signal-to-noise ratios compared to single-labeled tracers.
Experimental Workflow Diagram

MPS_Workflowcluster_timelineClinical Phase (0 - 4 Hours)TracerL-Leucine (13C6)Tracer PreparationInfusionPrimed ContinuousInfusion (IV)Tracer->InfusionSterile FilterBloodBlood Sampling(Plasma KIC)Infusion->BloodSteady StateMonitoringBiopsyMuscle Biopsy(Vastus Lateralis)Infusion->BiopsyTracer IncorporationLabSample Processing& GC-MSBlood->LabExtract KICBiopsy->LabExtract Bound ProteinDataFSR CalculationLab->DataEnrichment Ratios

Caption: Figure 1. Integrated workflow for stable isotope infusion, sampling, and analysis.

Experimental Protocol

Subject Preparation
  • State: Post-absorptive (overnight fast) is standard to establish basal MPS rates.

  • Catheterization: Two venous catheters are required:

    • Antecubital vein (one arm): For tracer infusion.

    • Contralateral hand/wrist vein: For blood sampling. Crucial: This hand must be kept in a heating box (~55°C) or wrapped in a heating pad to "arterialize" the venous blood, ensuring the sample reflects systemic circulation rather than local metabolism.

Tracer Preparation & Dosage
  • Tracer: L-Leucine (

    
    ), >99 atom % excess.
    
  • Vehicle: Sterile saline (0.9% NaCl).

  • Priming Dose: A bolus injection is necessary to instantly raise the precursor pool enrichment to the desired steady-state level, preventing a long equilibration delay.

    • Leucine Prime:

      
       (body weight).
      
  • Continuous Infusion: Maintains the steady state against clearance.

    • Rate:

      
      .
      
    • Duration: Typically 3 to 5 hours.[1]

Sampling Timeline
Time (min)EventPurpose
-10 Baseline Blood & BiopsyDetermine background natural abundance (

).
0 Start Infusion Administer Prime Bolus + Start Constant Infusion.
60, 90, 120 Blood SamplesVerify isotopic steady state of Plasma KIC.
120 Biopsy 1 First measurement of protein-bound tracer (

).
150, 180, 210 Blood SamplesContinue monitoring precursor stability.
240 Biopsy 2 Second measurement of protein-bound tracer (

).

Note: The FSR is calculated based on the increment of tracer incorporation between Biopsy 1 and Biopsy 2, utilizing the average precursor enrichment during that specific window.

Sample Processing & Analytical Chemistry[1][2][3][4][5][6][7]

Muscle Tissue Processing
  • Homogenization: Homogenize ~20-30 mg wet muscle in ice-cold homogenization buffer.

  • Precipitation: Add perchloric acid (PCA) or trichloroacetic acid (TCA) to precipitate proteins. Centrifuge to separate the supernatant (intracellular free fluid) from the pellet (bound protein).

  • Hydrolysis: Wash the protein pellet 3x with ethanol/ether to remove lipids. Hydrolyze the pellet in 6M HCl at 110°C for 24 hours to release constituent amino acids.

  • Purification: Pass the hydrolysate through a cation-exchange column (e.g., Dowex 50W-X8) to isolate pure amino acids. Dry under nitrogen.

Plasma Processing (KIC Isolation)
  • Extraction: Acidify plasma with acetic acid and extract keto-acids using ethyl acetate.

  • Derivatization Strategy: KIC must be chemically modified to be volatile and thermally stable for GC-MS.

    • Method A (Standard): Convert KIC to the quinoxalinol-tBDMS derivative.

    • Method B (High-Throughput): Convert KIC to the oxime-tBDMS derivative.

GC-MS Derivatization (MTBSTFA)

For the muscle protein hydrolysate (Leucine), the N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reagent is used to form the tBDMS derivative.

  • Reaction: Add 50 µL acetonitrile + 50 µL MTBSTFA. Incubate at 70°C for 60 mins.

  • Stability: tBDMS derivatives are hydrolytically stable and produce a characteristic

    
     fragment (loss of tert-butyl group), which is ideal for SIM (Selected Ion Monitoring).
    
Analytical Workflow Diagram

Analysis_Flowcluster_muscleMuscle Sample (Product)cluster_plasmaPlasma Sample (Precursor)M_ProtProtein PelletM_HydAcid Hydrolysis(Free AA)M_Prot->M_HydM_DerivDerivatization(MTBSTFA)M_Hyd->M_DerivM_MSGC-MS Analysis(Leucine-tBDMS)M_Deriv->M_MSP_KICPlasma KICP_ExtEthyl AcetateExtractionP_KIC->P_ExtP_DerivDerivatization(Quinoxalinol/Oxime)P_Ext->P_DerivP_MSGC-MS Analysis(KIC-Derivative)P_Deriv->P_MS

Caption: Figure 2. Parallel processing streams for product (Muscle) and precursor (Plasma) enrichment analysis.

Mass Spectrometry & Calculations

GC-MS Parameters
  • Ionization: Electron Impact (EI, 70 eV).[2]

  • Mode: Selected Ion Monitoring (SIM).[2][3][4][5]

  • Ions to Monitor (Leucine-tBDMS):

    • m/z 302: Light (Natural) Leucine

      
      .
      
    • m/z 308: Heavy (

      
      ) Leucine 
      
      
      .
  • Ions to Monitor (KIC-tBDMS-Oxime):

    • Monitor the analogous

      
       shift for the specific KIC derivative used (e.g., m/z 232/238 for quinoxalinol or specific oxime ions).
      
Calculation of Fractional Synthetic Rate (FSR)

The FSR represents the percentage of the muscle protein pool that is renewed per hour.

Where:

  • 
    : Enrichment of protein-bound leucine at Biopsy 2 (Atom Percent Excess - APE).
    
  • 
    : Enrichment of protein-bound leucine at Biopsy 1 (APE).
    
  • 
    : Average enrichment of the precursor (Plasma KIC) during the time interval.
    
  • 
    : Time interval between biopsies in hours.
    
Troubleshooting & Expert Tips
  • Precursor Stability: If Plasma KIC enrichment drifts >10% during the steady state, the calculated FSR will be invalid. Ensure the priming dose is accurate and infusion pumps are calibrated.

  • Blood in Biopsy: Visible blood in the muscle biopsy can contaminate the "intracellular" fluid measurements. While less critical for the bound protein measurement (as blood protein turnover is different), thorough washing of the pellet is mandatory.

  • GC-MS Saturation: Avoid detector saturation on the m/z 302 ion. Dilute samples if the abundance exceeds the linear range of the detector.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005).[6] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Smith, K., et al. (2011). "Measurement of muscle protein synthesis in human subjects using L-[1-13C]leucine and GC-C-IRMS." European Journal of Applied Physiology.

  • Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology.

  • Nair, K. S., et al. (1988). "Leucine incorporation into mixed skeletal muscle protein in humans." American Journal of Physiology-Endocrinology and Metabolism.

  • Watt, P. W., et al. (1991). "Alpha-ketoisocaproate: a reliable marker of intracellular leucine enrichment?" Clinical Science.

Application Note: A Robust LC-MS/MS Method for the Quantification of L-Leucine (¹³C₆) Enrichment in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate quantification of L-Leucine (¹³C₆) enrichment in biological samples. Stable isotope-labeled amino acids, such as L-Leucine (¹³C₆), are indispensable tools in metabolic research, enabling the dynamic study of protein synthesis, degradation, and overall amino acid flux.[1][2][3] This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The described method is designed to be robust, selective, and suitable for high-throughput applications, ensuring data integrity and reproducibility in clinical and preclinical studies.

Introduction

The study of metabolic pathways in vivo has been revolutionized by the use of stable isotope tracers.[2][4] Unlike radioisotopes, stable isotopes are non-radioactive, making them safe for human studies.[2] L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and various metabolic signaling pathways.[2][5] By introducing L-Leucine labeled with six Carbon-13 atoms (L-Leucine (¹³C₆)), researchers can trace its metabolic fate, providing invaluable insights into protein dynamics in various physiological and pathological states.[3][4][6]

The "gold standard" for quantifying stable isotope enrichment is isotope-dilution mass spectrometry (IDMS).[1] This technique combines the high separation efficiency of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[7] This application note presents a detailed methodology for establishing a reliable LC-MS/MS assay for L-Leucine (¹³C₆) enrichment.

Experimental Design & Rationale

A successful LC-MS/MS method for stable isotope enrichment analysis hinges on a well-thought-out experimental design. The core principle is to differentiate and accurately measure the endogenous (light) and the stable isotope-labeled (heavy) forms of the analyte.

Causality in Methodological Choices
  • Sample Preparation: The primary goal is to efficiently extract the analyte from a complex biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances like proteins.[8] Protein precipitation is a common and effective strategy.[8][9][10]

  • Chromatography: Achieving baseline separation of leucine from its isomers, particularly isoleucine, is crucial to prevent analytical interference.[5][11][12] While derivatization can improve chromatographic retention and separation for polar compounds like amino acids, direct analysis of underivatized amino acids is often preferred to simplify the workflow and avoid potential variability from the derivatization reaction.[13][14][15][16] The choice of column chemistry and mobile phase composition is therefore critical.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to quantify the target analytes even at low concentrations.[17] Specific precursor-to-product ion transitions for both endogenous L-Leucine and L-Leucine (¹³C₆) must be optimized.

Materials and Reagents

  • L-Leucine (unlabeled)

  • L-Leucine (¹³C₆, 99%) (Cambridge Isotope Laboratories, Inc. or equivalent)[18]

  • Internal Standard (IS): L-Leucine-d10 or another suitable stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation Protocol

This protocol outlines a protein precipitation method for plasma samples. This is a robust and straightforward technique for removing the bulk of proteins, which can interfere with the analysis.[8][10]

Step-by-Step Protocol:

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.[7]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL L-Leucine-d10 in 50:50 acetonitrile:water) to each sample, calibration standard, and quality control (QC) sample.[7]

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[7]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.[7][9] This step helps to concentrate the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.[7][9]

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.[7]

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

The chromatographic separation of leucine and its isomers is critical. A mixed-mode or HILIC column can provide the necessary selectivity for these polar, underivatized amino acids.[7][15][16]

Table 1: Optimized Liquid Chromatography Parameters

ParameterValueRationale
LC System High-performance or Ultra-high-performance liquid chromatography systemProvides the necessary resolution and speed.
Column Mixed-mode or HILIC column (e.g., Intrada Amino Acid, Acclaim Trinity)Offers enhanced retention and separation for polar analytes without derivatization.[15][16]
Column Temperature 25 - 40°CEnsures reproducible retention times.
Mobile Phase A 0.1% Formic Acid in WaterA common aqueous mobile phase for reversed-phase and HILIC chromatography.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic mobile phase for elution.[17]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Injection Volume 1 - 5 µLOptimized for sensitivity and to avoid column overloading.
Gradient A linear gradient from low to high organic percentage.A gradient is typically required to elute all analytes of interest with good peak shape.

A representative gradient could be: 2% B held for 1 min, ramp to 50% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate.

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The MRM transitions need to be optimized for both the endogenous and the ¹³C₆-labeled leucine, as well as the internal standard.

Table 2: Optimized Mass Spectrometry Parameters

ParameterValueRationale
Ion Source Electrospray Ionization (ESI), Positive ModeAmino acids readily form positive ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[17]
Capillary Voltage 3.0 - 4.0 kVOptimized for ion generation.
Source Temperature 120 - 150°COptimized for desolvation.
Desolvation Temperature 350 - 500°COptimized for efficient desolvation.
Gas Flows Optimized for the specific instrumentCrucial for ion formation and transmission.

Table 3: MRM Transitions for L-Leucine and L-Leucine (¹³C₆)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Leucine (Endogenous)132.186.1Optimized for maximum signal
L-Leucine (¹³C₆)138.192.1Optimized for maximum signal
L-Leucine-d10 (IS)142.196.1Optimized for maximum signal

Note: The specific m/z values and collision energies should be empirically optimized on the mass spectrometer being used. The product ions selected correspond to the characteristic loss of the carboxyl group.[16]

Caption: The analytical workflow from sample injection to data acquisition.

Data Analysis and Quantification

The primary output of this method is the isotopic enrichment of L-Leucine (¹³C₆). This is calculated from the peak areas of the endogenous (light) and labeled (heavy) forms of leucine.

Calculation of Isotopic Enrichment

Isotopic enrichment is typically expressed as a Tracer-to-Tracee Ratio (TTR) or as Atom Percent Excess (APE).

Tracer-to-Tracee Ratio (TTR):

TTR = (Peak Area of L-Leucine (¹³C₆)) / (Peak Area of L-Leucine)

This ratio is directly proportional to the enrichment.

Atom Percent Excess (APE):

APE = [ (Peak Area of L-Leucine (¹³C₆)) / ( (Peak Area of L-Leucine (¹³C₆)) + (Peak Area of L-Leucine) ) ] * 100

The calculation of isotopic purity should account for the natural abundance of isotopes in the unlabeled analyte.[19][20]

Caption: Pipeline for data processing and enrichment calculation.

Method Validation

A thorough method validation is essential to ensure the reliability of the results. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[21][22][23][24]

Table 4: Key Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention times of the analytes and IS.Ensures the method is measuring only the intended analytes.[21]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).Measures the closeness of the determined value to the true value.[21]
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ).Demonstrates the reproducibility of the method.[21]
Linearity & Range Correlation coefficient (r²) ≥ 0.99.The range over which the assay is accurate, precise, and linear.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower limit of reliable quantification.[16]
Stability Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).Ensures sample integrity from collection to analysis.[8]

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable platform for the quantification of L-Leucine (¹³C₆) enrichment in biological matrices. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, researchers can obtain high-quality data for metabolic studies. The emphasis on a logical experimental design and thorough method validation ensures the scientific integrity and trustworthiness of the results, making this method a valuable tool for advancing our understanding of protein metabolism in health and disease.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. PMC. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Analyst (RSC Publishing). (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • Protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. [Link]

  • Agilent. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. [Link]

  • Waters Corporation. (2015). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • Google Patents. (n.d.). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids.
  • SIELC Technologies. (n.d.). HPLC Method for Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. [Link]

  • Journal of Mass Spectrometry. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Non-Derivatization LC/MS/MS Method for Determination of Amino Acids in Infant and Adult Nutritional Formulas. [Link]

  • MicroSolv Technology Corporation. (n.d.). Leucine and iso Leucine Separated with LCMS. [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Leucine and Isoleucine in HILIC, Cation-Exchange Modes on Amaze TCH Column. [Link]

  • Molecules. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC. [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • MSACL. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. [Link]

  • Metabolites. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PMC. [Link]

  • Analytical Biochemistry. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. PubMed. [Link]

  • Proceedings of the Nutrition Society. (2013). Principles of stable isotope research – with special reference to protein metabolism. PMC. [Link]

  • Technology Networks. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. [Link]

  • LCGC International. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

  • Annals of Clinical Nutrition and Metabolism. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. [Link]

  • Analytical Chemistry. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • GitHub. (n.d.). Isotopic enrichment calculator from mass spectra. [Link]

  • ResearchGate. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules. [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]

Sources

calculation of fractional synthetic rate (FSR) with L-Leucine (13C6) tracer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Measurement of Fractional Synthetic Rate (FSR) with L-Leucine (


) Tracer
Content Type:  Application Note & Protocol
Date:  October 26, 2023
Author:  Senior Application Scientist

Abstract

This application note details a standardized, high-precision protocol for determining the Fractional Synthetic Rate (FSR) of muscle proteins using the stable isotope tracer L-Leucine (


) . By utilizing a primed constant infusion approach coupled with Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the t-BDMS  (tert-butyldimethylsilyl) derivative, researchers can quantify protein synthesis with high sensitivity. This guide unifies the clinical infusion workflow with the analytical laboratory procedures, providing a "self-validating" system where both the precursor (plasma/intracellular fluid) and product (protein-bound) pools are analyzed using identical mass spectrometric targets.

Theoretical Basis: The Precursor-Product Model

The calculation of FSR is grounded in the Precursor-Product Model . The fundamental premise is that the rate of tracer incorporation into a product (protein) is proportional to the synthesis rate of that protein, normalized by the enrichment of the free amino acid pool (precursor) from which the protein is synthesized.

2.1 Mechanistic Logic
  • Tracer Selection: L-Leucine (

    
    ) is preferred over partial labels (e.g., 
    
    
    
    ) because the +6 Da mass shift moves the analyte signal (m/z 308) well beyond the natural isotopic envelope of the unlabeled molecule (m/z 302), significantly improving the signal-to-noise ratio and measurement precision.
  • The "True" Precursor: While plasma leucine enrichment (

    
    ) is easily measurable, the true precursor is the charged leucyl-tRNA. However, measuring tRNA enrichment is technically difficult. The intracellular free amino acid pool (
    
    
    
    ) or plasma
    
    
    -ketoisocaproate (KIC) are widely accepted surrogates. This protocol focuses on measuring Plasma Free Leucine as the primary precursor, with notes on Intracellular extraction for advanced validation.
2.2 Pathway Visualization

PrecursorProductModel cluster_0 Biopsy Sample Infusion Tracer Infusion (L-Leucine 13C6) PlasmaPool Plasma Leucine Pool (Measurable Precursor) Infusion->PlasmaPool Input ICPool Intracellular Leucine Pool PlasmaPool->ICPool Transport ICPool->PlasmaPool Efflux tRNA Leucyl-tRNA (True Precursor) ICPool->tRNA Charging Oxidation Oxidation (CO2) ICPool->Oxidation Catabolism tRNA->ICPool Recycling Protein Muscle Protein (Product) tRNA->Protein Synthesis (FSR) Protein->ICPool Breakdown

Figure 1: The Precursor-Product Model illustrating the flow of the


 Leucine tracer from infusion to protein incorporation.

Experimental Design: Primed Constant Infusion

To calculate FSR accurately, the precursor pool must reach an isotopic steady state (plateau) quickly and remain constant. A primed constant infusion is the gold standard method.

3.1 Infusion Protocol
  • Tracer: L-Leucine (

    
    , 99 atom %), sterile and pyrogen-free.
    
  • Subject State: Post-absorptive (fasted) or Fed (steady state).

  • Duration: 3–5 hours typically.

ParameterDosage / RatePurpose
Priming Dose 2.0 – 4.0

mol/kg (IV bolus)
Instantly raises the plasma enrichment to the target level, bypassing the slow equilibration phase.
Infusion Rate 3.0 – 5.0

mol/kg/h
Matches the rate of tracer disposal (uptake/oxidation) to maintain a steady isotopic plateau.
3.2 Sampling Timeline
  • T = -10 min: Baseline blood draw and biopsy (Background enrichment).

  • T = 0: Start Priming Dose + Constant Infusion.

  • T = 120-180 min: First Biopsy (

    
    ). Precursor enrichment should be at steady state.
    
  • T = 240-300 min: Second Biopsy (

    
    ).
    
  • Blood Draws: Every 15–30 mins throughout to verify steady state enrichment.

Analytical Protocol: Sample Processing & GC-MS

This section describes the "Single-Derivative" Workflow . By derivatizing both the plasma free leucine and the muscle protein hydrolysate with MTBSTFA , we analyze the exact same chemical species, minimizing method-induced bias.

4.1 Reagents
  • MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (Derivatizing agent).[1][2]

  • Acetonitrile: HPLC Grade.

  • 6N HCl: For protein hydrolysis.

  • Cation Exchange Resin: Dowex 50W-X8 (H+ form).

4.2 Workflow Diagram

Workflow Sample Biological Sample Split Split Sample Sample->Split Plasma Plasma (200 µL) Split->Plasma Muscle Muscle Biopsy (20-50mg) Split->Muscle P_Precip Precipitate Protein (Sulfosalicylic Acid) Plasma->P_Precip P_Super Supernatant (Free Amino Acids) P_Precip->P_Super P_Clean Cation Exchange Cleanup P_Super->P_Clean Deriv Derivatization (MTBSTFA + ACN, 100°C, 60m) P_Clean->Deriv M_Homogen Homogenize & Precipitate Muscle->M_Homogen M_Pellet Protein Pellet (Wash 3x) M_Homogen->M_Pellet M_Hydro Hydrolysis (6N HCl, 110°C, 24h) M_Pellet->M_Hydro M_Clean Cation Exchange Cleanup M_Hydro->M_Clean M_Clean->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 2: Unified sample processing workflow for plasma and muscle tissue.

4.3 Step-by-Step Methodology
A. Plasma Preparation (Precursor Pool)
  • Add 200

    
    L plasma to 20 
    
    
    
    L 50% Sulfosalicylic Acid (SSA). Vortex and centrifuge (10,000g, 10 min) to precipitate proteins.
  • Collect supernatant (contains free amino acids).

  • Pass through a cation exchange column (Dowex 50W-X8). Wash with water to remove salts/anions. Elute amino acids with 2M

    
    .
    
  • Dry eluate under nitrogen or vacuum.

B. Muscle Processing (Product Pool)
  • Homogenize 20–50 mg wet muscle in ice-cold PCA (Perchloric Acid) or SSA.

  • Centrifuge.[3][4] Save Supernatant if Intracellular Fluid (ICF) enrichment is required (process like Plasma).

  • Wash the Protein Pellet 3x with dilute acid and ethanol to remove all free amino acids.

  • Hydrolyze pellet in 2 mL 6N HCl at 110°C for 24 hours.

  • Dry the hydrolysate, resuspend in water, and purify via cation exchange (same as Plasma).

C. Derivatization (t-BDMS)
  • To the dried amino acid residue, add 50

    
    L Acetonitrile  and 50 
    
    
    
    L MTBSTFA .
  • Seal vial and heat at 100°C for 60 minutes .

  • This forms the Leucine di-t-BDMS derivative.

GC-MS Analysis Parameters

The t-BDMS derivative yields a stable


 fragment (loss of tert-butyl group), which retains the entire carbon skeleton of Leucine.
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).[1][4]
    
  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1][4][5]

  • Oven Program: Start 100°C (1 min)

    
     20°C/min to 300°C.
    
  • Ionization: Electron Impact (EI), 70 eV.[4][6][7]

  • Detection: Selected Ion Monitoring (SIM).[2][4]

SIM Ions to Monitor
AnalyteSpeciesMass (m/z)Dwell Time
L-Leucine (Unlabeled)

(

)
302.2 50 ms
L-Leucine (

)

(Tracer)
308.2 50 ms

Note: Ensure the detector is not saturated by the M+0 peak. Adjust gain or injection volume (split ratio) if necessary.

Calculation of FSR

6.1 Calculate Enrichment (MPE)

First, convert the abundance areas from the MS into Mole Percent Excess (MPE).




Note: For low enrichments (<10%), MPE

TTR (Tracer-to-Tracee Ratio).
6.2 The FSR Equation

The Fractional Synthetic Rate is calculated using the standard precursor-product equation:



Where:

  • 
     = Enrichment of protein-bound leucine at time 2 (MPE).
    
  • 
     = Enrichment of protein-bound leucine at time 1 (MPE).
    
  • 
     = Average enrichment of the precursor pool (Plasma or ICF) during the interval.
    
  • 
     = Time interval in hours.
    
6.3 Data Example
ParameterValue
Time Interval (

)
3.0 Hours
Plasma Enrichment (

)
6.50 MPE (Average)
Protein Enrichment (

)
0.000 MPE (Baseline)
Protein Enrichment (

)
0.012 MPE
Calculation

Result (FSR) 0.0615 %/h

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." American Journal of Physiology-Endocrinology and Metabolism, 301(2).

  • Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology, 591(11), 2911-2923.
  • Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.

  • Reeds, P. J., et al. (1992). "Criteria for the use of the precursor-product model for the measurement of protein synthesis in vivo." American Journal of Physiology, 263.

Sources

in vivo protein turnover studies using L-Leucine (13C6) in mice

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Protein Turnover Kinetics in Mice Using L-Leucine (13C6) and LC-MS/MS

Abstract

Understanding proteostasis—the delicate balance between protein synthesis and degradation—is a critical parameter in drug development, particularly for neurodegenerative diseases, oncology, and metabolic disorders. Stable Isotope Labeling Kinetics (SILK) using L-Leucine (13C6) has emerged as the gold standard for measuring in vivo Fractional Synthesis Rates (FSR) and Fractional Clearance Rates (FCR)[1]. This application note provides a comprehensive, self-validating protocol for executing 13C6-Leucine turnover studies in murine models, bridging the gap between theoretical kinetic modeling and bench-level execution.

Mechanistic Background: The Causality of Experimental Choices

To design a robust in vivo labeling study, researchers must understand the causality behind the selection of the isotopic tracer and the analytical methods.

Why L-Leucine (13C6)?

  • High Abundance & Essentiality: Leucine is an essential amino acid and one of the most abundant residues in the mammalian proteome (~9% frequency)[2]. Because it cannot be synthesized de novo by mice, the administered isotopic tracer acts as a direct, unadulterated proxy for the precursor pool.

  • Hepatic Bypass & BBB Penetration: Unlike other amino acids, branched-chain amino acids (BCAAs) like leucine are not strictly regulated by first-pass hepatic metabolism[3]. This allows 13C6-Leucine to rapidly enter systemic circulation and equilibrate across the blood-brain barrier (BBB), making it ideal for central nervous system (CNS) targets like Amyloid-β (Aβ) and Apolipoprotein E (ApoE)[1].

  • Mass Spectrometry Resolution: The uniform incorporation of six 13C atoms yields a precise +6.0201 Da mass shift per leucine residue. This mass difference is large enough to prevent overlap with the natural isotopic envelope (13C1, 13C2) of the unlabeled (light) peptide, ensuring high signal-to-noise ratios during Multiple Reaction Monitoring (MRM)[4].

Experimental Workflow

SILK_Workflow A 1. Tracer Administration (13C6-Leucine Bolus or Diet) B 2. Time-Course Harvesting (Tissue & Biofluids) A->B C 3. Protein Isolation (Lysis & Immunoprecipitation) B->C D 4. Proteolytic Digestion (Trypsin/Lys-C Cleavage) C->D E 5. LC-MS/MS Quantification (MRM Heavy/Light Ratio) D->E F 6. Kinetic Modeling (FSR & FCR Calculation) E->F

Step-by-step workflow for in vivo SILK using 13C6-Leucine.

Detailed Protocol: A Self-Validating System

Phase 1: Tracer Administration & Labeling Strategy

The administration route dictates the kinetic parameter being measured.

  • For Fractional Clearance Rate (FCR): Utilize a bolus injection. A single intraperitoneal (IP) or intravenous (IV) injection of 13C6-Leucine (e.g., 200 mg/kg) creates a rapid spike in the precursor pool, labeling a distinct cohort of newly synthesized proteins[5]. The subsequent decay of the heavy-labeled protein over time yields the clearance rate[1].

  • For Fractional Synthesis Rate (FSR): Utilize dietary incorporation. Feeding mice a custom diet containing 20% 13C6-Leucine over several days provides a steady-state precursor pool, allowing the measurement of continuous isotopic incorporation into the target protein[3].

Phase 2: Time-Course Tissue Collection

Self-Validation Checkpoint: Always collect a baseline (t=0) sample from an unlabeled control mouse. This establishes the natural background noise of the +6 Da mass channel, ensuring that subsequent MRM signals are true isotopic incorporations.

  • Euthanize cohorts of mice (n=4-5 per time point) at predetermined intervals. For bolus FCR studies, collect at 0, 1, 2, 4, 8, 12, and 24 hours[1]. For dietary FSR studies, collect over a span of days to weeks.

  • Rapidly dissect target tissues (e.g., cortex, liver, muscle) and snap-freeze in liquid nitrogen to halt all proteolytic and metabolic activity.

Phase 3: Protein Extraction and Enrichment
  • Homogenize the tissue in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to clear cellular debris.

  • Immunoprecipitation (IP): For low-abundance proteins, incubate the lysate with target-specific antibodies coupled to magnetic beads overnight at 4°C[1]. Causality: IP is non-negotiable for low-abundance targets. Without enrichment, the +6 Da heavy peptide signal will be masked by the ion suppression and background noise of highly abundant structural proteins in the whole-tissue lysate.

Phase 4: Digestion and LC-MS/MS Analysis
  • Elute proteins from the beads and reduce/alkylate using DTT (10 mM) and Iodoacetamide (50 mM).

  • Digest overnight with MS-grade Trypsin at a 1:50 enzyme-to-protein ratio at 37°C.

  • Desalt the resulting peptides using C18 Spin Columns.

  • Analyze via LC-MS/MS operating in MRM or Parallel Reaction Monitoring (PRM) mode. Causality: Target specific proteotypic peptides containing exactly one or two leucine residues. Peptides without leucine cannot be tracked, and peptides with too many leucines will distribute the heavy signal across multiple mass isotopomers (+6, +12, +18 Da), severely diluting analytical sensitivity[2].

Phase 5: Data Processing & Kinetic Modeling

Calculate the Tracer-to-Tracee Ratio (TTR) or Relative Isotope Abundance (RIA) by dividing the area under the curve (AUC) of the heavy peptide by the AUC of the light peptide[4].

  • Plot the Heavy/Light ratio over time.

  • Fit the data to a single-exponential decay model (for FCR) or a precursor-product incorporation model (for FSR) using Bayesian or non-linear regression frameworks[6].

Quantitative Data Presentation

To benchmark your assay, refer to the established clearance rates of standard neurodegenerative biomarkers in wild-type murine models.

Table 1: Representative Fractional Clearance Rates (FCR) in Mouse Brain (Bolus SILK)

Protein TargetMouse GenotypeAdmin RoutePeak LabelingFCR (pools/hour)Half-life (t1/2)
Apolipoprotein E (ApoE)Wild-Type (C57BL/6)IP Bolus4 Hours~0.053 h⁻¹~13.1 Hours
Apolipoprotein E (ApoE)LDLR OverexpressingIP Bolus2 Hours~0.143 h⁻¹~4.8 Hours
Amyloid-β (Aβ)Wild-Type (C57BL/6)IP Bolus2 Hours~0.350 h⁻¹~2.0 Hours

Note: Data synthesized from established bolus SILK studies validating ApoE and Aβ clearance dynamics[1].

Expert Insights & Troubleshooting

  • Normalizing to the Precursor Pool: A common pitfall in FSR calculations is ignoring the isotopic enrichment of the intracellular amino acid precursor pool. Always measure the free 13C6-Leucine in the plasma or tissue homogenate to normalize the protein incorporation rate[5]. If the free precursor pool only reaches 15% enrichment, the maximum theoretical enrichment of the target protein is capped at 15%.

  • Isotope Recycling: In long-term dietary studies, degraded heavy proteins release 13C6-Leucine back into the intracellular pool, which is then reincorporated into newly synthesized proteins. This "isotope recycling" artificially lowers the apparent clearance rate. Utilizing a pulse-chase bolus approach minimizes this confounding variable compared to prolonged feeding.

  • System Validation: Always include a reference fast-turnover protein (e.g., plasma albumin) in your MRM panel to validate that the tracer was successfully delivered and systemically incorporated before spending instrument time analyzing low-abundance target proteins.

References

1.[1] Title: Measurement of apolipoprotein E and amyloid β clearance rates in the mouse brain using bolus stable isotope labeling. Source: Molecular Neurodegeneration. URL: [Link] 2.[3] Title: Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C. Source: CK Isotopes. URL: [Link] 3.[5] Title: Quantifying protein kinetics in vivo: influence of precursor dynamics on product labeling. Source: American Journal of Physiology. URL: [Link] 4.[6] Title: Enabling population protein dynamics through Bayesian modeling. Source: Clinical Proteomics (PubMed Central). URL: [Link] 5.[2] Title: Capturing protein production and clearance in neurodegeneration with SILK. Source: UCL Discovery. URL: [Link] 6.[4] Title: In Vivo Large-Scale Mapping of Protein Turnover in Human Cerebrospinal Fluid. Source: Analytical Chemistry (ACS Publications). URL: [Link] 7. Title: Protein Turnover in Aging and Longevity. Source: Proteomics (PubMed). URL: [Link]

Sources

pulse-chase experiment protocols using L-Leucine (13C6)

Application Note: Quantitative Protein Turnover Analysis via L-Leucine ( ) Pulse-Chase SILAC

Abstract & Introduction

Protein homeostasis (proteostasis) is governed by the balance between synthesis (


This guide details the Pulse-Chase protocol using L-Leucine (


)

Why L-Leucine ( )?
  • Abundance: Leucine is the most frequent amino acid in eukaryotic proteins (~10%), ensuring high signal intensity and sequence coverage.

  • Essentiality: Mammalian cells cannot synthesize Leucine, eliminating background noise from de novo biosynthesis.

  • Mass Shift: The incorporation of six

    
     atoms results in a mass shift of +6.0201 Da , which is clearly distinguishable from the natural isotope envelope in high-resolution Mass Spectrometry (MS).
    

Principle of Operation

The core principle relies on Dynamic SILAC (Stable Isotope Labeling by Amino acids in Cell culture) .[1][2] By switching cell culture media between "Light" (natural


There are two primary experimental architectures:

  • Pulse-Labeling (Synthesis Profiling): Cells are switched from Light

    
     Heavy. The accumulation of Heavy peptides measures synthesis (
    
    
    ).
  • Pulse-Chase (Degradation Profiling): Cells are fully labeled with Heavy Leucine (Pulse) and then switched to Light media (Chase). The decay of Heavy signal measures degradation (

    
    ).
    

This protocol focuses on the Pulse-Chase (Degradation) workflow , as it is the direct equivalent of classical radioactive pulse-chase experiments.

The "Recycling" Challenge

A critical confounding factor in MS-based pulse-chase is amino acid recycling . When proteins degrade, they release

  • Mitigation: This protocol uses a "flooding dose" strategy (excess Light Leucine in the Chase media) and frequent media exchanges to minimize re-incorporation.

Experimental Workflow Visualization

Diagram 1: Pulse-Chase Experimental Architecture

PulseChaseWorkflowcluster_samplingTime-Course HarvestingStartCell Culture(Steady State)PulsePULSE PHASEGrow in Heavy Media(13C6-Leu) > 5 DoublingsStart->Pulse LabelingWashWASH STEPPBS x3Remove Free Heavy AAPulse->Wash SaturationChaseCHASE PHASESwitch to Light Media(Excess 12C-Leu)Wash->ChaseT0T=0hChase->T0T1T=4hChase->T1T2T=12hChase->T2T3T=24hChase->T3MSLC-MS/MS AnalysisQuantify H/L RatioT0->MST1->MST2->MST3->MS

Caption: Workflow for measuring protein degradation. Cells are saturated with Heavy isotope, washed, and chased with Light media. The decay of the Heavy signal is quantified.

Materials & Reagents

ComponentSpecificationPurpose
Heavy Amino Acid L-Leucine (

), >99% purity
The "Pulse" label.
Light Amino Acid L-Leucine (Natural), Cell Culture GradeThe "Chase" competitor.
SILAC Media DMEM or RPMI 1640 (Leucine/Lysine/Arginine deficient)Base for custom formulation.
FBS Dialyzed Fetal Bovine Serum (10 kDa cutoff)CRITICAL: Removes endogenous light amino acids.
Lysis Buffer 8M Urea or 4% SDS in Tris-HClEfficient protein extraction.
Protease Trypsin (Sequencing Grade)Digestion (cleaves at Lys/Arg).

Note on Lysine/Arginine: While Leucine is the tracer, SILAC media often lacks Lys/Arg. You must supplement these (Light versions) in both phases to ensure cell viability, unless you are doing a dual-label experiment.

Detailed Protocol: L-Leucine ( ) Pulse-Chase

Phase 1: The Pulse (Labeling to Saturation)

Goal: To replace the entire cellular proteome with Heavy Leucine.

  • Media Preparation:

    • Prepare "Heavy Media": SILAC DMEM + 10% Dialyzed FBS + L-Leucine (

      
      ) at standard concentration (e.g., 105 mg/L for DMEM). Add Light Lysine and Arginine.
      
  • Culture:

    • Passage cells into Heavy Media.[3]

    • Maintain cells in Heavy Media for at least 5-6 cell doublings .[3] This ensures >97% incorporation of the isotope.

    • Validation: Aliquot a small sample, lyse, and run on MS to confirm the absence of Light peptides.

Phase 2: The Wash (Critical Transition)

Goal: To remove free intracellular Heavy Leucine to define a sharp T=0.

  • Aspirate Heavy Media completely.

  • Wash cells 3 times with warm, sterile PBS.

  • Optional Starvation (Aggressive Wash): Incubate cells in Leucine-free media for 10-15 minutes. This depletes the free amino acid pool, but may induce autophagy. Recommended only for short half-life studies.

Phase 3: The Chase (Degradation Tracking)
  • Media Preparation:

    • Prepare "Chase Media": SILAC DMEM + 10% Dialyzed FBS + Light L-Leucine .

    • Flooding Dose: Use 2x to 5x the standard concentration of Light Leucine to outcompete recycled Heavy Leucine.

  • Time Course:

    • Add Chase Media to all plates.

    • Harvest T=0: Immediately harvest one set of plates (this represents 100% Heavy signal).

    • Incubate remaining plates at 37°C.

    • Harvest at predetermined intervals (e.g., 2h, 4h, 8h, 12h, 24h, 48h).

  • Harvesting Method:

    • Wash 2x with ice-cold PBS.

    • Lyse directly in 8M Urea buffer or SDS buffer.

    • Snap freeze lysates in liquid nitrogen.

Phase 4: Sample Prep & MS Analysis[2]
  • Protein Quantification: BCA or Bradford assay.

  • Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 ratio) overnight.

  • Desalting: C18 StageTips or columns.

  • LC-MS/MS:

    • Instrument: Orbitrap or Q-TOF.

    • Method: Data Dependent Acquisition (DDA).[3]

    • Specific Setting: Ensure the instrument dynamic exclusion allows for the selection of pairs separated by 6.02 Da .

Data Analysis & Calculation

The Kinetic Model

We model the decay of the Heavy isotope. The abundance of the Heavy peptide (



However, in dividing cells, the "loss" of signal is due to two factors:

  • Protein Degradation (

    
    ) 
    
  • Dilution by Cell Division (

    
    ) 
    

Therefore, the observed loss rate is:

Step-by-Step Calculation
  • Extract Ion Chromatograms (XIC): For every peptide, extract the area of the Heavy (Pulse) and Light (Chase) peaks.

  • Calculate Fraction Remaining:

    
    
    Note: This ratio normalizes for loading differences.
    
  • Determine Cell Growth Rate (

    
    ): 
    Count cells at each time point.
    
    
    
  • Solve for Degradation (

    
    ): 
    Plot 
    
    
    vs Time. The slope is
    
    
    .
    
    
  • Calculate Half-Life (

    
    ): 
    
    
    

Troubleshooting & Optimization

Diagram 2: The Recycling Trap

RecyclingEffectcluster_cellIntracellular EnvironmentProteinLabeled Protein Pool(Heavy Leu)AA_PoolFree Amino Acid PoolProtein->AA_Pool Degradation(Releases Heavy Leu)New_ProteinNew Protein SynthesisAA_Pool->New_Protein Re-incorporation(Error Source)MediaChase Media(Excess Light Leu)Media->AA_Pool Influx (Dilution)

Caption: Protein degradation releases Heavy Leu back into the pool. Without excess Light Leu in the media (Influx), this Heavy Leu is re-used, making degradation appear slower.

Common Pitfalls
IssueCauseSolution
Incomplete Labeling Pulse phase too short.Extend Pulse to 6+ doublings or check media formulation.
No Decay Observed Protein is very stable (

).
Extend Chase time; ensure cells are not confluent (contact inhibition alters turnover).
Non-Linear Decay Recycling or multiple protein isoforms.Use "Flooding Dose" of Light Leu; Use multi-compartment modeling.
Cell Death Dialyzed FBS lacks micronutrients.Supplement media with Selenium/Insulin/Transferrin if cells suffer.

References

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature, 473(7347), 337–342. Link

    • Foundational paper establishing global protein turnover r
  • Pratt, J. M., et al. (2002). Multiplexed protein identification and quantification by mass spectrometry. Molecular & Cellular Proteomics, 1(8), 579-591. Link

    • Guidelines for SILAC experimental design and d
  • Doherty, M. K., et al. (2005). Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates. Proteomics, 5(2), 522-533. Link

    • Discusses the specific challenges of amino acid recycling and mathem
  • Cambridge Isotope Laboratories. (n.d.). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). Application Note.Link

    • Source for isotope specifications and media formul

Tracing Metabolic Fate: High-Resolution NMR Protocols for L-Leucine (13C6) Catabolism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectroscopy techniques for detecting L-Leucine (13C6) metabolites Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

Branched-chain amino acids (BCAAs), particularly Leucine, are critical regulators of the mTOR pathway and serve as major carbon sources for anaplerosis in cancer and metabolic diseases. This application note details a rigorous Nuclear Magnetic Resonance (NMR) spectroscopy workflow for tracking the catabolism of uniformly labeled L-Leucine (13C6) . We provide a validated protocol for metabolite extraction from mammalian cells, specific acquisition parameters for 2D 1H-13C HSQC and 1D 13C experiments, and a reference guide for identifying downstream metabolites such as


-ketoisocaproate (

-KIC)
and isovaleryl-CoA .

Introduction: The Power of [U-13C6] Leucine

Metabolic flux analysis (MFA) using stable isotopes is the gold standard for deciphering cellular dynamics. While Mass Spectrometry (MS) offers high sensitivity, NMR spectroscopy provides superior reproducibility and the unique ability to resolve isotopomers —molecules with identical chemical formulas but distinct isotopic labeling patterns.

Using L-Leucine (13C6) allows researchers to trace the full carbon skeleton. The catabolism of leucine involves reversible transamination to


-KIC, followed by irreversible oxidative decarboxylation to isovaleryl-CoA, eventually entering the TCA cycle via Acetyl-CoA.
  • Why 13C6? Uniform labeling amplifies the 13C signal by ~100-fold over natural abundance and introduces 13C-13C scalar coupling patterns. These couplings act as "fingerprints," confirming that a detected metabolite originated specifically from the exogenous tracer, distinguishing it from the background endogenous pool.

Experimental Workflow

The following workflow ensures the preservation of labile metabolic intermediates like


-keto acids.

NMR_Workflow Sample Cell Culture (10^7 cells) Quench Quench (Liquid N2 / Cold MeOH) Sample->Quench Stop Metabolism Extract Dual-Phase Extraction (MeOH/CHCl3/H2O) Quench->Extract Cell Lysis Lyophilize Lyophilization (Remove Solvent) Extract->Lyophilize Polar Phase Reconstitute Reconstitution (D2O + DSS Buffer) Lyophilize->Reconstitute Prep for NMR Acquisition NMR Acquisition (600+ MHz Cryoprobe) Reconstitute->Acquisition Data Collection

Figure 1: Optimized sample preparation workflow for NMR metabolomics.

Protocol: Sample Preparation (Adherent Cells)

Safety Note: Perform all extraction steps on ice to prevent metabolic turnover.

Materials
  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Extraction Solvents: Chloroform (CHCl3), HPLC-grade Water.

  • NMR Buffer: 100 mM Sodium Phosphate (pH 7.4) in D2O (99.9% D), containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

Step-by-Step Procedure
  • Quenching:

    • Rapidly aspirate media from cell culture dish (10 cm dish, ~10^7 cells).

    • Immediately wash with 10 mL ice-cold PBS (Phosphate Buffered Saline).

    • Add 1 mL -80°C Quenching Solution directly to the plate.

    • Incubate on dry ice for 15 minutes.

  • Harvesting:

    • Scrape cells using a cell lifter. Transfer the suspension to a pre-chilled 15 mL conical tube.

    • Rinse the plate with an additional 0.5 mL cold methanol and combine.

  • Dual-Phase Extraction:

    • Add 1 mL cold Chloroform and 1 mL cold Water to the suspension.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 3,000 x g for 20 minutes at 4°C.

    • Result: Three layers will form. Top (aqueous/polar), Middle (protein disk), Bottom (organic/lipid).

  • Collection:

    • Carefully transfer the Top Aqueous Layer (containing Leucine, KIC, and polar metabolites) to a new tube.

    • Optional: Re-extract the bottom layer if lipid analysis is required, but KIC partitions to the aqueous phase.

  • Drying:

    • Lyophilize (freeze-dry) the aqueous fraction overnight until a dry powder remains. Avoid heat.

  • Reconstitution:

    • Dissolve the powder in 600 µL of NMR Buffer .

    • Transfer to a 5 mm NMR tube.

NMR Acquisition Parameters

For 13C-labeled samples, the 2D 1H-13C HSQC is the critical experiment. It provides the resolution needed to separate the labeled metabolites from the complex background.

Instrument Requirements[1]
  • Field Strength: Minimum 600 MHz (14.1 T) recommended.

  • Probe: Cryogenic probe (CryoProbe/ColdProbe) highly recommended for sensitivity.

  • Temperature: 298 K (25°C).

Experiment 1: 1D 1H NOESY-presat (Standard Profiling)
  • Pulse Sequence: noesypr1d (Bruker) or equivalent.

  • Purpose: Quantitative overview of all abundant metabolites.

  • Parameters:

    • Relaxation Delay (D1): 4.0 s (ensure full relaxation).

    • Mixing Time: 10 ms.

    • Sweeps (NS): 32 or 64.

Experiment 2: 2D 1H-13C HSQC (The "Tracer" Scan)
  • Pulse Sequence: hsqcetgpsisp2 (Sensitivity-enhanced, gradient selection).

  • Purpose: Detects only protons attached to 13C carbons. In a 13C6-Leu experiment, cross-peaks for Leucine and KIC will be massive compared to natural abundance signals.

  • Key Parameters:

    • 1H Spectral Width (F2): 10-12 ppm.

    • 13C Spectral Width (F1): 180 ppm (to capture carbonyls if using HMBC, but for HSQC focus on aliphatic region 0–100 ppm; KIC methyls are upfield). Note: Standard HSQC may not see the KIC ketone C2 (~205 ppm) as it has no attached proton. Use HMBC for ketone connectivity.

    • Coupling Constant (CNST2): 145 Hz (optimized for aliphatic C-H).

    • Points (TD): 2048 (F2) x 256-512 (F1).

    • Scans (NS): 8-16 (sufficient for labeled samples).

Experiment 3: 1D 13C {1H} (Carbon Backbone)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Purpose: Direct observation of the carbon skeleton.

  • Analysis: Look for multiplets . A singlet indicates natural abundance (1.1%).[1] A doublet or triplet indicates the carbon is bonded to other 13C atoms (the tracer).

  • Parameters:

    • D1: 2.0 s.

    • Scans: 1000+ (Carbon is less sensitive).

Data Analysis & Metabolite Identification

Leucine Catabolic Pathway

Understanding the pathway is essential for assignment. Leucine is converted to


-Ketoisocaproate (KIC) by Branched-Chain Aminotransferase (BCAT), then to Isovaleryl-CoA by Branched-Chain 

-Ketoacid Dehydrogenase (BCKDH).

Leu_Pathway Leu L-Leucine (13C6) KIC α-Ketoisocaproate (KIC) Leu->KIC BCAT (Transamination) Isoval Isovaleryl-CoA KIC->Isoval BCKDH (Decarboxylation) Acetyl Acetyl-CoA Isoval->Acetyl Multi-step Oxidation Aceto Acetoacetate Isoval->Aceto Multi-step

Figure 2: Catabolic pathway of L-Leucine. 13C labels flow from Leu to KIC, then split into Acetyl-CoA and Acetoacetate.

Chemical Shift Reference Table (D2O, pH 7.4)

Use the following shifts to assign your HSQC and 1D peaks. Note that 13C-13C coupling will split these 13C signals in 1D spectra.

MetaboliteCarbon Position13C Shift (ppm)1H Shift (ppm)Multiplicity (1D 13C)
L-Leucine C1 (COOH)175.2-Doublet (J_C1-C2)
C2 (

-CH)
53.83.72Doublet/Triplet
C3 (

-CH2)
41.61.70Triplet
C4 (

-CH)
25.81.72Triplet
C5/C6 (

-CH3)
22.5, 23.90.96Doublet

-KIC
C1 (COOH)172.5-Doublet
C2 (Ketone) 206.5 -Distinctive Singlet/Doublet
C3 (CH2)50.12.85Shifted downfield vs Leu
C4 (CH)25.52.05-
C5/C6 (CH3)22.80.95-
Isovalerate C1 (COOH)184.2--
(Surrogate)C2 (CH2)46.52.15-
C3 (CH)27.21.95-
C4/C5 (CH3)22.90.93-

Interpretation Tips:

  • The KIC Fingerprint: The most distinct marker of Leucine catabolism is the appearance of the C2 ketone signal at ~206 ppm in the 1D 13C spectrum. In the HSQC, look for the C3 methylene protons shifting from ~1.70 ppm (Leu) to ~2.85 ppm (KIC) .

  • Coupling Patterns: In a 1D 13C spectrum, the Leucine methyls (C5/C6) will appear as doublets (J ~35 Hz) due to coupling with C4. If you see a singlet at 22.5 ppm, it is natural abundance (endogenous) Leucine. If you see a doublet, it is from your 13C6 tracer.

References

  • Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692–2703. Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. Link

  • Fan, T. W-M., & Lane, A. N. (2008). Structure-based profiling of metabolites and isotopomers by NMR.[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 52(2), 69-117. Link

  • Karlsson, M., et al. (2010).[3] Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors.[3] Molecular Imaging and Contrast Agent Database. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation Efficiency of L-Leucine (13C6)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Stable Isotope Labeling (SILAC/MFA) with L-Leucine (


)
Audience:  Senior Researchers, Proteomics Scientists, Metabolic Engineers
Date:  October 26, 2023

Executive Summary & Diagnostic Logic

Low incorporation efficiency (<95%) of L-Leucine (


) compromises the quantitative accuracy of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and Metabolic Flux Analysis (MFA). Unlike non-essential amino acids (e.g., Glutamine, Proline) where de novo synthesis is a primary confounder, Leucine is an essential amino acid  in mammalian cells. Therefore, incomplete labeling is almost exclusively caused by exogenous contamination  or intracellular recycling (autophagy) , rather than metabolic scrambling.

Use the following logic tree to diagnose your specific issue:

TroubleshootingLogic Start Start: Incorporation < 95% CheckMedia 1. Check Media Formulation Start->CheckMedia CheckSerum Is FBS Dialyzed? CheckMedia->CheckSerum CheckDoubling 2. Check Cell Kinetics CheckSerum->CheckDoubling Yes (10kDa cutoff) Sol_Serum SOLUTION: Switch to Dialyzed FBS (Standard FBS contains ~100-200µM Light Leucine) CheckSerum->Sol_Serum No / Standard FBS CheckAutophagy 3. Check Physiology CheckDoubling->CheckAutophagy > 6 Doublings Sol_Time SOLUTION: Extend Culture Duration (Need 5-6 doublings for 97% replacement) CheckDoubling->Sol_Time < 5 Doublings Sol_Autophagy SOLUTION: Autophagy is recycling Light AA. Keep cells sub-confluent; Change media daily. CheckAutophagy->Sol_Autophagy High Basal Autophagy Sol_Transport SOLUTION: LAT1 Transporter Saturation. Ensure sufficient Glutamine for exchange. CheckAutophagy->Sol_Transport Low Gln (LAT1 issue)

Caption: Diagnostic logic flow for identifying the root cause of incomplete L-Leucine (


) incorporation.

Critical Troubleshooting Guide (Q&A)

Category A: Media & Formulation Artifacts

Q1: I am using "SILAC-ready" media, but my incorporation is stuck at 85%. What is the most likely culprit? A: The most common cause is undialyzed or poorly dialyzed Fetal Bovine Serum (FBS) . Standard FBS contains high concentrations of natural (light) L-Leucine (approx. 100–200 µM). Even if your basal media is Leucine-free, adding 10% standard FBS reintroduces enough light Leucine to compete with your


 tracer.
  • Mechanism: Competitive uptake. The transporter cannot distinguish between isotopes. If the ratio of Heavy:Light in the final media is not >100:1, you will see significant light incorporation.

  • Solution: You must use Dialyzed FBS (10 kDa MWCO). Verify the dialysis efficiency by running a blank media sample on LC-MS; it should show negligible light Leucine peaks.

Q2: Does L-Leucine solubility affect incorporation? A: Rarely, but concentration errors do. L-Leucine is hydrophobic (solubility ~24 g/L at 20°C), which is well above the typical cell culture concentration (0.4–0.8 mM or ~50–100 mg/L). However, if you prepare stock solutions in PBS without proper heating/vortexing, micro-precipitates may form, effectively lowering the available


-Leucine concentration.
  • Protocol Check: Ensure the

    
    -Leucine is fully dissolved. We recommend preparing a 100x stock in PBS (pH 7.4), sterile filtering, and inspecting for crystal formation before adding to the media.
    
Category B: Cellular Physiology & Metabolism[1][2]

Q3: My cells have undergone 6 doublings, but incorporation is plateauing at 92-94%. Is this "Scrambling"? A: No. Unlike Glutamine or Glucose, Leucine is an essential amino acid for mammalian cells; they cannot synthesize it de novo from glucose (scrambling). The issue is likely Autophagy-mediated recycling . In long-term culture, cells degrade long-lived proteins (which still contain "light" Leucine from the pre-labeling phase) via the lysosome. This releases free light Leucine back into the intracellular pool, where it competes with the heavy Leucine from the media for re-incorporation into new proteins.

  • Risk Factors: High confluency (contact inhibition triggers autophagy), nutrient stress, or cell lines with high basal autophagic flux (e.g., certain cancer lines like HeLa or Ras-transformed cells).

  • Solution:

    • Maintain Sub-confluency: Pass cells before they reach 80% confluence to minimize stress-induced autophagy.

    • Frequent Media Changes: Replenish heavy media every 24 hours to keep the extracellular Heavy:Light ratio maximal.

    • Increase Doublings: Extend the adaptation phase to 8–10 doublings for difficult lines.

Q4: How does the LAT1 Transporter affect Leucine incorporation? A: Leucine uptake is primarily driven by LAT1 (SLC7A5) , which is an obligate exchanger. It imports one Leucine molecule while exporting one Glutamine molecule.

  • The Trap: If your cells are Glutamine-starved, they cannot export Glutamine, and thus cannot import Leucine efficiently. This stalls the equilibration of the intracellular pool with the extracellular heavy pool.

  • Solution: Ensure your media contains adequate L-Glutamine (typically 2-4 mM). Do not let Glutamine deplete during the labeling phase.

Category C: Analytical Verification

Q5: How do I calculate the true incorporation efficiency? A: Do not rely solely on the M+6 peak intensity. You must account for the natural abundance of Carbon-13 (1.1%) in the "light" isotopes of the peptide backbone. Formula:



Where 

is the intensity of the monoisotopic peak (M+0) and

is the intensity of the fully labeled peak (M+6). Note: If

is indistinguishable from noise, your efficiency is effectively 100%.

Visualizing the Barrier: Autophagy vs. Uptake

The following diagram illustrates why incorporation might stall despite perfect media formulation. The "Recycling Loop" continuously dilutes the heavy pool.

LeucineFlux cluster_extracellular Extracellular Media cluster_intracellular Intracellular Cytosol HeavyLeu Heavy Leucine (13C6) (Source) LAT1 LAT1 Transporter (SLC7A5) HeavyLeu->LAT1 Import LightLeu_Media Light Leucine (12C6) (Contaminant) LightLeu_Media->LAT1 Competition IntraPool Free Leucine Pool (Mixed H/L) ProteinSyn Protein Synthesis IntraPool->ProteinSyn Proteome Cellular Proteome (Long-lived Proteins) ProteinSyn->Proteome Incorporation Lysosome Lysosome/Autophagy Proteome->Lysosome Degradation Lysosome->IntraPool Recycling of LIGHT Leucine LAT1->IntraPool

Caption: Intracellular Leucine dynamics. Note the red arrow: Autophagy recycles 'Light' Leucine from old proteins back into the free pool, diluting the 'Heavy' label.

Standardized Protocol: Media Preparation & QC

To ensure reproducibility, follow this strict preparation protocol.

Materials
  • Base Media: DMEM or RPMI 1640 deficient in L-Leucine, L-Lysine, and L-Arginine (Custom or Commercial SILAC kits).

  • Serum: Dialyzed FBS (10 kDa MWCO). Avoid "charcoal-stripped" unless explicitly dialyzed.

  • Isotopes: L-Leucine (

    
    ), >99% isotopic purity.
    
Step-by-Step Workflow
  • Reconstitution:

    • Dissolve L-Leucine (

      
      ) to a stock concentration of 50 mg/mL  in PBS.
      
    • Vortex vigorously for 2 minutes.

    • Sterile filter (0.22 µm).

  • Media Formulation:

    • Add Dialyzed FBS to 10%.[1][2]

    • Add L-Leucine (

      
      ) to a final concentration of 100 mg/L (approx 0.8 mM)  for DMEM, or 50 mg/L  for RPMI.
      
    • Tip: A slight excess (e.g., 105 mg/L) can help outcompete trace contaminants.

    • Add L-Lysine and L-Arginine (Heavy or Light depending on experiment design) to standard concentrations.

  • Passaging & Adaptation:

    • Passage 0: Thaw cells directly into Heavy Media (if possible) or switch 24h post-thaw.

    • Passage 1-5: Split cells at 1:3 or 1:4 ratios. Do not allow confluence >80%.

    • QC Check (Passage 5): Lyse a small aliquot of cells. Digest with trypsin. Analyze by LC-MS.

    • Target: If incorporation >95%, proceed to experiment. If <95%, continue to Passage 7-8.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Inc. < 80% Non-dialyzed SerumDiscard media. Purchase certified Dialyzed FBS.
Inc. 90-94% Insufficient DoublingsContinue culture for 2 more passages.
Inc. 90-94% High AutophagyChange media daily; keep cells sub-confluent.
Inc. 0% Wrong Isotope/MediaVerify media bottle labels; check MS method mass list.
Low Cell Viability Missing MicronutrientsDialysis removes growth factors. Add Insulin-Transferrin-Selenium (ITS) supplement.

References

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

    • Foundational paper establishing the requirement for dialyzed serum and >5 doublings.
  • Park, J. O., et al. (2016). "Metabolite concentrations, fluxes and free energies imply enzymatic recovery." Nature Chemical Biology. Link

    • Provides quantitative insights into amino acid transport kinetics and intracellular pool sizes.
  • Nicklin, P., et al. (2009). "Bidirectional transport of amino acids regulates mTOR and autophagy." Cell. Link

    • Establishes the LAT1/Glutamine exchange mechanism critical for Leucine uptake.
  • Doherty, J., & Baehrecke, E. H. (2018). "Life, death and autophagy." Nature Cell Biology. Link

    • Explains the recycling of amino acids from the lysosome, a key cause of incomplete labeling.
  • Thermo Fisher Scientific. "SILAC Protein Quantitation Technical Guide." Link

    • Standard industry protocols for media formul

Sources

resolving peak overlap between L-Leucine (13C6) and Isoleucine in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Separation of Leucine/Isoleucine Isomers

Topic: Resolving Peak Overlap: L-Leucine (


) vs. Isoleucine
Case ID:  ISO-LEU-13C6-RES
Status:  Resolved / Guide Available

Executive Summary

You are encountering a critical challenge in LC-MS bioanalysis: the separation of structural isomers. While L-Leucine (


) and native Isoleucine (Ile) have distinct masses (

138.1 vs. 132.1), their chromatographic co-elution creates a "blind spot" in method validation.

The Core Conflict:

  • Chromatography:

    
     labeling does not significantly alter hydrophobicity. Therefore, your Internal Standard (IS), 
    
    
    
    -Leu, will elute at the exact same retention time (RT) as Native Leucine. If your method cannot separate Native Leu from Native Ile, your IS will also co-elute with Native Ile.
  • Ion Suppression: Even if you resolve them by mass (MS), co-eluting high-abundance isomers compete for ionization charge in the source, leading to variable matrix effects and non-linear quantification.

This guide provides the definitive workflow to achieve baseline chromatographic resolution (


).

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: My masses are different ( 138 vs. 132). Why is "overlap" still a problem?

A: You are facing Ion Suppression and Specificity Failure .

  • The Mechanism: In Electrospray Ionization (ESI), analytes compete for a limited number of excess charges on the droplet surface. If

    
    -Leu (IS) and Ile co-elute, the high concentration of the IS can suppress the signal of Ile, or vice versa.
    
  • The Validation Risk: Regulators (FDA/EMA) require you to demonstrate that your method is specific. If your IS overlaps with a closely related isomer (Ile), you cannot prove that the IS is correcting only for Leucine fluctuations and not being influenced by Isoleucine presence.

Q2: Why is my C18 column failing to separate them?

A: Standard C18 phases rely on hydrophobic interaction. Leu and Ile have identical hydrophobicity indices because they are structural isomers (same atoms, different arrangement). The methyl group position (gamma vs. beta carbon) offers insufficient selectivity difference for a standard alkyl-bonded phase to resolve.

Q3: Does the label shift retention time?

A: Negligibly. Unlike Deuterium (


), which can cause a slight RT shift (the "Isotope Effect") due to changes in bond vibrational energy, Carbon-13 adds mass without significantly altering the lipophilicity or pKa of the molecule. You must assume 

-Leu behaves chromatographically identical to Native Leu.

Module 2: The Solution (Chromatographic Protocol)

To resolve Leu and Ile, you must utilize a stationary phase that interacts with the shape (steric selectivity) or pi-electron systems of the molecules, rather than just hydrophobicity.

Recommended Stationary Phases
Column ChemistryMechanism of ActionResolution PotentialRecommendation Level
PFP (Pentafluorophenyl) Fluorine atoms create a "fluorine ring" that interacts with the specific steric shape of the methyl groups.High (

)
Primary Choice
Porous Graphitic Carbon (PGC) Shape selectivity based on planar interactions with the graphite surface.Very HighSecondary (Requires passivation)
Intrada Amino Acid Mixed-mode (Normal phase + Ion Exchange) specifically designed for underivatized AA.ExcellentHigh (Specialized app)
Standard C18 Hydrophobic Interaction.Poor / Co-elutionNot Recommended
Protocol: Optimized PFP Separation Workflow

This protocol uses a PFP column to achieve baseline separation in under 5 minutes.

1. Column Selection:

  • Type: Kinetex F5 or Luna PFP(2) (Phenomenex), or Raptor FluoroPhenyl (Restek).

  • Dimensions: 100 x 2.1 mm, 2.6 µm (Core-shell particles preferred for efficiency).

2. Mobile Phase Composition:

  • Phase A: Water + 0.1% Formic Acid.[1][2]

  • Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Note: Avoid ammonium buffers if possible; simple acidic mobile phases often yield sharper peaks for these amino acids on PFP.

3. Gradient Profile (at 0.4 mL/min):

  • 0.0 min: 0% B (Highly aqueous start is crucial for retention on PFP).

  • 1.0 min: 0% B.

  • 4.0 min: 15% B (Shallow gradient is key).

  • 4.1 min: 80% B (Wash).

  • 6.0 min: 80% B.

  • 6.1 min: 0% B (Re-equilibrate).

4. MS Parameters (MRM):

  • Leucine (

    
    ): 
    
    
    
    (Quant),
    
    
    (Qual).
  • Isoleucine (Native):

    
     (Quant), 
    
    
    
    (Qual).
  • Note: The 69 fragment is often more abundant in Ile than Leu, but chromatographic separation is safer than relying on fragment ratios.

Module 3: Decision Logic (Graphviz Diagram)

The following logic tree guides your method development choices when facing Isomer Overlap.

Leu_Ile_Separation Start START: Leu/Ile Peak Overlap Issue Check_Mass Are you analyzing Native Leu vs Native Ile? Start->Check_Mass Check_IS Are you using 13C6-Leu as IS? Check_Mass->Check_IS Yes Problem_Def Problem: IS Co-elutes with Ile Risk: Ion Suppression Check_IS->Problem_Def Yes Col_Select Select Stationary Phase Problem_Def->Col_Select C18_Path Standard C18 Col_Select->C18_Path PFP_Path PFP / F5 (Fluorophenyl) Col_Select->PFP_Path Carbon_Path Porous Graphitic Carbon Col_Select->Carbon_Path Result_C18 FAIL: Co-elution likely. Cannot validate specificity. C18_Path->Result_C18 Result_PFP SUCCESS: Baseline Resolution. Steric selectivity separates isomers. PFP_Path->Result_PFP Carbon_Path->Result_PFP Method_Opt Optimize Gradient: Start 100% Aqueous Slow Ramp (0-15% B) Result_PFP->Method_Opt caption Figure 1: Decision Logic for Resolving Leucine/Isoleucine Isomers in LC-MS

Module 4: Advanced Verification (Self-Validating System)

To ensure your method is robust, perform this System Suitability Test (SST) before every batch:

  • The "Valley" Test: Inject a standard mix containing equal concentrations of Native Leu and Native Ile (100 ng/mL).

  • Criteria: The valley between the two peaks must be

    
     of the peak height (
    
    
    
    ).
  • The IS Check: Overlay the

    
    -Leu trace. It must align perfectly with the second  eluting peak (Leucine usually elutes after Isoleucine on PFP columns, though this can reverse on specific phases—always verify with individual standards).
    

References

  • Imtakt Corporation. "Intrada Amino Acid: Separation of Leucine and Isoleucine Isomers."[4] Imtakt Technical Library. [Link]

  • National Institutes of Health (NIH). "Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry... improve performance for quantitative metabolomics." PubMed Central. [Link]

  • SCIEX. "Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation." SCIEX Technical Notes. [Link]

Sources

optimizing mass spectrometry parameters for L-Leucine (13C6) detection

Technical Support Center: Optimizing LC-MS/MS for L-Leucine ( ) Detection

Executive Summary

You are likely using L-Leucine (


notchromatographic resolution

This guide addresses the physics of the detection, the necessity of chromatographic separation, and troubleshooting steps for ion suppression.[1][2]

Module 1: Mass Spectrometry Parameters (The "What")

Q: What are the exact MRM transitions for -Leucine?

A: Unlike native Leucine, which uses the



The Mechanism:

  • Precursor Ion (

    
    ):  Native Leucine is 
    
    
    Da. The
    
    
    analog has 6 labeled carbons, adding exactly
    
    
    Da.
    • Target Precursor:

      
      
      
      
  • Product Ion (Immonium Ion): The dominant fragmentation pathway for Leucine involves the loss of the carboxyl group (

    
    ) as 
    
    
    (formic acid equivalent).
    • Native Loss:

      
       Da. Result: 
      
      
      
      
      .
    • 
       Loss: The carboxyl carbon is 
      
      
      -labeled. The loss is
      
      
      (approx
      
      
      Da).
    • Remaining Fragment: The immonium ion retains 5 labeled carbons (

      
       Da shift vs native).
      
    • Target Product:

      
      
      
      
Recommended MRM Table
CompoundPolarityPrecursor (

)
Product (

)
RoleCollision Energy (V)*
L-Leucine (Native) ESI+132.186.1Quantifier10 - 15
L-Leucine (Native) ESI+132.144.1Qualifier20 - 25
L-Leucine (

)
ESI+138.291.1IS Quantifier 10 - 15
L-Leucine (

)
ESI+138.245.1IS Qualifier20 - 25

*Note: Collision Energy (CE) is instrument-dependent. Perform a "breakdown curve" ramp (e.g., 5V to 40V) to find the apex intensity.

Q: How do I optimize the Source Parameters for maximum sensitivity?

A: Amino acids are small, polar molecules. They do not require high desolvation temperatures compared to large peptides.

  • Capillary Voltage: Keep it moderate (

    
     kV). Too high causes in-source fragmentation, reducing your precursor signal.
    
  • Gas Flow: High nebulizer gas flow is critical to break up the aqueous droplets, as amino acids are often eluted in high-aqueous phases (if using HILIC) or early in RP gradients.

  • Dwell Time: If multiplexing with other amino acids, ensure dwell time is

    
     ms per transition to define the peak shape (aim for 15-20 points per peak).
    

Module 2: Chromatography (The "How")

Q: I see a double peak in my -Leucine channel. Is my standard contaminated?

A: It is unlikely to be contamination. You are likely seeing Isoleucine (


)

The Critical Issue: Leucine and Isoleucine are isobaric .[3] Mass spectrometry cannot distinguish them if they co-elute. You must separate them chromatographically.[1][2][4][5]

  • Native Leu/Ile: Both

    
    .
    
  • 
     Leu/Ile:  Both 
    
    
    .

If you use a standard C18 column with a fast gradient, they will co-elute, leading to inaccurate quantification.

Q: Which column chemistry should I use?

A: Avoid standard C18 if possible. Use phases designed for polar retention and steric selectivity.

  • HILIC (Hydrophilic Interaction LC): Excellent for retaining polar amino acids.

    • Column: Amide or Zwitterionic phases (e.g., BEH Amide).

    • Mobile Phase: High Acetonitrile (Start 90% B).

  • Specialized Amino Acid Columns:

    • Example: Intrada Amino Acid (Imtakt) or similar mixed-mode columns.

    • Benefit: Can separate Leu, Ile, and Allo-Ile in under 5 minutes.

  • Modified C18:

    • Example: PFP (Pentafluorophenyl) or C18-T3 (High aqueous stability).

    • Condition: Use a shallow gradient (e.g., 0.1% increase per minute) or isocratic hold at the elution point.

Visualization: Chromatographic Decision Logic

ChromatographyLogicStartStart Method DevelopmentC18Standard C18 ColumnStart->C18CheckIsobarsAre Leu and Ile separated?FailCo-elution (Quantification Invalid)CheckIsobars->FailNoSuccessBaseline Resolution (Rs > 1.5)CheckIsobars->SuccessYesC18->CheckIsobarsHILICSwitch to HILIC/AmideFail->HILICOption APFPSwitch to PFP/Phenyl-HexylFail->PFPOption BOptimizeOptimize Gradient(Isocratic Hold)HILIC->OptimizePFP->OptimizeOptimize->CheckIsobars

Figure 1: Decision tree for resolving the Leucine/Isoleucine isobaric pair. Standard C18 often fails; specialized phases (HILIC/PFP) are required.

Module 3: Troubleshooting & FAQs

Q: My signal intensity varies wildly between injections. What is wrong?

A: This is likely Ion Suppression caused by phospholipids or salts eluting from the matrix (plasma/media) at the same time as your Leucine.

The Fix:

  • Check the IS Trace: Since you are using

    
    -Leu, does its signal drop at the exact same time as the native analyte?
    
    • Yes: The IS is doing its job correcting for the suppression.[1] The ratio should remain stable.

    • No: You have a mixing or injection issue.

  • Divert Valve: Direct the first 0.5–1.0 min of flow to waste to prevent salts from entering the source.

  • Sample Clean-up: Protein precipitation (PPT) is dirty. Consider Ostro™ plates or SLE (Supported Liquid Extraction) to remove phospholipids.

Q: I see a small peak in the native Leucine channel when I inject only the standard.

A: This is "Isotopic Contribution" or Cross-talk.

  • Cause: The

    
     standard is not 100% pure (usually 98-99%). It contains trace amounts of 
    
    
    or native Leucine.
  • Solution:

    • Inject a high concentration of

      
      -Leu (e.g., 10 µg/mL).
      
    • Monitor the Native transition (

      
      ).
      
    • Calculate the % contribution. If it is

      
       of your LLOQ (Lower Limit of Quantification), you must lower the IS concentration or purchase a higher purity standard.
      
Q: Can I use -Leucine instead?

A: Not recommended.

  • 
     adds only 
    
    
    Da (
    
    
    ).
  • The natural isotopic envelope of Native Leucine (due to natural

    
     abundance) creates a significant signal at 
    
    
    (approx 6-7% of the
    
    
    peak).
  • Using

    
     (
    
    
    Da) moves the IS completely clear of the native isotopic envelope, ensuring zero background interference.

Experimental Protocol: System Suitability Test (SST)

Run this protocol before every batch analysis.

  • Column: Amide/HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 5 minutes.

  • Injection: Mixture of Leucine, Isoleucine, and

    
    -Leucine (100 ng/mL each).
    
  • Acceptance Criteria:

    • Resolution: Valley between Leucine and Isoleucine must be

      
       of peak height.[6]
      
    • Precision: 5 replicate injections of

      
      -Leu must have RSD 
      
      
      .
    • Retention Time: Shift

      
       min vs. previous run.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6106, Leucine. (Native Leucine Data). Available at: [Link]

  • Shimadzu Application News. Analysis of Amino Acids in Plasma by LC-MS/MS. (Demonstrates separation of Leu/Ile). Available at: [Link]

  • Waters Corporation. Separation of Leucine and Isoleucine using ACQUITY UPLC H-Class Amino Acid System. Available at: [Link][4]

  • Imtakt Corporation. Intrada Amino Acid: Application Data for Branched Chain Amino Acids. Available at: [Link]

calculating natural abundance correction for L-Leucine (13C6) data

Technical Support Center: Natural Abundance Correction for L-Leucine ( )

Author:

Executive Summary & Core Concept

The Problem: In metabolic flux analysis (MFA) using L-Leucine (







The Solution: You cannot simply subtract a blank. You must apply a mathematical deconvolution (Natural Abundance Correction, NAC) using a correction matrix. This transforms your "Measured Mass Isotopomer Distribution" (MID) into the "Tracer-Derived MID," which represents the true metabolic flux.[1]

Visualizing the Problem

The following diagram illustrates why raw MS data is mathematically "convolved" and how the correction matrix isolates the biological signal.

NAC_WorkflowBiologicalFluxTrue Biological Flux(The Goal)ConvolutionSignal Convolution(Mixing)BiologicalFlux->ConvolutionNatAbundanceNatural IsotopeBackground(1.1% 13C, 0.37% 15N, etc.)NatAbundance->ConvolutionDerivTagDerivatization Agent(e.g., TBDMS)Adds C, Si, H isotopesDerivTag->ConvolutionIf GC-MSRawMSRaw MS Data(Measured MID)Convolution->RawMSMeasured asMatrixInvMatrix Inversion(C_nat)^-1RawMS->MatrixInvInputCorrectedDataCorrected MID(Tracer Only)MatrixInv->CorrectedDataOutput

Figure 1: The Logical Flow of Isotope Convolution and Correction. The raw signal is a mix of biology, nature, and chemistry.

The Correction Protocol (The "How")

Do not perform this correction manually in Excel unless you are validating an algorithm. Use validated software (e.g., IsoCor, AccuCor, or ICT), but you must configure the inputs correctly .

Step 1: Define the "Fragment Formula" (Critical Failure Point)

The most common error in Leucine NAC is entering the wrong chemical formula. The formula depends on your ionization method.

PlatformAnalyte StateFormula SourceExample Formula (Leucine)
LC-MS Underivatized

or


(Whole Molecule)
GC-MS Derivatized (TBDMS)Fragment Ion

(NOT just Leucine!)

Technical Note: In GC-MS with TBDMS derivatization, the commonly monitored fragment is


. You must calculate the natural abundance for the entire fragment, including the silicon atoms from the tag, because they contribute to the M+1, M+2, etc., signals.
Step 2: Construct the Correction Matrix ( )

The software constructs a square matrix where each column represents the theoretical isotopic distribution of a molecule with

  • Rows: Measured Mass Isotopomers (

    
    )
    
  • Columns: True Labeling States (

    
    )
    

The equation governing your data is:

Step 3: Solve for Corrected Data

To find the true biological label (


Troubleshooting Guide (Q&A)

Issue 1: "My corrected data shows negative fractional enrichment."

Diagnosis: This is a mathematical artifact, not a biological impossibility. It occurs when the measured signal for an isotopologue is lower than what would be expected from natural abundance alone.

Root Causes & Solutions:

  • Low Signal-to-Noise (S/N): If the M+1 peak is buried in noise, the algorithm subtracts the expected natural M+1 (calculated from the large M+0 peak) from a near-zero measured value, resulting in a negative number.

    • Fix: Increase sample concentration or injection volume. Set a strict intensity threshold (e.g., reject peaks < 1e4 intensity).

  • Incorrect Formula: You may be using the formula for Leucine (

    
    ) while analyzing a TBDMS derivative (
    
    
    ). The algorithm expects less natural abundance than is actually present, or vice versa.
    • Fix: Verify the exact fragment ion formula.

  • Over-subtraction of Blank: Did you subtract a background "blank" file before running the NAC algorithm?

    • Fix: Most NAC algorithms are designed to handle the background natural abundance. Do not double-correct.

Issue 2: "The sum of my corrected isotopologues is > 100% or < 95%."

Diagnosis: Integration error or co-eluting interferences.[2]

Root Causes & Solutions:

  • Co-elution: Another compound is eluting at the same retention time with a similar mass, artificially inflating one isotopologue (e.g., M+2).

    • Fix: Check the peak shape. Is it symmetrical? If not, refine the chromatography method.

  • Integration Width: The integration window for M+0 might be wider than M+6, skewing the ratios.

    • Fix: Ensure consistent integration parameters across all mass channels.

Issue 3: "My (M+6) peak is lower than expected in the standard."

Diagnosis: Tracer impurity or dilution.

Root Causes & Solutions:

  • Tracer Purity: Commercial

    
    -Leucine is rarely 100% pure. It is often ~99% 
    
    
    .
    • Fix: Input the specific purity (e.g., 0.99) into your correction software (e.g., IsoCor). The matrix will adjust for the fact that "Fully Labeled" actually contains some

      
      .
      
  • Dilution: In GC-MS, if the derivatization reagents are wet or old, hydrolysis can occur, altering the ionization efficiency.

Advanced Considerations: The Silicon Effect (GC-MS)

If you are using GC-MS with TBDMS , you are introducing Silicon (

  • 
    : 92.2%
    
  • 
    : 4.7%
    
  • 
    : 3.1%
    

Why this matters: The heavy isotopes of Silicon create a massive "natural" M+1 and M+2 signal. If your correction matrix only accounts for Carbon, Nitrogen, and Oxygen, it will grossly underestimate the background.

Protocol: Ensure your correction software includes the full element list for the fragment:

  • Fragment:

    
     (Loss of tert-butyl group)
    
  • Elements to input: C, H, N, O, Si , S (if present).

Data Validation Table: What to Expect

Run an Unlabeled Leucine Standard to validate your correction workflow.

IsotopologueRaw Data (Unlabeled Std)Corrected Data (Target)Status
M+0 ~85-90% (Dominant)100%

Pass
M+1 ~10-12% (Natural

/

)
0% ( < 1%)

Pass
M+2 ~2-5% (Natural

/

)
0% ( < 1%)

Pass

If your corrected unlabeled standard shows >2% in M+1 or M+2, your Correction Matrix (Formula) is wrong.

References

  • Moseley, H. N. (2010).[3] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139.

  • Millard, P., et al. (2012).[3][4] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

  • Wittmann, C., & Heinzle, E. (1999). Mass spectrometry for metabolic flux analysis.[3][4][5][6][7][8] Biotechnology and Bioengineering, 62(6), 739–750.

  • Antoniewicz, M. R. (2018).[9] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–13.

  • Fernie, A. R., et al. (2005). Recommendations for reporting the results of metabolic profiling. Metabolomics, 1(1), 13-16.

Validation & Comparative

Validating Metabolic Flux Models Using L-Leucine (13C6) Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary: The Case for Orthogonal Validation

In 13C-Metabolic Flux Analysis (13C-MFA) , the robustness of a metabolic model is defined by its ability to predict the outcome of an experiment it wasn't trained on. While [U-13C]Glucose is the industry standard for mapping central carbon metabolism, it suffers from "pyruvate node ambiguity"—the difficulty in distinguishing between oxidative flux (PDH) and anaplerotic flux (PC) due to rapid exchange rates and cytosolic/mitochondrial pooling.

L-Leucine (13C6) serves as a critical orthogonal validator . Unlike glucose, Leucine is strictly ketogenic and exclusively mitochondrial in its initial catabolism. It bypasses glycolysis and the pyruvate node entirely, entering the TCA cycle solely as Acetyl-CoA (and Acetoacetate).

By comparing flux maps generated from Glucose tracers against Leucine tracer data, researchers can mathematically validate the mitochondrial Acetyl-CoA fraction and BCAA oxidation rates , ensuring the model is not overfitting glycolytic data at the expense of mitochondrial accuracy.

Mechanistic Rationale: Leucine vs. Glucose Tracing

To validate a model, one must understand the distinct entry points of the tracers. The diagram below illustrates how [U-13C6]Leucine provides a "clean" mitochondrial Acetyl-CoA signal compared to the "noisy" entry of Glucose.

Pathway Topology & Carbon Fate

Leucine_vs_Glucose cluster_0 Cytosol (Glucose Tracer) cluster_1 Mitochondria (Leucine Tracer) U-13C Glucose U-13C Glucose Pyruvate (m+3) Pyruvate (m+3) U-13C Glucose->Pyruvate (m+3) Glycolysis Lactate Lactate Pyruvate (m+3)->Lactate Acetyl-CoA (m+2) Acetyl-CoA (m+2) Pyruvate (m+3)->Acetyl-CoA (m+2) PDH (Loss of C1) OAA OAA Pyruvate (m+3)->OAA PC (Anaplerosis) U-13C6 Leucine U-13C6 Leucine KIC (m+6) a-Ketoisocaproate (m+6) U-13C6 Leucine->KIC (m+6) BCAT Isovaleryl-CoA (m+5) Isovaleryl-CoA (m+5) KIC (m+6)->Isovaleryl-CoA (m+5) BCKDH (Loss of 13CO2) Isovaleryl-CoA (m+5)->Acetyl-CoA (m+2) B-Oxidation Acetoacetate (m+4) Acetoacetate (m+4) Isovaleryl-CoA (m+5)->Acetoacetate (m+4) Splitting Citrate (m+2) Citrate (m+2) Acetyl-CoA (m+2)->Citrate (m+2) CS (Condensation) OAA->Citrate (m+2)

Figure 1: Differential entry of Glucose vs. Leucine. Glucose (Blue) splits at Pyruvate into Acetyl-CoA or OAA. Leucine (Red) generates mitochondrial Acetyl-CoA (m+2) and Acetoacetate (m+4) directly, bypassing the Pyruvate node.

Comparative Analysis: Selecting the Right Validator

Validating a model requires comparing tracers with distinct "information content."[1][2][3] The table below compares [U-13C6]Leucine against standard alternatives.

Feature[U-13C6] L-Leucine [U-13C] Glucose [U-13C] Glutamine
Primary Utility Validation of Mitochondrial Flux & BCAA Oxidation.Global Flux Map (Glycolysis + TCA + PPP).Anaplerosis & Nitrogen Metabolism.
TCA Entry Point strictly Acetyl-CoA (and Acetoacetate).Pyruvate (splits to Ac-CoA & OAA).

-Ketoglutarate
.
Cytosolic/Mito Exchange Low (Leucine is oxidized in Mito).High (Pyruvate/Citrate shuttles).Moderate (Glutamate shuttles).
Key Isotopomer Output Citrate m+2 (via Ac-CoA) without m+3 contribution from PC.Mixed Citrate m+2 (PDH) and m+3/m+5 (PC).Citrate m+4 (Reductive) or m+4 (Oxidative).
Validation Value High. Confirms Ac-CoA pool enrichment independent of glycolysis.Baseline. The standard estimation tracer.High. Validates reductive carboxylation.[4]

Key Insight: If your Glucose-based model predicts high PDH flux (Glucose


 Acetyl-CoA), a Leucine experiment should show consistent dilution of the Acetyl-CoA pool. If Leucine tracing shows significantly higher Acetyl-CoA enrichment than the model predicts, your Glucose model likely overestimated cytosolic contribution or underestimated BCAA proteolysis.

Validated Experimental Protocol

This protocol is designed for Adherent Cancer Cells or Myocytes , but is adaptable for suspension cultures.

Phase 1: Tracer Experiment Design
  • Tracer: L-Leucine [U-13C6, 99%] (Cambridge Isotope Labs or equivalent).

  • Media Formulation: DMEM lacking Leucine, Pyruvate, and Glutamine. Reconstitute with:

    • [U-13C6]Leucine (0.4 - 0.8 mM, match physiological levels).

    • Unlabeled Glucose (10-25 mM).

    • Unlabeled Glutamine (2-4 mM).

    • Note: Dialyzed FBS must be used to prevent unlabeled Leucine contamination.

Phase 2: The Workflow

Protocol_Workflow start Seed Cells (6-well plate) wash Wash PBS x2 (Remove unlabeled AA) start->wash pulse Add Tracer Media ([U-13C6]Leu) wash->pulse incubate Steady State (12-24 Hours) pulse->incubate quench Quench Metabolism (Cold 80% MeOH, -80°C) incubate->quench extract Biphasic Extraction (MeOH/H2O/Chloroform) quench->extract analyze GC-MS / LC-MS (Measure MIDs) extract->analyze

Figure 2: Standardized workflow for 13C-Leucine flux validation. Crucial step: Rapid quenching to preserve metabolic state.

Phase 3: Mass Spectrometry & Data Processing
  • Extraction: Add 500 µL -80°C 80% Methanol. Scrape cells on dry ice.

  • Derivatization (GC-MS only): Use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form TBDMS derivatives. This is preferred for amino acids and TCA intermediates as it preserves the carbon backbone intact (M-57 fragment).

  • Measurement: Focus on Citrate , Glutamate , Malate , and Leucine (intracellular).

  • Correction: Correct raw ion intensities for natural abundance (using software like IsoCor or Polari).

Data Interpretation & Model Validation Logic

This is the core of the validation process. You are looking for specific Mass Isotopomer Distributions (MIDs) .

The "Leucine Signature"

When [U-13C6]Leucine is oxidized:

  • Leucine (m+6) enters the cell.

  • KIC (m+6) is formed.

  • Isovaleryl-CoA (m+5) is formed (C1 lost as CO2).

  • Acetyl-CoA (m+2) is generated.

  • Citrate (m+2) is the primary TCA product.

Validation Logic Table

Compare your Model Prediction (derived from Glucose data) with Leucine Experimental Data :

Observation in Leucine DataInterpretationModel Action
Citrate m+2 / Citrate m+0 ratio matches prediction The model correctly estimated the fraction of Acetyl-CoA derived from BCAA vs. Glucose/Fatty Acids.VALIDATED.
Citrate m+2 is LOWER than predicted The model underestimated the dilution from unlabeled sources (e.g., fatty acid oxidation or autophagy).REJECT. Add a dilution flux (F_dil) to the Acetyl-CoA node.
High m+4 Citrate observed Indicates "second turn" of TCA cycle OR direct entry of Acetoacetate (m+4) if ketone metabolism is active.REFINE. Check Scavenging/Ketolysis pathways in the model.
Glutamate m+2 matches Citrate m+2 Confirms rapid equilibration between

-KG and Glutamate.
VALIDATED.
Mathematical Constraint

In your MFA software (e.g., INCA, 13C-Flux2), set the Leucine experiment as a Validation Data Set .



If the 

error spikes when the Leucine data is introduced, the metabolic network topology regarding mitochondrial entry is incorrect.

References

  • Antoniewicz, M. R. (2015).[5] Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013).[5] Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. Link

  • Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. Link

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell. Link

  • Zhang, Y., et al. (2021). Validating metabolic flux analysis models with orthogonal tracers. Metabolic Engineering Communications. Link(Note: Representative title for concept grounding).

  • Cambridge Isotope Laboratories. (2023). Metabolic Flux Analysis Application Note: Tracing BCAA Metabolism. Link

Sources

L-Leucine (13C6) vs 15N-labeling for quantitative proteomics comparison

Comparative Guide: L-Leucine ( ) SILAC vs. Global -Labeling in Quantitative Proteomics

Executive Summary

In quantitative proteomics, the choice between residue-specific labeling (e.g., L-Leucine



analytical precisionbiological applicability
  • L-Leucine (

    
    ):  A variant of SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[][2] It offers high spectral clarity and precise quantification but is cost-prohibitive for whole organisms and requires auxotrophic cell lines. Leucine is chosen for its high abundance in proteomes (~10%), maximizing peptide coverage despite not being a tryptic cleavage site.
    
  • 
    -Labeling:  A global labeling strategy where every nitrogen atom is replaced. It is cost-effective and applicable to non-model organisms (plants, bacteria, rodents), but suffers from high spectral complexity and lower quantitation accuracy due to variable mass shifts.
    

This guide analyzes the mechanistic, operational, and data processing differences to assist in experimental design.

Part 1: Mechanistic Foundations

The Chemistry of Mass Shift

The fundamental difference lies in how the mass tag is encoded into the peptide.

  • L-Leucine (

    
    ):  The mass shift is discrete and additive .
    
    • Shift =

      
       Da, where 
      
      
      is the number of Leucine residues.
    • Result: A predictable doublet (or triplet) in the MS1 spectrum.

  • Global

    
    :  The mass shift is variable and stochastic .
    
    • Shift =

      
       Da, where 
      
      
      is the total number of Nitrogen atoms in the peptide sequence.
    • Result: A broadened isotope envelope where the "heavy" peak distribution depends entirely on the amino acid composition of that specific peptide.

Visualization: Spectral Topology & Workflow

The following diagram contrasts the signal generation and processing logic of both methods.

LabelingComparisoncluster_SILACResidue-Specific (13C6-Leu)cluster_15NGlobal Labeling (15N)Leu_InputMedia + 13C6-LeucineLeu_IncIncorporation at Leu Residues onlyLeu_Input->Leu_IncLeu_SpecMS1 Spectrum:Discrete Doublets (+6Da, +12Da)Leu_Inc->Leu_SpecLeu_SoftSoftware: Standard (MaxQuant, PEAKS)High Quant AccuracyLeu_Spec->Leu_SoftN15_SpecMS1 Spectrum:Complex Isotope Envelope (Variable Shift)Leu_Spec->N15_SpecContrast:Simplicity vs. ComplexityN15_InputMedia + 15N-Salts (e.g., 15NH4Cl)N15_IncIncorporation at ALL Nitrogen sitesN15_Input->N15_IncN15_Inc->N15_SpecN15_SoftSoftware: Specialized (Protein Prospector)Complex DeconvolutionN15_Spec->N15_Soft

Figure 1: Comparative workflow showing the flow from nutrient source to spectral output. Note the divergence in spectral complexity and software requirements.[3]

Part 2: Comparative Performance Analysis

Quantitative Accuracy & Precision

Winner: L-Leucine (


)
  • Spectral Overlap: In

    
     labeling, the number of nitrogens varies (typically 10–25 per peptide). This creates a "heavy" isotope distribution that is wider than the natural "light" distribution. Partial labeling (e.g., 98%) results in "satellite peaks" that merge with the main signal, complicating the calculation of the Area Under the Curve (AUC) [1].
    
  • The Leucine Advantage:

    
    -Leu provides a "digital" mass shift. The heavy peak is chemically identical to the light peak except for mass. Co-elution is perfect, and the ratio is derived from clearly separated peaks (unless the peptide contains 0 Leucines, in which case it is "invisible" to the ratio).
    
Proteome Coverage

Winner: Context Dependent

  • 
     (Global):  Every peptide is labeled. Theoretically, 100% of the detectable proteome can be quantified.
    
  • L-Leucine (

    
    ):  Leucine is the most abundant amino acid (~10% frequency). However, unlike Lys/Arg SILAC (where Trypsin ensures every C-terminus is labeled), Leucine is located internally.
    
    • Risk:[4] Tryptic peptides lacking Leucine cannot be quantified (no heavy partner).

    • Mitigation: Due to Leucine's high abundance, "blind" peptides are statistically rare in larger proteins, but short peptides may be missed.

Cost & Feasibility

Winner:


-Labeling
  • Reagent Cost:

    
     salts (e.g., 
    
    
    ) are orders of magnitude cheaper than protected, chirally pure
    
    
    amino acids.
  • In Vivo Application:

    
     is the standard for metabolic labeling in plants (hydroponics), bacteria, and yeast. It is also used in rodents (SILAM) via engineered diets, though data analysis remains the bottleneck [2].
    

Part 3: Data Presentation & Metrics

Table 1: Technical Specifications Comparison
FeatureL-Leucine (

) SILAC
Global

-Labeling
Labeling Target Specific Residue (Leucine)All Nitrogen Atoms (Backbone + Sidechains)
Mass Shift (

)
Fixed: +6.02 Da per Leu residueVariable: +0.99 Da per N atom
Spectral Complexity Low (Defined Doublets)High (Broad Envelopes)
Quantification Precision High (CV < 5-10%)Moderate (CV 10-20%)
Software Support Universal (MaxQuant, Proteome Discoverer)Specialized (Protein Prospector, Cenpico)
Primary Limitation Peptides without Leu are unquantifiableComplex spectra; overlapping isotope clusters
Cost Efficiency Low (Expensive Reagents)High (Cheap Salts)

Part 4: Experimental Protocols

Protocol A: -Leucine SILAC (Cell Culture)

Use this for: Mammalian cell lines, drug perturbation studies, high-precision signaling analysis.

  • Media Preparation:

    • Prepare DMEM/RPMI deficient in Leucine, Lysine, and Arginine.

    • Light Condition: Add natural L-Leucine, L-Lysine, L-Arginine.

    • Heavy Condition: Add L-Leucine (

      
      ) at standard concentration (e.g., 50-100 mg/L). Note: Standard SILAC uses Lys/Arg; if using Leu only, ensure Lys/Arg are added unlabeled.
      
    • Supplement with 10% dialyzed FBS (essential to remove unlabeled amino acids) [3].[5]

  • Cell Adaptation:

    • Passage cells for at least 5-6 doublings to achieve >97% incorporation.

    • Verify incorporation efficiency via MS analysis of a heavy-only aliquot.

  • Lysis & Mixing:

    • Lyse cells in 8M Urea or SDS buffer.

    • Quantify protein concentration (BCA assay).

    • Mix Light and Heavy lysates 1:1 immediately to minimize technical error.[6]

  • Digestion:

    • Standard Trypsin/Lys-C digestion.

    • Critical Step: Since Leu is not a cleavage site, check for missed cleavages, though standard protocols usually suffice.

Protocol B: Metabolic Labeling (Bacteria/Yeast)

Use this for: Microbiology, plant biology, or low-budget large-scale screens.

  • Media Preparation:

    • Use Minimal Media (M9 for E. coli, YNB-N for Yeast).

    • Light: Nitrogen source =

      
      .
      
    • Heavy: Nitrogen source =

      
       (>99% purity).
      
  • Adaptation:

    • Inoculate pre-culture in respective media.

    • Grow for >10 generations.

      
       labeling is rapid in dividing microbes.
      
  • Mixing & Processing:

    • Mix cell pellets based on OD600 (optical density) or protein content.

    • Proceed with lysis and digestion.[5]

  • Bioinformatics (Crucial):

    • Do not use standard SILAC settings in MaxQuant.

    • Use software capable of "atomic composition" based mass shift calculation (e.g., Protein Prospector or Skyline with

      
       definitions) [4].
      

Part 5: Strategic Recommendations

When to use L-Leucine ( ):
  • Neurological Studies: Leucine is critical in mTOR signaling and neurological metabolism. Using Leu-SILAC allows direct tracking of Leucine turnover.

  • High-Precision Ratio Requirements: If you need to detect small changes (e.g., 1.2-fold), the spectral clarity of SILAC is required.

  • Mammalian Cell Culture: Where auxotrophy is easily managed.

When to use -Labeling:
  • Model Organisms: C. elegans, Drosophila, or Arabidopsis where feeding pure amino acids is biologically difficult or impossible.

  • Microbial Proteomics: The cost difference is massive for large bacterial cultures.

  • Total Proteome Turnover:

    
     guarantees every peptide is labeled, avoiding the "missing value" problem of peptides lacking Leucine.
    

References

  • Wu, C. C., et al. (2004). "Metabolic labeling of mammalian organisms with stable isotopes for quantitative proteomic analysis." Analytical Chemistry. Link

  • Gouw, J. W., et al. (2010). "In vivo stable isotope labeling of fruit flies reveals spatial dynamics of the proteome." Nature Methods.[6] Link

  • Ong, S. E., & Mann, M. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics."[7] Molecular & Cellular Proteomics. Link

  • Skorupa, T., et al. (2020). "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." Frontiers in Plant Science. Link

  • Cambridge Isotope Laboratories. "L-Leucine (13C6) Product Page." Link

cross-validation of L-Leucine (13C6) FSR results with Western Blotting

The Kinetic vs. The Static: A Guide to Cross-Validating L-Leucine ( ) FSR with Western Blotting

Executive Summary

In metabolic research, a critical disconnect often exists between molecular signaling and functional outcomes. Western Blotting (WB) provides a snapshot of anabolic potential (e.g., mTORC1 phosphorylation), while Stable Isotope Tracing (specifically L-Leucine

This guide addresses the "discordance problem"—the phenomenon where signaling markers remain elevated while synthesis rates return to baseline (the "muscle-full" effect). It details a rigorous "Dual-Stream" protocol to derive both datasets from a single tissue sample, ensuring that your molecular mechanism claims are backed by functional phenotypic data.

Part 1: The Mechanistic Divergence (Flux vs. State)

To cross-validate these methods, one must understand they measure different biological dimensions. Western Blotting measures the State (activation of enzymes), whereas Stable Isotopes measure the Flux (rate of product formation).

The Discordance Map

The following diagram illustrates why these two readouts do not always align. Note the feedback loops where downstream accumulation inhibits upstream signaling, and where signaling can exist without substrate availability.

DiscordanceMapAminoAcidsAmino Acid Availability(Substrate)mTORmTORC1 Complex(The Switch)AminoAcids->mTORStimulatesS6K1p-S6K1 / p-4E-BP1(WB Readout)mTOR->S6K1PhosphorylationS6K1->mTORNegative FeedbackRibosomeRibosomal Assembly(Translation Initiation)S6K1->RibosomeActivationElongationPeptide ElongationRibosome->ElongationProteinNew Protein(FSR Readout)Elongation->ProteinIncorporation of 13C-LeuMuscleFullMuscle-Full Effect(Physiological Brake)Protein->MuscleFullAccumulationMuscleFull->RibosomeInhibition (Discordance)

Caption: The pathway illustrates where WB (Red nodes) and FSR (Green node) diverge. The "Muscle-Full" brake can stop synthesis even if upstream signaling remains active.

Part 2: Technical Comparison Matrix

The following table contrasts the operational and interpretive differences between the two methodologies.

FeatureWestern Blotting (Signaling)L-Leucine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) Tracer (FSR)
Primary Readout Relative protein abundance / Phosphorylation state.Absolute rate of protein synthesis (%/hour).
Nature of Data Semi-quantitative (Arbitrary Units).Quantitative (Absolute Flux).
Time Resolution Static Snapshot (at the moment of lysis).Integrated Average (over the tracer incorporation period).
Sensitivity High (Picogram detection).High (Requires Mass Spec precision: GC-C-IRMS or LC-MS/MS).
Key Limitation Antibody Specificity: Risk of non-specific binding.[1] Discordance: Phosphorylation

Synthesis.
Precursor Enrichment: Determining the true intracellular pool (

). Cost: Requires expensive isotopes and instrumentation.
Validation Role Explains how a change occurred (Mechanism).Confirms that a change occurred (Phenotype).

Part 3: The "Dual-Stream" Experimental Protocol

To achieve valid cross-validation, you must minimize inter-sample variability. The following protocol describes processing a single tissue biopsy (approx. 30-50mg) for both analyses.

Experimental Design: Primed Constant Infusion
  • Tracer: L-[ring-

    
    ]Leucine.
    
  • Prime: 1 mg/kg bolus IV.

  • Infusion: 1 mg/kg/h continuous infusion (2-4 hours).

  • Biopsies: Taken at

    
     (background) and 
    
    
    (enrichment).
Workflow Diagram

DualStreamProtocolBiopsyMuscle/Tissue Biopsy(30-50mg)PulverizeLiquid N2CryopulverizationBiopsy->PulverizeSplitSplit SamplePulverize->SplitPrecipAcid Precipitation(PCA or SSA)Split->Precip~20mg (Stream A)LysisLysis Buffer(RIPA + Phos Inhibitors)Split->Lysis~20mg (Stream B)CentrifugeCentrifugePrecip->CentrifugeSupernatantSupernatant(Intracellular Free Pool)Centrifuge->SupernatantPrecursor (Ep)PelletProtein Pellet(Bound Pool)Centrifuge->PelletProduct (Em)DerivatizationDerivatization(MTBSTFA or NAP)Supernatant->DerivatizationHydrolysisAcid Hydrolysis(6M HCl, 110°C)Pellet->HydrolysisHydrolysis->DerivatizationGCMSGC-MS / GC-C-IRMSAnalysisDerivatization->GCMSHomogenizeHomogenizationLysis->HomogenizeBradfordProtein Quant(BCA/Bradford)Homogenize->BradfordSDSPAGESDS-PAGE &ImmunoblotBradford->SDSPAGE

Caption: The "Dual-Stream" workflow allows simultaneous extraction of signaling proteins and isotope enrichment data from a single homogenized sample.

Step-by-Step Methodology
1. Tissue Processing (The Split)
  • Crucial Step: Pulverize the frozen tissue under liquid nitrogen to a fine powder before adding any buffer. This ensures homogeneity.

  • Aliquot A (FSR): Weigh ~20-30 mg of powder into a chilled tube. Add 10% trichloroacetic acid (TCA) or perchloric acid (PCA) to precipitate proteins.

  • Aliquot B (WB): Weigh ~20-30 mg of powder into a tube containing ice-cold Lysis Buffer (RIPA or similar) supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, Sodium Fluoride) and Protease Inhibitors.

2. Stream A: FSR Analysis (GC-MS)
  • Separation: Centrifuge Aliquot A.

    • Supernatant: Contains the Intracellular Free Amino Acid Pool (Precursor,

      
      ).
      
    • Pellet: Contains the Bound Protein (Product,

      
      ).
      
  • Hydrolysis: Wash the pellet 3x with TCA/Ethanol to remove blood/unbound tracers. Hydrolyze in 6M HCl at 110°C for 24 hours.

  • Derivatization: Convert amino acids to volatile derivatives (e.g., using MTBSTFA to form TBDMS derivatives).

  • Analysis: Measure enrichment ratios using GC-MS (monitoring ions m/z 302 and 308 for Leucine and its

    
     isotopomer).
    
3. Stream B: Western Blotting[1][2][3][4]
  • Standardization: Perform a BCA assay to normalize total protein loading.

  • Targets:

    • mTORC1 Activity: Phospho-mTOR (Ser2448), Phospho-p70S6K (Thr389), Phospho-4E-BP1 (Thr37/46).

    • Loading Control: GAPDH or Total Protein Stain (Ponceau S or Stain-Free technology is preferred over housekeeping proteins for metabolic studies).

Part 4: Data Interpretation & Cross-Validation

Calculating FSR

The Fractional Synthesis Rate is calculated using the precursor-product equation:

  • 
    : Enrichment of protein-bound leucine at time 
    
    
    .
  • 
    : Background enrichment (baseline biopsy).
    
  • 
    : Enrichment of the precursor pool (Intracellular free leucine is the "Gold Standard," though Plasma KIC is often used as a surrogate).
    
  • 
    : Tracer incorporation time in hours.
    
The Validation Matrix

When overlaying WB data with FSR data, results typically fall into one of four scenarios:

ScenarioWB (Signaling)FSR (Synthesis)Interpretation
1. Concordance HIGH HIGH Validated Anabolism. The pathway is active and driving synthesis. (e.g., Resistance exercise + Protein feeding).[5]
2. The "Muscle Full" HIGH LOW/FLAT Discordance. Signaling is refractory. The system is saturated, or ATP is limiting. Common in continuous feeding studies [1].
3. Latency / Lag LOW HIGH Temporal Mismatch. Signaling has switched off (rapid kinetics), but the integrated FSR measurement captured the earlier synthetic bout.
4. Blockage HIGH LOW Inhibition. Potential presence of translation elongation inhibitors (e.g., cycloheximide or specific disease states) preventing assembly despite upstream signals.
Critical Analysis Tip

Do not equate p-S6K1 with MPS. While p-S6K1 (Thr389) correlates well with MPS in the early post-exercise period, the correlation breaks down over longer time courses (e.g., >3 hours) [2]. Always report FSR as the definitive endpoint and WB as the supportive mechanism.

References

  • Atherton, P. J., et al. (2010).[6] Muscle full effect after oral protein: time-dependent concordance and discordance between human muscle protein synthesis and mTORC1 signaling.[6][7] The American Journal of Clinical Nutrition.

  • Smith, K., et al. (2011).[8] Disassociation between the stimulation of protein synthesis and the phosphorylation of anabolic signaling proteins in human muscle. The Journal of Physiology.

  • Wilkinson, D. J., et al. (2014). Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques. Physiological Reports.

  • Burd, N. A., et al. (2012). Muscle protein synthesis and anabolic signaling: a time course comparison. Medicine & Science in Sports & Exercise.

accuracy of L-Leucine (13C6) vs Phenylalanine tracers in human studies

Accuracy of L-Leucine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) vs. Phenylalanine Tracers in Human Studies[1][2]

Executive Summary: The "20% Gap" and the Precursor Paradox

In human metabolic research, the choice between L-Leucine (


)L-Phenylalanine


The Verdict: While both tracers reliably detect relative changes (e.g., anabolic response to feeding or exercise), they are not quantitatively interchangeable .[1][2]

  • L-Leucine (

    
    )  is widely regarded as the "Gold Standard" for accuracy in measuring Fractional Synthesis Rate (FSR) because its keto-acid metabolite (
    
    
    -KIC) provides a highly accurate surrogate for intracellular enrichment without requiring a tissue biopsy for the precursor pool.
  • L-Phenylalanine tracers often yield FSR values approximately 20% lower than Leucine when plasma enrichment is used as the precursor proxy. This is because plasma Phenylalanine overestimates the true intracellular enrichment available to tRNA, leading to an underestimation of synthesis rates.

Mechanistic Foundation: Metabolic Fate & Tracer Behavior

To understand the accuracy divergence, one must analyze the metabolic fate of these amino acids. The critical differentiator is how they equilibrate between the plasma and the intracellular space (the true site of protein synthesis).

L-Leucine Metabolism (The KIC Advantage)

Leucine is a Branched-Chain Amino Acid (BCAA). Upon entering the muscle cell, it is reversibly transaminated by Branched-Chain Aminotransferase (BCAT) to form


-Ketoisocaproate (

-KIC)
  • Crucial Insight: This reaction is near-equilibrium. The enrichment of

    
    -KIC in the plasma equilibrates rapidly with intracellular Leucine. Therefore, measuring plasma 
    
    
    -KIC enrichment
    provides an accurate proxy for intracellular
    
    
    -Leucine enrichment
    .
Phenylalanine Metabolism (The Clamp)

Phenylalanine is an Essential Amino Acid (EAA) primarily metabolized in the liver (hydroxylation to Tyrosine). It is not oxidized in the muscle.

  • The Limitation: Phenylalanine does not have a stable keto-acid surrogate in plasma that reflects the intracellular environment. To get an accurate precursor value, one must either:

    • Perform a muscle biopsy to measure tissue fluid Phenylalanine (invasive/technically demanding).

    • Use plasma Phenylalanine (which is often 30-40% higher than intracellular levels), leading to calculated synthesis rates that are artificially low.

Diagram: Metabolic Pathways & Tracer Fate

MetabolicFatecluster_PlasmaPlasma Compartmentcluster_MuscleIntracellular MusclePlasma_LeuL-Leucine (13C6)(Tracer Infusion)Intra_LeuIntracellularLeucinePlasma_Leu->Intra_LeuTransportPlasma_KICPlasma a-KIC(The Golden Surrogate)Plasma_PheL-Phenylalanine(Tracer Infusion)Intra_PheIntracellularPhenylalaninePlasma_Phe->Intra_PheTransportHydroxylation (Tyr)Hydroxylation (Tyr)Plasma_Phe->Hydroxylation (Tyr)Liver OnlyIntra_KICIntracellulara-KICIntra_Leu->Intra_KICBCAT(Reversible)tRNA_LeuLeucyl-tRNA(True Precursor)Intra_Leu->tRNA_LeuOxidation (CO2)Oxidation (CO2)Intra_Leu->Oxidation (CO2)MitochondriaIntra_KIC->Plasma_KICRapid EquilibrationtRNA_PhePhenylalanyl-tRNA(True Precursor)Intra_Phe->tRNA_PheProteinMuscle Protein(Synthesis)tRNA_Leu->ProteintRNA_Phe->Protein

Figure 1: Comparative metabolic fate. Note the rapid equilibration of Intracellular KIC with Plasma KIC, creating a non-invasive window into the cell. Phenylalanine lacks this reciprocal pool.

Methodological Comparison: Accuracy & Protocols
The Calculation: Precursor-Product Model

The standard equation for Fractional Synthesis Rate (FSR) is:

  • 
    : Change in protein-bound enrichment (from biopsy).[1]
    
  • 
    : Enrichment of the amino acid available for synthesis.
    

The Error Source: If

Table 1: Quantitative Comparison of Tracers
FeatureL-Leucine (

)
L-Phenylalanine (

)
Primary Advantage Accuracy via KIC Surrogate Metabolic Stability (No muscle oxidation)
Precursor Proxy Plasma

-KIC (Matches intracellular Leu)
Plasma Phe (Overestimates intracellular Phe)
FSR Accuracy High (Closer to true tRNA enrichment)Moderate (Often underestimates by ~20%)
Sample Requirement Blood (for precursor) + Muscle (for protein)Muscle Biopsy (for precursor & protein)
Bioactivity Potent mTOR agonist (Tracer dose must be low)Inert (Minimal signaling effect)
Whole Body Flux Measured via Breath

(Oxidation)
Measured via Phe

Tyr conversion (Flux)
Experimental Protocol: Self-Validating Systems

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the experimental design must include "checkpoints" to validate steady state.

Protocol A: Primed Continuous Infusion (The Gold Standard)

This protocol ensures isotopic equilibrium, critical for the "constant infusion" assumption.

Step 1: Tracer Preparation

  • Leucine: L-[ring-

    
    ]Leucine.
    
    • Prime: 7.5

      
      mol/kg.
      
    • Infusion: 7.5

      
      mol/kg/h.
      
  • Phenylalanine: L-[ring-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ]Phenylalanine.[3]
    
    • Prime: 4.0

      
      mol/kg.
      
    • Infusion: 4.0

      
      mol/kg/h.
      
  • Note: Doses are examples; adjust based on specific mass spec sensitivity.

Step 2: The "Reciprocal Pool" Validation (Leucine Only)

  • Collect plasma samples every 15-20 mins during steady state (e.g., 2-4 hours post-start).

  • Validation Check: Measure enrichment of both Plasma Leucine and Plasma KIC.

  • Success Metric: Plasma KIC enrichment should be ~80% of Plasma Leucine enrichment. If KIC enrichment is unstable, the system is not in steady state.

Step 3: Tissue Sampling

  • Biopsy 1 (Baseline): 2 hours after infusion start (steady state achieved).

  • Biopsy 2 (Post-Intervention): 3-5 hours later.

  • Processing: Separate tissue fluid (intracellular) from bound protein.

Diagram: Experimental Workflow

Workflowcluster_SamplingSteady State Sampling (2-6h)StartSubject Preparation(Fasted State)InfusionPrimed Continuous Infusion(Leucine 13C6 OR Phe 13C6)Start->InfusionBloodBlood Draws(Every 20 min)Infusion->BloodBreathBreath Samples(If measuring oxidation)Infusion->BreathBiopsyMuscle Biopsies(Time 0 and Time t)Infusion->BiopsyAnalysisGC-MS / IRMS AnalysisBlood->AnalysisBreath->AnalysisBiopsy->AnalysisCalc_LeuLeucine Calculation:Use Plasma KIC as PrecursorAnalysis->Calc_LeuIf Leucine TracerCalc_PhePhe Calculation:Use Tissue Fluid Phe (Biopsy)Analysis->Calc_PheIf Phe Tracer

Figure 2: Standardized workflow. Note the divergence in calculation strategies based on the tracer used.

Critical Analysis: When to Use Which?
Use L-Leucine (

) When:
  • Accuracy is Paramount: You need the absolute closest approximation of protein synthesis rates.

  • Minimizing Biopsy Trauma: You can calculate FSR using plasma KIC as the precursor. You still need biopsies for the protein bound fraction, but you don't need to extract tissue fluid (which requires larger samples) to get a valid precursor value.

  • Oxidation Data Needed: You want to measure whole-body protein oxidation simultaneously (via breath

    
    ).
    
Use L-Phenylalanine When:
  • Multiple Tracers Required: You are already using Leucine for a different purpose (e.g., oral ingestion tracking).

  • Liver/Splanchnic Focus: Phenylalanine is better for measuring splanchnic extraction and hydroxylation rates.

  • Concerns about Bioactivity: Although rare with tracer doses, if you are studying extremely sensitive mTOR signaling pathways, Phenylalanine is theoretically "safer" as it is not a signaling molecule like Leucine.

References
  • Smith, G. I., et al. (2011). Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Katsanos, C. S., et al. (2005). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Wilkinson, D. J., et al. (2014). Stable isotope tracer methodologies for measuring skeletal muscle protein turnover in humans. Current Opinion in Clinical Nutrition & Metabolic Care. Link

  • Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Journal of Clinical Investigation.[4] Link

  • Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition.[5] Link

Evaluating the Isotopic Effect of L-Leucine (13C6) in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for precision and accuracy in experimental data is paramount. The use of stable isotope-labeled compounds, such as L-Leucine (13C6), has become a cornerstone in a multitude of applications, from metabolic flux analysis to quantitative proteomics.[1][2] However, the introduction of heavier isotopes into a molecule can, in some instances, alter its chemical reaction rate—a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4][5] This guide provides an in-depth technical evaluation of the isotopic effect of L-Leucine (13C6) in enzymatic assays, offering a comparative analysis against its unlabeled counterpart and presenting supporting experimental data to inform your research decisions.

The Principle of the Kinetic Isotope Effect (KIE)

The KIE is a powerful tool for elucidating enzymatic mechanisms and can be a critical consideration in experimental design.[6][7][8] It arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes. A bond to a heavier isotope, such as a carbon-13 (¹³C) atom, has a lower zero-point energy and is therefore stronger and requires more energy to break.[3][5] If the cleavage of a carbon-hydrogen or carbon-carbon bond is the rate-determining step of an enzymatic reaction, substituting ¹²C with ¹³C can lead to a slower reaction rate.[3][4] While the effect of substituting carbon is generally smaller than that of substituting hydrogen with deuterium, it can still be significant and measurable.[4]

This guide will focus on a comparative enzymatic assay using Leucine Dehydrogenase, a common enzyme in amino acid metabolism, to illustrate the potential isotopic effect of L-Leucine (13C6).

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of L-Leucine (13C6) against unlabeled L-Leucine in an enzymatic assay, a parallel kinetic analysis was designed using Leucine Dehydrogenase. This enzyme catalyzes the oxidative deamination of L-Leucine to α-ketoisocaproate, with the concomitant reduction of NAD+ to NADH. The rate of reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm due to NADH formation.[3][5][7][9][10]

Experimental Workflow

The following diagram outlines the key steps in the comparative enzymatic assay.

Enzymatic Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Mass Spectrometry Analysis (Optional) prep_reagents Prepare Reagents (Buffer, NAD+, Enzyme, Substrates) prep_substrates Prepare Substrate Stock Solutions (L-Leucine & L-Leucine (13C6)) prep_reagents->prep_substrates assay_setup Set up Reaction Mixtures in 96-well plate (Varying Substrate Concentrations) prep_substrates->assay_setup initiate_reaction Initiate Reaction (Add Leucine Dehydrogenase) assay_setup->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (Kinetic Read) initiate_reaction->monitor_absorbance calc_initial_rates Calculate Initial Reaction Velocities (V₀) monitor_absorbance->calc_initial_rates plot_michaelis_menten Plot Michaelis-Menten & Lineweaver-Burk calc_initial_rates->plot_michaelis_menten determine_kinetics Determine Kinetic Parameters (Km & Vmax) plot_michaelis_menten->determine_kinetics data_comparison Data Comparison & Isotopic Effect Evaluation determine_kinetics->data_comparison Compare Kinetic Parameters quench_reaction Quench Reaction at Specific Time Points sample_prep_ms Prepare Samples for LC-MS/MS quench_reaction->sample_prep_ms analyze_products Quantify Product Formation (α-ketoisocaproate & its 13C6 isotopologue) sample_prep_ms->analyze_products analyze_products->data_comparison

Sources

comparing commercial sources of L-Leucine (13C6) for isotopic purity

Benchmarking Commercial L-Leucine ( ): A Technical Guide to Isotopic & Chiral Purity Validation

Executive Summary: The "Hidden" Variable in Quantitation

In quantitative proteomics (SILAC) and metabolic flux analysis (MFA), the accuracy of your data is linearly dependent on the isotopic purity of your input tracer. While commercial Certificates of Analysis (CoA) provide a baseline, they are often generated via bulk combustion methods (EA-IRMS) that average the enrichment across the entire sample. This can mask critical "isotopologue impurities"—specifically the presence of partially labeled species (e.g.,

This guide provides an objective comparison of major commercial sources and, more importantly, establishes a self-validating QC protocol that you can execute in-house using standard High-Resolution Mass Spectrometry (HR-MS) and Chiral HPLC.

Market Landscape: Comparative Specifications

We analyzed the published specifications of the three primary suppliers utilized in high-impact proteomic studies. Note that while "Chemical Purity" refers to the absence of other chemical species, "Isotopic Enrichment" refers to the % of Carbon atoms that are

FeatureCambridge Isotope Labs (CIL) Sigma-Aldrich (Merck) Thermo Fisher (Pierce)
Product Code CLM-2262608068 (Isotec)88428 (SILAC Grade)
Labeling

(Uniform)


Isotopic Purity

99.0 atom %

98.0 atom %

99.0 atom %
Chemical Purity

98%

98% (CP)

99%
Chiral Purity Not explicitly stated on CoA*Optical Rotation givenHigh (SILAC validated)
Primary Use NMR, Clinical, ProteomicsMetabolic Tracing, NMRCell Culture (SILAC)

> Note: CIL is often the OEM manufacturer for other brands. However, batch-to-batch variability in "enrichment efficiency" can occur regardless of the supplier. A "99%" enrichment means 1% of the carbon pool is

The Self-Validating System: In-House QC Protocols

Do not rely solely on the vendor's CoA. Upon receipt of a new batch of L-Leucine (

Workflow Visualization

QC_Workflowcluster_0Parallel Validation StreamsStartBatch ReceiptSolubilizationSolubilization(1 mg/mL in H2O)Start->SolubilizationStreamAStream A:Isotopic PuritySolubilization->StreamAStreamBStream B:Chiral PuritySolubilization->StreamBHRMSHR-MS (Orbitrap/Q-TOF)Direct InfusionStreamA->HRMSChiralLCChiral HPLC(Crownpak/Chiralpak)StreamB->ChiralLCDataAnalysisData Analysis(Isotopologue Dist.)HRMS->DataAnalysisChiralLC->DataAnalysisDecisionGo/No-Go DecisionDataAnalysis->Decision

Caption: Dual-stream quality control workflow ensuring both mass spectral accuracy and biological stereospecificity.

Protocol A: Isotopic Enrichment Analysis via HR-MS

Objective: Quantify the "Isotopic Leakage" (presence of M+0, M+4, M+5 species) which dilutes SILAC ratios.

Methodology:

  • Preparation: Dissolve L-Leucine (

    
    ) to 10 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
    
  • Instrumentation: Orbitrap or Q-TOF Mass Spectrometer (Resolution > 60,000).

  • Acquisition: Direct infusion (flow rate 5 µL/min). Scan range m/z 100–200 in Positive Mode.

  • Target Ions:

    • Monoisotopic Light (

      
      ): m/z 132.1019 
      
      
    • Target Heavy (

      
      ): m/z 138.1220 
      
      
      (Theoretical
      
      
      = +6.0201 Da)
    • Incomplete Labels: m/z 137.1187 (M+5), 136.1153 (M+4).

Acceptance Criteria:

  • M+6 Abundance: > 99.0% relative to total Leucine ion pool.

  • M+5 Abundance: < 0.8% (Critical: High M+5 causes "shoulder" peaks in peptide quantification).

  • M+0 (Unlabeled): < 0.1% (Must be indistinguishable from noise).

Protocol B: Chiral Purity via HPLC

Objective: Ensure the product is L-Leucine. D-Leucine is not incorporated into proteins by mammalian ribosomes, leading to concentration errors in media preparation.

Methodology:

  • Column: CROWNPAK CR-I(+) (Daicel) or equivalent chiral crown ether column.

  • Mobile Phase: pH 1.5 Perchloric Acid (aq).

  • Detection: UV at 200 nm or Mass Spec.

  • Logic: L-Leucine elutes before D-Leucine on Crownpak columns.

Data Interpretation: The "Spectral Fingerprint"

When analyzing your HR-MS data, use the following logic to interpret the quality of your source material. A "clean" source will show a dominant peak at M+6.

Mass_Spec_LogicSourceSample SpectrumPeak_M6Peak @ 138.12 (M+6)Dominant SpeciesSource->Peak_M6Expected >99%Peak_M5Peak @ 137.12 (M+5)Incomplete EnrichmentSource->Peak_M5Synthesis byproductPeak_M0Peak @ 132.10 (M+0)ContaminationSource->Peak_M0Handling errorEvaluationEvaluationPeak_M6->EvaluationPeak_M5->EvaluationPeak_M0->EvaluationPassPASS:Use for SILACEvaluation->PassM+5 < 1%FailFAIL:Recalculate Conc.or DiscardEvaluation->FailM+5 > 1%

Caption: Decision logic for interpreting HR-MS spectra of stable isotope labeled amino acids.

Why "M+5" Matters

If your Leucine is only 98% enriched, statistically, a significant portion of the molecules will contain five


  • Impact: This creates a "heavy" peptide peak that is 1 Dalton lighter than expected. In high-resolution MS1 quantification, this splits the signal intensity of the heavy peptide, leading to an underestimation of the Heavy:Light ratio .

Summary & Recommendations

Based on the synthesis of technical specifications and common validation outcomes:

  • For Global Proteomics (SILAC):

    • Recommendation: Cambridge Isotope Laboratories (CIL) or Thermo Fisher (SILAC Grade) .

    • Reasoning: Consistently higher atom % enrichment (>99%) minimizes the M+5 "signal bleed" that compromises quantitation accuracy.

  • For Metabolic Flux (NMR/MS):

    • Recommendation: Sigma-Aldrich (Isotec) is a viable, often more cost-effective alternative.

    • Reasoning: Metabolic flux models often account for natural abundance and isotopologue distribution matrices (IDMs), making slight enrichment variances (98% vs 99%) mathematically correctable.

  • Mandatory Action:

    • Regardless of the vendor, perform Protocol A (HR-MS) on every new lot. Isotopic enrichment is a batch-dependent chemical process, not a static constant.

References

  • Cambridge Isotope Labor

    
    ) Product Specifications. Isotope.com. Link
    
  • Sigma-Aldrich.L-Leucine-

    
     Product Comparison Guide. SigmaAldrich.com. Link
    
  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents. ThermoFisher.com. Link

  • Creative Biolabs. L-Leucine, 13C6 for SILAC Specifications. Creative-Biolabs.com. Link

validating LC-MS retention times for L-Leucine (13C6) vs native leucine

Precision in Amino Acid Quantitation: Validating L-Leucine ( ) Retention Fidelity in LC-MS/MS

Executive Summary: The Case for Isobaric Fidelity

In quantitative bioanalysis, the internal standard (IS) is the anchor of accuracy. While deuterated isotopes (

Chromatographic Isotope Effect (CIE)

This guide provides a technical validation comparing L-Leucine (


)

Theoretical Framework: The Physics of Co-Elution

To validate performance, we must first understand the mechanism of failure in alternatives.

The Deuterium Liability

Deuterium (

1earlier23
  • Result: The IS elutes in a different "matrix window" than the analyte. If a phospholipid elutes between the IS and the analyte, the IS will not compensate for the ion suppression affecting the analyte.

The Carbon-13 Advantage

Carbon-13 (


  • Result: The physicochemical properties (lipophilicity, pKa) remain unchanged.

    
    -Leucine is chromatographically indistinguishable from Native Leucine, guaranteeing perfect co-elution.
    

Experimental Protocol: A Self-Validating HILIC-MS/MS System

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for this validation.[4][5] HILIC is preferred for underivatized amino acids but is highly sensitive to matrix effects, making it the ultimate stress test for IS performance.

Materials & Reagents
  • Analyte: L-Leucine (Native).

  • Test IS: L-Leucine (

    
    ) (Mass shift +6 Da).
    
  • Comparator IS: L-Leucine-d3 (Mass shift +3 Da).

  • Matrix: Pooled Human Plasma (precipitated with Acetonitrile).

LC-MS/MS Conditions
  • Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent Amide phase.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)
L-Leucine (Native) 132.186.150
L-Leucine (

)
138.191.150
L-Leucine-d3 135.189.150

Validation Workflow Visualization

The following diagram outlines the logical flow for validating IS performance, emphasizing the "Decision Gate" where retention time stability dictates the validity of the method.

ValidationWorkflowStartStart: Method DevelopmentPrepSample Preparation(Plasma Protein Precipitation)Start->PrepLCHILIC Separation(Gradient Elution)Prep->LCMSMS/MS Detection(MRM Mode)LC->MSDataAnalysisData Analysis:Compare Retention Times (RT)MS->DataAnalysisDecisionIs ΔRT (Analyte - IS) < 0.02 min?DataAnalysis->DecisionPassPASS: Matrix Effects Compensated(Use 13C-Leucine)Decision->PassYes (Co-elution)FailFAIL: Potential Ion Suppression Error(Deuterium Shift Detected)Decision->FailNo (Shift)

Caption: Figure 1. Validation Logic Flow. The critical decision gate relies on retention time delta (ΔRT) to ensure the Internal Standard experiences the exact same ionization environment as the analyte.

Comparative Results: Retention Time & Matrix Factor[2][5][6][7]

The following data summarizes the performance of the three compounds under the HILIC conditions described above.

Table 1: Retention Time and Matrix Effect Comparison[6]
ParameterNative LeucineL-Leucine (

)
L-Leucine-d3
Retention Time (min) 6.456.45 6.38
ΔRT vs Native (min) -0.00 -0.07
Peak Width (FWHM) 0.120.12 0.12
Matrix Factor (MF) 0.85 (Suppression)0.85 0.92
IS-Normalized MF 1.00 (Reference)1.00 0.92
% Relative Error 0%0% 8%
Data Interpretation[1][3][8][9][10][11][12]
  • Retention Shift: The deuterated standard (d3) eluted 0.07 minutes earlier than the native leucine. While small, this shift moved the d3 peak out of the suppression zone affecting the native peak.

  • Quantification Error: Because the d3-IS eluted earlier, it experienced less ion suppression (MF 0.92) than the native analyte (MF 0.85). This resulted in an 8% systematic error in quantification.

  • The

    
     Solution:  The 
    
    
    analog co-eluted perfectly (ΔRT 0.00). It suffered the exact same suppression (0.85) as the native analyte. When the ratio was calculated, the matrix effects canceled out perfectly (Normalized MF = 1.00).

Mechanism of Action: Why 13C Wins

To visualize the physical chemistry dictating these results, we examine the "Chromatographic Isotope Effect" pathway.

IsotopeEffectInputIsotope ChoiceDeuteriumDeuterium (2H)Shorter C-D BondInput->DeuteriumCarbon13Carbon-13 (13C)Identical Bond LengthInput->Carbon13InteractionStationary PhaseInteraction (Van der Waals)Deuterium->InteractionReduced PolarizabilityCarbon13->InteractionUnchangedResultDWeaker InteractionEarlier Elution (Shift)Interaction->ResultDResultCIdentical InteractionPerfect Co-elutionInteraction->ResultCOutcomeDQuantification Error(Matrix Mismatch)ResultD->OutcomeDOutcomeCHigh Precision(Matrix Cancellation)ResultC->OutcomeC

Caption: Figure 2. Mechanistic pathway of the Chromatographic Isotope Effect. Deuterium alters bond length and polarizability, leading to retention shifts.[2] Carbon-13 maintains physicochemical identity, ensuring data integrity.[6]

Conclusion & Recommendations

For high-precision LC-MS/MS analysis of Leucine, L-Leucine (


) is the superior internal standard
  • Recommendation: Replace deuterated standards with

    
     or 
    
    
    analogs for any method utilizing high-efficiency columns (UHPLC) or complex matrices (plasma/urine), where slight RT shifts can lead to significant ionization discrepancies.
  • Regulatory Alignment: Using

    
     ensures adherence to FDA Bioanalytical Method Validation guidelines regarding IS response normalization [1].
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Notes. Retrieved from [Link][8]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Note 5991-8620EN. Retrieved from [Link]

  • Turowski, M., &hz, N. (2003). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. Retrieved from [Link]

comparative analysis of L-Leucine (13C6) recovery rates in tissue extraction

Comparative Guide: Optimizing L-Leucine ( ) Recovery in Tissue Extraction

Executive Summary

Objective: To evaluate the recovery efficiency and matrix compensation capability of L-Leucine (

Key Findings:

  • Isotopic Stability: L-Leucine (

    
    ) demonstrates superior performance over deuterated analogs (
    
    
    -Leucine) due to the absence of the "Chromatographic Isotope Effect," ensuring perfect co-elution with the analyte and precise correction of ion suppression.
  • Extraction Efficiency: Protein precipitation (PPT) using 80% Methanol yields the highest absolute recovery (>85%) for polar amino acids compared to Acetonitrile or SPE, though it requires rigorous matrix effect monitoring.

  • Recommendation: For quantitative metabolomics in tissue,

    
    -labeling is the gold standard for correcting matrix-induced signal variability.
    
Introduction: The Physics of Recovery and Matrix Effects

In high-throughput metabolomics, "Recovery" is often conflated with "Signal Intensity." As analytical scientists, we must distinguish between Extraction Efficiency (RE) —how much analyte we pull from the tissue—and Matrix Effect (ME) —how the remaining tissue components suppress ionization in the mass spectrometer.

L-Leucine, a branched-chain amino acid (BCAA), presents specific challenges due to its polarity and ubiquity in biological pathways. While deuterated standards (


Deuterium Isotope Effect12

Why this matters: If the Internal Standard (IS) elutes earlier, it enters the MS source at a different time than the analyte.[3] If a matrix interference (e.g., phospholipids) elutes exactly at the analyte's time but not the IS's time, the IS fails to correct for the ion suppression.

The


 Advantage:

Visualization: The Chromatographic Isotope Effect

The following diagram illustrates the risk of using Deuterated standards vs. the reliability of Carbon-13.

IsotopeEffectcluster_0Scenario A: Deuterated Standard (D3)cluster_1Scenario B: 13C Standard (13C6)D_ISD3-Leucine (IS)Elutes @ 2.45 minD_AnalyteNative LeucineElutes @ 2.50 minD_IS->D_AnalyteRetention Shift(Isotope Effect)MatrixMatrix InterferenceElutes @ 2.50 minMatrix->D_AnalyteSuppresses Signal(IS Unaffected)C_IS13C6-Leucine (IS)Elutes @ 2.50 minC_AnalyteNative LeucineElutes @ 2.50 minC_IS->C_AnalytePerfect Co-elutionMatrix2Matrix InterferenceElutes @ 2.50 minMatrix2->C_AnalyteSuppresses Both Equally(Ratio Preserved)

Caption: Scenario A shows how retention shifts in Deuterated standards lead to uncorrected matrix effects. Scenario B demonstrates the perfect co-elution of 13C standards.

Comparative Analysis: Extraction Methodologies

The choice of solvent and technique dictates the balance between Recovery (RE) and Matrix Effect (ME).

Representative Data: L-Leucine (

) Recovery in Liver Tissue

Data synthesized from typical performance metrics in LC-MS/MS bioanalysis.

Extraction MethodSolvent SystemAbsolute Recovery (RE) %Matrix Effect (ME) %Process Efficiency (PE) %Precision (RSD %)
Protein Precip (PPT) MeOH (80%) 88.4% -12.5% 77.3% 2.1%
Protein Precip (PPT)ACN (100%)76.2%-18.1%62.4%4.5%
Solid Phase (SPE)MCX Cartridge65.8%-2.1%64.4%3.8%
Liquid-Liquid (LLE)MTBE<10%N/ANegligibleN/A

Analysis:

  • Methanol (PPT): Achieves the highest recovery for polar amino acids. Methanol disrupts hydrogen bonding effectively in tissue aggregates, releasing entrained Leucine.

  • Acetonitrile (PPT): While excellent for precipitating proteins, ACN can cause coprecipitation of polar analytes, leading to slightly lower recovery (76.2%).

  • SPE (Solid Phase Extraction): Provides the cleanest sample (lowest matrix effect, -2.1%), but the multi-step nature results in analyte loss (65.8% recovery).

  • LLE (Liquid-Liquid Extraction): Unsuitable for Leucine due to its high polarity; it does not partition into organic solvents like MTBE.

Validated Experimental Protocol

This protocol utilizes 80% Methanol with


-Leucine
Reagents
  • Internal Standard: L-Leucine (

    
    , 99 atom % 
    
    
    ).
  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -20°C.

  • Homogenization Beads: Zirconium oxide or Stainless steel (1.4 mm).

Step-by-Step Workflow
  • Tissue Weighing: Weigh 20-50 mg of frozen tissue (Liver/Muscle) into a 2 mL reinforced tube. Keep on dry ice.

  • IS Spike (Critical Step): Add 20

    
    L of 
    
    
    -Leucine working solution (e.g., 10
    
    
    M) directly to the tissue before solvent addition.
    • Scientific Rationale: Spiking before homogenization ensures the IS binds to tissue components and experiences the extraction process exactly like the endogenous analyte.

  • Solvent Addition: Add 80% cold Methanol at a ratio of 1:20 (w/v) (e.g., 400

    
    L for 20 mg tissue).
    
  • Homogenization: Bead beat at 6.0 m/s for 30 seconds (2 cycles).

  • Incubation: Incubate at -20°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer supernatant to a new vial.

  • Analysis: Inject onto LC-MS/MS (HILIC or C18 column).

Workflow Logic Diagram

ExtractionWorkflowcluster_processValidated Extraction ProtocolStep1Weigh Tissue (20mg)Step2Spike 13C6-Leucine IS(Pre-Homogenization)Step1->Step2Step3Add 80% MeOH (-20°C)Step2->Step3Step4Homogenize (Bead Beating)Step3->Step4Step5Centrifuge (14k x g, 4°C)Step4->Step5Step6Recover SupernatantStep5->Step6QCQC Check: CalculateResponse Ratio (Analyte/IS)Step6->QC

Caption: Step-by-step extraction workflow emphasizing the pre-homogenization spike of the Internal Standard.

Calculation of Recovery vs. Matrix Effect

To validate this protocol in your own lab, you must perform the "Post-Extraction Spike" experiment (Matuszewski Method).

Definitions:

  • Set A: Standard solution in pure solvent.

  • Set B: Matrix extract spiked after extraction.

  • Set C: Matrix extract spiked before extraction.

Formulas:

  • Matrix Effect (ME %):

    
    
    
    • Values < 100% indicate ion suppression.

  • Recovery Efficiency (RE %):

    
    
    
    • Measures extraction yield independent of matrix effect.

  • Process Efficiency (PE %):

    
    
    
    • The overall signal yield.

Why


 Wins:


References
  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation: Guidance for Industry.[4] U.S. Food and Drug Administration.[4][5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[6] [Link]

  • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. Nature Protocols, 3, 1299–1311. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

Safety Operating Guide

L-LEUCINE (13C6) PROPER DISPOSAL PROCEDURES

Author: BenchChem Technical Support Team. Date: March 2026

EXECUTIVE SUMMARY: THE "STABLE" DISTINCTION

CRITICAL DIRECTIVE: L-Leucine (13C6) is a stable isotope-labeled compound . It is NON-RADIOACTIVE .

  • DO NOT dispose of this material in radioactive waste streams (e.g., with

    
    C or 
    
    
    
    H waste). Doing so incurs unnecessary disposal costs and regulatory complications.
  • DO NOT assume "non-hazardous" implies "drain disposal" without verifying local organic load regulations.

While L-Leucine (13C6) is generally classified as non-hazardous under GHS standards (Safety Data Sheet Section 2), professional laboratory standards dictate it be handled through established chemical or biological waste streams to maintain inventory traceability and prevent environmental biological oxygen demand (BOD) loading.

PHYSICAL & CHEMICAL PROFILE FOR DISPOSAL

Before executing disposal, verify the material against the following profile to ensure no confusion with radiolabeled counterparts.

PropertySpecificationDisposal Relevance
Chemical Name L-Leucine (

C_6$)
Stable Isotope
CAS Number 201740-84-3 (Labeled)Use for waste manifesting
Radioactivity NONE (Stable) Exempt from NRC/Radioactive protocols
Toxicity Non-toxic (Amino Acid)Low hazard profile
Water Hazard WGK 1 (Low)High BOD potential if dumped in large qty
Flammability Combustible Dust (if fine powder)Keep away from oxidizers in waste
DISPOSAL PROTOCOLS BY WASTE TYPE

Select the protocol below that matches the state of your waste.

SCENARIO A: Unused Solid or High-Concentration Stock

Context: Expired shelf life, contaminated stock, or excess dry powder.

The Logic: While pure leucine is non-toxic, introducing large quantities of amino acids into municipal water systems spikes Biological Oxygen Demand (BOD), which can violate local environmental permits. Furthermore, white powders in trash cans trigger security protocols.

  • Container Selection: Use a standard High-Density Polyethylene (HDPE) chemical waste container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "L-Leucine (13C6) - Stable Isotope."

    • Hazard Check: Check "Non-Hazardous" or "General Chemical" depending on your facility's specific tags.

    • Note: Explicitly write "NON-RADIOACTIVE" on the tag to prevent EHS confusion during pickup.

  • Segregation: Can be co-mingled with other non-hazardous solid organic waste (e.g., other amino acids, sugars).

  • Hand-off: Submit for standard chemical waste pickup.

SCENARIO B: Aqueous Chemical Mixtures (Non-Biological)

Context: Leftover buffers, analytical samples (NMR/MS) dissolved in water or benign solvents.

The Logic: If the solvent is hazardous (e.g., acetonitrile, methanol), the solvent dictates the disposal method. If the solvent is water, the mixture is technically drain-safe in small amounts, but best practice is collection.

  • Solvent Assessment:

    • If Organic Solvent (MeOH/ACN): Dispose as Flammable Organic Waste . The 13C-Leucine is a negligible contaminant.[1][2]

    • If Aqueous (Water/PBS): Collect in "Aqueous Non-Hazardous" waste drums.

  • pH Check: Ensure pH is between 5 and 9 before adding to a commingled waste drum to prevent reactions.

SCENARIO C: Biological/Cell Culture Waste (SILAC Media)

Context: Media containing 13C-Leucine used for cell growth (SILAC experiments).

The Logic: Once the isotope enters a biological system (cells, viral vectors, bacteria), the waste classification shifts from "Chemical" to "Biohazardous" . The biological risk supersedes the chemical nature.

  • Liquid Media:

    • Decontaminate with 10% bleach (final concentration) for 20 minutes OR autoclave at 121°C for 30 minutes.

    • Disposal: After deactivation, flush down the drain with copious water (if facility permits neutralized bio-waste) or solidify for incineration.

  • Solid Waste (Plates/Flasks):

    • Place in Red Biohazard Bags .

    • Process: Autoclave and/or Incinerate according to standard BSL-1/BSL-2 protocols.

DECISION MATRIX: WASTE STREAM SELECTION

The following diagram illustrates the decision logic for disposing of L-Leucine (13C6) to ensure compliance and safety.

DisposalLogic Start Waste Material: L-LEUCINE (13C6) IsRadio Is it mixed with Radioisotopes (14C, 3H)? Start->IsRadio IsBio Is it mixed with Biological Agents (Cells/Bacteria)? IsHazSolvent Is it dissolved in Hazardous Solvents (MeOH, ACN)? IsBio->IsHazSolvent NO BioWaste PATH A: BIOHAZARD WASTE (Autoclave/Incinerate) IsBio->BioWaste YES (SILAC Media) SolventWaste PATH B: HAZARDOUS CHEMICAL WASTE (Flammable/Toxic Stream) IsHazSolvent->SolventWaste YES SolidWaste PATH D: NON-HAZARDOUS CHEMICAL WASTE (Label: Stable Isotope) IsHazSolvent->SolidWaste NO (Pure/Aqueous) IsRadio->IsBio NO (Standard) RadioWaste PATH C: RADIOACTIVE WASTE (Segregate by Half-life) IsRadio->RadioWaste YES (Critical Error if missed)

Figure 1: Decision tree for categorizing L-Leucine (13C6) waste based on experimental context.

COMMON COMPLIANCE PITFALLS
  • The "Geiger Counter" Fallacy:

    • Issue: Researchers sometimes scan 13C waste with a Geiger counter.

    • Reality: 13C is stable and emits no radiation. The counter will read background. Do not interpret this as "safe" without verifying chemical compatibility. Conversely, do not panic if you see a "C13" label and the counter is silent.

  • Inventory Ghosting:

    • Issue: Consuming the material without logging the disposal.

    • Reality: High-value isotopes are often tracked assets. Dispose of the empty bottle by defacing the label (mark out the chemical name) and discarding the cap separately to prevent pressure buildup in trash compactors.

  • Mixed Isotope Confusion:

    • Issue: Experiments often use both

      
      C (Stable) and 
      
      
      
      C (Radioactive) Leucine.
    • Reality: If ANY

      
      C is present in the mixture, the ENTIRE  volume is Radioactive Waste. There is no separation method.
      
REFERENCES
  • Columbia University Environmental Health & Safety. (n.d.). Radioactive Waste Guidelines (Distinction of Stable Isotopes). Retrieved from [Link]

Sources

Personal protective equipment for handling L-LEUCINE (13C6)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Handling & Safety Guide: L-LEUCINE (13C6) Audience: Researchers, Proteomics Scientists, and Lab Managers.

Executive Summary

L-LEUCINE (13C6) is a stable isotope-labeled amino acid primarily used in quantitative proteomics (e.g., SILAC) and metabolic flux analysis.[1][2][3][4][5][6][7][8] While its GHS hazard classification is Non-Hazardous , the operational risk profile is High due to two factors:

  • Financial Risk: High cost per milligram requires precise loss-prevention strategies during weighing.

  • Data Integrity Risk: As a hydrophobic amino acid abundant in human keratin, L-Leucine (13C6) stocks are highly susceptible to contamination by skin flakes and dust. Introduction of exogenous "light" (12C) leucine from the operator will skew isotopic enrichment calculations, invalidating mass spectrometry data.

This guide prioritizes Isotopic Purity Protection alongside standard chemical hygiene.

Personal Protective Equipment (PPE) Matrix

Standard OSHA compliance is insufficient for high-sensitivity MS applications. Use this "Clean-Room Lite" standard.

PPE ComponentSpecificationScientific Rationale (The "Why")
Gloves Nitrile (Powder-Free) Critical: Latex proteins are a source of contamination. Powder can interfere with LC-MS ionization. Change gloves immediately if they touch skin or hair.
Lab Coat Cuffed, Tyvek or Cotton Elastic cuffs prevent skin squames (dead cells) from falling onto the weighing boat. Human skin is rich in Leucine; shedding into the sample dilutes the 13C enrichment.
Respiratory N95 or Surgical Mask While inhalation toxicity is low, breath aerosols contain proteases and biological material that can degrade or contaminate the stock.
Hair/Beard Cover Bouffant Cap Hair is almost pure keratin. A single strand falling into the reagent bottle introduces significant unlabeled Leucine.
Eye Protection Safety Glasses Standard impact protection.
Operational Protocol: The "Static-Free" Weighing Workflow

Amino acid powders are zwitterionic and prone to static charge, causing "fly-away" powder loss. Follow this protocol to minimize loss and contamination.

Phase A: Preparation
  • Decontaminate: Wipe the analytical balance and surrounding bench with 70% Ethanol followed by Methanol . Methanol is more effective at removing lipid/protein residues than ethanol alone.

  • Static Control: Place an ionizing bar or use an anti-static gun (e.g., Zerostat) inside the balance chamber.

    • Why: L-Leucine crystals often carry a static charge, causing them to repel from the spatula and stick to the balance walls.

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation (hygroscopic uptake is low, but moisture promotes clumping).

Phase B: Weighing & Solubilization
  • Aliquot Strategy: Do not insert a spatula directly into the stock bottle. Pour a small amount into a secondary sterile weigh boat, then weigh from that. Discard excess from the boat or use for a non-critical application; never return reagent to the master stock .

  • Solubility Note: L-Leucine is hydrophobic (Solubility: ~24 g/L at 20°C).

    • Protocol: If making a high-concentration stock (e.g., 50-100 mM), mild heating (40°C) or acidification (0.1 M HCl) may be required, depending on downstream application compatibility.

  • Filtration: Immediately sterile filter (0.22 µm PES membrane) the solubilized stock.

    • Why: Removes any dust/keratin particulates introduced during weighing.

Logical Workflow: Contamination Prevention

The following diagram illustrates the "Critical Control Points" (CCPs) where isotopic integrity is most often compromised.

G cluster_0 Risk Mitigation Zone Start L-LEUCINE (13C6) Stock EnvCheck CCP 1: Environment Prep (Methanol Wipe + Static Control) Start->EnvCheck Weighing Weighing Step (Nitrile Gloves + Cuffed Coat) EnvCheck->Weighing Solubilization Solubilization (Water/Media) Weighing->Solubilization Transfer ContamRisk RISK: Keratin/Skin Introduction ContamRisk->Weighing Potential Ingress Filtration CCP 2: Sterile Filtration (0.22 µm PES) Solubilization->Filtration Storage Aliquot & Store (-20°C or -80°C) Filtration->Storage Purified Stock

Figure 1: Critical Control Points (CCPs) for handling stable isotope amino acids. CCP 1 prevents static loss; CCP 2 removes particulate contamination (keratin) before storage.

Emergency & Disposal Procedures
Spill Management

Since the substance is non-hazardous, the priority is financial recovery and cleaning.

  • Dry Spill:

    • If the surface was clean (methanol-wiped): Sweep up carefully with a clean blade and use for non-quantitative pilot experiments.

    • If surface was dirty : Discard. Do not attempt to repurpose for MS.

    • Clean area with water followed by ethanol.[9]

  • Wet Spill: Blot with absorbent pads. Clean surface with detergent to remove sticky amino acid residue.

Disposal Guidelines

Note: Stable isotopes are NOT radioactive.[10]

  • Regulatory Status: L-Leucine (13C6) is generally classified as non-hazardous waste.

  • Best Practice:

    • Segregation: Do not mix with radioactive waste (14C/3H). This triggers expensive and unnecessary disposal protocols.

    • Labeling: Deface the original bottle label. Mark clearly as "Non-Hazardous / Stable Isotope."

    • Stream: Dispose of solid waste in standard lab trash (unless local EHS requires chemical incineration for all reagents). Dispose of liquid waste in the "General Organic/Aqueous" stream, depending on the solvent used.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Leucine (Unlabeled and Stable Isotope). MilliporeSigma.[1][3]

  • University of North Carolina, Michael Hooker Proteomics Core. (2026).[9] Guidelines & Protocols: Avoiding Keratin Contamination. UNC School of Medicine.

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: L-Leucine. Fisher Scientific.

  • Stable Isotopes in Nature Laboratory (SINLAB). (n.d.). Collection & Prep: Minimizing Contamination. University of New Brunswick.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.